Product packaging for Urea phosphate(Cat. No.:CAS No. 4401-74-5)

Urea phosphate

Cat. No.: B1195089
CAS No.: 4401-74-5
M. Wt: 60.056 g/mol
InChI Key: XSQUKJJJFZCRTK-UHFFFAOYSA-N
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Description

Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible.
Urea is a carbonyl group with two C-bound amine groups. The commercially available fertilizer has an analysis of 46-0-0 (N-P2O5-K2O). It has a role as a flour treatment agent, a human metabolite, a Daphnia magna metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and a fertilizer. It is a monocarboxylic acid amide and a one-carbon compound. It is functionally related to a carbonic acid. It is a tautomer of a carbamimidic acid.
A compound formed in the liver from ammonia produced by the deamination of amino acids. It is the principal end product of protein catabolism and constitutes about one half of the total urinary solids.
Urea is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Urea is a natural product found in Ascochyta medicaginicola, Vicia faba, and other organisms with data available.
Urea is a nitrogenous compound containing a carbonyl group attached to two amine groups with osmotic diuretic activity. In vivo, urea is formed in the liver via the urea cycle from ammonia and is the final end product of protein metabolism. Administration of urea elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain, cerebrospinal fluid and eye, into interstitial fluid and plasma, thereby decreasing pressure in those tissues and increasing urine outflow.
Urea is a mineral with formula of CO(N3-H2)2 or CO(NH2)2. The corresponding IMA (International Mineralogical Association) number is IMA1972-031. The IMA symbol is Ur.
Urea is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Urea sulfate (active moiety of);  Polynoxylin (monomer of);  Hydrocortisone;  urea (component of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4N2O<br>NH2CONH2<br>CH4N2O B1195089 Urea phosphate CAS No. 4401-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

urea
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InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)
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InChI Key

XSQUKJJJFZCRTK-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(N)N
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Molecular Formula

CH4N2O, Array, NH2CONH2
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Related CAS

37955-36-5
Record name Urea, homopolymer
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DSSTOX Substance ID

DTXSID4021426
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Molecular Weight

60.056 g/mol
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Physical Description

Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible., Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, Colourless to white, prismatic, crystalline powder or small, white pellets, White solid with a characteristic odor; [ICSC], Solid, WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

Decomposes (NTP, 1992), Decomposes
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Solubility

>9 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Very soluble in water; Soluble in ethanol, 10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl, INSOL IN BENZENE; SOL IN ACETIC ACID, Sol in pyrimidine, In water, 5.45X10+5 mg/l @ 25 °C, 545.0 mg/mL, Solubility in water: miscible
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Density

1.34 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3230 @ 20 °C/4 °C, On further heating it decomp to biuret, NH3, cyanuric acid; pH of 10% water soln: 7.2; density of water soln (wt/wt): 1.027 @ 10%; 1.054 @ 20%; 1.145 @ 50%, g/cm³
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Vapor Pressure

0.000012 [mmHg], 1.2X10-5 mm Hg @ 25 °C
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Impurities

Cyanates are present as an impurity /American Research Products Co/, 0.3-2.0 wt% of biuret is typically present in solid urea
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Color/Form

White crystals or powder, Tetragonal prisms

CAS No.

57-13-6, 4744-36-9, 37955-36-5
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Melting Point

275 °F (NTP, 1992), 132 °C to 135 °C, 132.70 °C, Ionization potential = 9 eV; Latent heat of fusion = 15.4 kJ/mol (at melting point); Latent heat of sublimation = 87.9 kJ/mol @ 25 °C; Heat of formation = -333.7 kJ/mol @ 25 °C; Decomposition temp = 135 °C, 132 °C, 132.7-135 °C
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Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

urea phosphate synthesis from phosphoric acid and urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of urea phosphate from phosphoric acid and urea. The document details the core chemical principles, experimental protocols, and quantitative data associated with the production of this versatile compound. This compound, a salt formed from the reaction of urea and phosphoric acid, finds applications in various fields, including as a high-purity fertilizer, a feed additive, and in certain industrial processes.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound synthesis.

Core Principles of Synthesis

The synthesis of this compound is fundamentally an acid-base reaction between phosphoric acid (H₃PO₄) and urea [CO(NH₂)₂]. The reaction is exothermic and results in the formation of a crystalline adduct, this compound [CO(NH₂)₂·H₃PO₄].[1] The stoichiometry of the reaction is typically a 1:1 molar ratio of urea to phosphoric acid.[1]

The chemical equation for the synthesis is as follows:

H₃PO₄ + CO(NH₂)₂ → CO(NH₂)₂·H₃PO₄

The process generally involves the dissolution of urea in phosphoric acid, followed by crystallization of the this compound product. Key factors influencing the reaction yield and product purity include reaction temperature, reaction time, concentration of reactants, and the purity of the initial phosphoric acid.[3][4] Industrial processes often utilize wet-process phosphoric acid, which contains various impurities that need to be managed to obtain a high-purity final product.[1][3]

Experimental Protocols

Several methods for the synthesis of this compound have been developed, ranging from laboratory-scale batch processes to continuous industrial production. Below are detailed experimental protocols for two common approaches.

Laboratory-Scale Synthesis using Industrial Grade Phosphoric Acid

This protocol is adapted from a wet synthesis method designed to produce high-purity crystalline this compound from untreated industrial phosphoric acid.[1]

Materials:

  • Industrial grade phosphoric acid (e.g., 52-54% P₂O₅)

  • Solid urea (granular or prilled, e.g., 46% N)

  • Distilled water (optional, for dilution)

  • Stirring hotplate

  • Reaction vessel (e.g., beaker or flask)

  • Stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Desiccator

Procedure:

  • A stoichiometric amount of phosphoric acid and urea (1:1 molar ratio) are added to the reaction vessel.[1]

  • The mixture is heated to a controlled temperature, typically around 50°C, under constant stirring (e.g., 150 rpm).[1] Heating is necessary to accelerate the dissolution of urea, as the process can be slow despite the exothermic nature of the reaction.

  • The reaction is allowed to proceed for a specific duration, with optimal results often achieved after 90 minutes.[1]

  • After the reaction is complete, the mixture is cooled to room temperature to induce the precipitation of this compound crystals.[1]

  • The crystallized this compound is then separated from the residual liquor by vacuum filtration using a Buchner funnel.[1]

  • The collected crystals are dried in a desiccator at ambient temperature until a constant weight is achieved.[1] The residual liquor, which contains the majority of the impurities from the initial phosphoric acid, can be collected for further analysis or disposal.

Anhydrous Synthesis Method

This method utilizes highly concentrated or anhydrous phosphoric acid to directly produce crystalline this compound, minimizing the need for extensive drying.[5][6]

Materials:

  • Concentrated phosphoric acid (>90% H₃PO₄) or anhydrous ortho-phosphoric acid

  • Solid urea

  • Reaction vessel with vigorous cooling capabilities

  • Stirring mechanism

Procedure:

  • If using crystalline anhydrous ortho-phosphoric acid, it is gently heated to transform it into a liquid.[6]

  • The concentrated phosphoric acid is preheated to 60-90°C to facilitate a spontaneous reaction with solid urea.[4][5][6]

  • Solid urea is added to the preheated phosphoric acid in a stoichiometric amount.

  • Due to the highly exothermic nature of the reaction, the system must be vigorously cooled immediately after mixing the reactants.[4][5][6]

  • The reaction is very rapid, often completing within a few seconds, resulting in the formation of dry crystalline this compound.[5][6]

  • The resulting product is ready for use without any further drying operations.[5][6]

Quantitative Data

The efficiency of this compound synthesis is evaluated based on product yield and purity. The following tables summarize key quantitative data from various studies.

Table 1: Optimal Reaction Conditions for Wet Synthesis
ParameterOptimal ValueReference
Reaction Temperature50°C[1]
Reaction Time90 minutes[1]
Molar Ratio (Urea:H₃PO₄)1:1[1]
Crystallization TemperatureRoom Temperature[1]
Table 2: Composition of Reactants and Product
SubstanceComponentConcentration (%)Reference
Industrial Phosphoric AcidP₂O₅52.33
UreaN~46[1]
This compound (Theoretical)N17.7[4][7][8]
This compound (Theoretical)P₂O₅44.9[4][7][8]
Produced this compoundN17.0 - 17.5[7]
Produced this compoundP₂O₅44.0 - 44.5[7]
Table 3: Impurity Reduction in this compound from Wet Process Acid
ImpurityReduction in Product (%)Reference
Iron (Fe)85-90[3][7]
Aluminum (Al)85-90[3][7]
Magnesium (Mg)85-90[3][7]

Visualizations

The following diagrams illustrate the logical workflow and key relationships in the synthesis of this compound.

Synthesis_Workflow cluster_inputs Reactants cluster_process Synthesis Process cluster_outputs Products Urea Solid Urea (CO(NH₂)₂) Mixing Mixing & Reaction (e.g., 50°C, 90 min) Urea->Mixing PhosphoricAcid Phosphoric Acid (H₃PO₄) PhosphoricAcid->Mixing Crystallization Cooling & Crystallization Mixing->Crystallization Separation Filtration / Centrifugation Crystallization->Separation Drying Drying Separation->Drying MotherLiquor Mother Liquor (Impurities) Separation->MotherLiquor UreaPhosphate Crystalline this compound (CO(NH₂)₂·H₃PO₄) Drying->UreaPhosphate

Caption: General workflow for the synthesis of this compound.

Anhydrous_Process_Flow cluster_reactants Inputs cluster_synthesis Core Process cluster_product Output SolidUrea Solid Urea ExothermicReaction Rapid Exothermic Reaction (Requires Vigorous Cooling) SolidUrea->ExothermicReaction ConcAcid Concentrated H₃PO₄ (>90%) Preheating Preheat H₃PO₄ (60-90°C) ConcAcid->Preheating Preheating->ExothermicReaction DryProduct Dry Crystalline this compound ExothermicReaction->DryProduct

Caption: Anhydrous synthesis process for this compound.

Conclusion

The synthesis of this compound from phosphoric acid and urea is a well-established and versatile process. The choice of synthesis method, particularly between wet and anhydrous processes, depends on the desired product purity, the quality of the starting materials, and the available equipment. By carefully controlling reaction parameters such as temperature, time, and stoichiometry, high-yields of crystalline this compound can be consistently achieved. The purification of the product, especially when using industrial-grade phosphoric acid, is a critical step that largely relies on the crystallization process to separate the this compound from soluble impurities. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with or developing processes involving this compound.

References

A Technical Guide to the Chemical and Physical Properties of Urea Phosphate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the core chemical and physical properties of urea phosphate (CO(NH₂)₂·H₃PO₄) crystals. It includes quantitative data summaries, detailed experimental protocols for synthesis and characterization, and visual diagrams illustrating key processes and relationships. This guide is intended to serve as a foundational resource for professionals utilizing this compound in research, chemical synthesis, and drug development contexts.

Chemical Properties

This compound is an equimolar adduct formed from the reaction of urea and phosphoric acid.[1] Its chemical identity is defined by its molecular formula, acidic nature, and thermal behavior. The compound freely dissociates into urea and phosphoric acid when dissolved in water.[2] The aqueous solution is strongly acidic, a property that makes it useful for cleaning irrigation systems and enhancing nutrient availability in alkaline soils.[1][2] Thermally, this compound has limited stability and will decompose upon melting.[1][3]

Table 1: Summary of Chemical Properties

PropertyValueReference(s)
Molecular Formula CO(NH₂)₂·H₃PO₄ (or CH₇N₂O₅P)[1]
Molecular Weight 158.05 g/mol [1][4][5]
NPK Formula 17-44-0[1][2]
Nitrogen (N) Content ~17.7% (Theoretical)[3][6]
Phosphorus Pentoxide (P₂O₅) Content ~44.9% (Theoretical)[6][7]
pH (1% aqueous solution) 1.6 - 2.4[3][6][7][8]
Thermal Stability Stable up to 120 °C; decomposes upon melting.[1][3][9]
Enthalpy of Formation -44 cal/g (from urea and 75% H₃PO₄ at 77°F)[6]

Physical Properties

This compound presents as colorless, transparent, or white prismatic crystals.[3][7][10] It is odorless and highly soluble in water, a key characteristic for its applications in agriculture and chemical processes.[1] Its crystal structure is well-defined, belonging to the orthorhombic system, and is characterized by a unique layered arrangement of urea and phosphate groups held together by a complex network of hydrogen bonds.[2][11]

Table 2: Summary of Physical Properties

PropertyValueReference(s)
Appearance White, colorless transparent prismatic crystals[1][3][7][10]
Melting Point 116 - 118 °C (with decomposition)[1][3][4][5][10]
Density 1.74 - 1.77 g/cm³[3][5][6][7]
Crystal System Orthorhombic[3][11][12]
Space Group Pbca[11]
Solubility in Water ~960 g/L (at 20 °C)[1]
Solubility in Other Solvents Soluble in ethanol; Insoluble in ethers, toluene, carbon tetrachloride[3][7]

Spectroscopic and Thermal Analysis Data

Characterization of this compound crystals is routinely performed using X-ray diffraction (XRD), Fourier-transform infrared (FTIR) spectroscopy, and thermal analysis methods like TGA and DSC. XRD confirms the crystalline structure, FTIR identifies the functional groups and bonding, and thermal analysis reveals its stability and decomposition profile.

Table 3: Key Spectroscopic and Thermal Analysis Data

Analysis MethodCharacteristic Features / PeaksReference(s)
X-Ray Diffraction (XRD) Orthorhombic structure confirmed by comparison with JCPDS No. 44-0815.[13]
FTIR Spectroscopy ~3650-3200 cm⁻¹: -OH valence vibrations (from H₃PO₄ and H-bonds).~1667 cm⁻¹: Amide (-NH₂) band.~993 cm⁻¹ & ~480 cm⁻¹: PO₄³⁻ group vibrations.[12][14]
TGA / DSC ~117 °C: Endothermic peak (melting) in DSC.>120 °C: Mass loss begins in TGA, indicating decomposition.[9][12]

Experimental Protocols

The following sections detail standardized methodologies for the synthesis and analysis of this compound crystals.

Synthesis of this compound Crystals (Wet Process)

This protocol describes a common laboratory-scale synthesis based on the reaction of phosphoric acid and urea.[9][13]

  • Reactant Preparation: Prepare stoichiometric (1:1 molar ratio) amounts of phosphoric acid (e.g., 50-85% H₃PO₄) and solid urea.

  • Reaction: In a suitable reaction vessel equipped with a magnetic stirrer, add the phosphoric acid. Gently heat the acid to approximately 50-60 °C to facilitate the dissolution of urea.[15]

  • Mixing: While stirring, slowly add the solid urea to the preheated phosphoric acid. The reaction is exothermic, and the temperature may rise.[16] Continue stirring for a set duration, typically 60-90 minutes, to ensure the reaction is complete.[13]

  • Crystallization: After the reaction period, cool the mixture to induce crystallization. This can be done by allowing it to cool to room temperature or by using a controlled cooling bath set to 10-20 °C.[9]

  • Isolation: Collect the precipitated this compound crystals by vacuum filtration using a Büchner funnel.

  • Drying: Wash the crystals with a small amount of cold distilled water to remove any remaining mother liquor. Dry the crystals in a desiccator or in an oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.[9]

Characterization by X-Ray Diffraction (XRD)

This protocol outlines the general procedure for obtaining an XRD pattern to confirm the crystal structure.[17][18]

  • Sample Preparation: Finely grind a small sample of the dried this compound crystals into a homogenous powder using an agate mortar and pestle.

  • Mounting: Mount the powder onto a sample holder. Ensure a flat, uniform surface for analysis.

  • Data Acquisition: Place the sample holder into the X-ray diffractometer. Set the instrument to use Cu Kα radiation (λ ≈ 1.54 Å).

  • Scanning: Perform a scan over a 2θ range appropriate for identifying the primary diffraction peaks (e.g., 10° to 60°). Use a step size of ~0.05° and a dwell time of ~1 second per step.[17]

  • Analysis: Process the resulting diffractogram to identify the peak positions (2θ values). Compare these peaks with a standard reference pattern for this compound (e.g., JCPDS file no. 44-0815) to confirm the phase identity.[13]

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is used to identify the functional groups present in the this compound crystal.[9][14]

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground sample (~1-2 mg) with dry potassium bromide (~100-200 mg). Press the mixture into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with an empty sample compartment (or just the KBr pellet) to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the sample pellet in the spectrometer's sample holder and acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Analysis: Analyze the resulting spectrum, identifying the characteristic absorption bands for O-H, N-H, C=O, and P-O functional groups to confirm the compound's structure.

Characterization by Thermal Analysis (TGA/DSC)

This protocol determines the thermal stability and decomposition profile of the crystals.[19]

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate crucible (e.g., aluminum or alumina).

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the simultaneous thermal analyzer.

  • Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air flow) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to a temperature above its decomposition point (e.g., 300 °C).

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different stages. Analyze the DSC curve to identify the melting point (endothermic peak) and any exothermic decomposition events.

Visualizations of Processes and Relationships

The following diagrams illustrate the synthesis workflow, the interplay of properties, and the conceptual role of the urea moiety in a drug development context.

Synthesis_and_Characterization_Workflow Synthesis and Characterization Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants (Phosphoric Acid + Solid Urea) Mixing Mixing & Heating (50-60°C, 60-90 min) Reactants->Mixing Crystallization Cooling & Crystallization (10-20°C) Mixing->Crystallization Isolation Filtration & Drying Crystallization->Isolation Product This compound Crystals Isolation->Product XRD XRD (Crystal Structure) Product->XRD FTIR FTIR (Functional Groups) Product->FTIR TGA_DSC TGA/DSC (Thermal Stability) Product->TGA_DSC

Caption: A flowchart of the wet synthesis process and subsequent analytical characterization.

Property_Relationships Interrelation of this compound Properties cluster_fundamental Fundamental Properties cluster_macroscopic Macroscopic Properties center This compound Crystal Structure Orthorhombic Crystal Structure center->Structure Composition 1:1 Adduct of Urea & H₃PO₄ center->Composition HBond Hydrogen Bond Network center->HBond Solubility High Water Solubility Structure->Solubility Thermal Defined Melting & Decomposition Point Structure->Thermal Acidity Strongly Acidic Solution Composition->Acidity HBond->Solubility Drug_Target_Interaction Conceptual Role of Urea Moiety in Drug-Target Binding cluster_drug Drug Molecule cluster_target Biological Target (e.g., Enzyme Active Site) Urea H-N C=O N-H Target H-Bond Acceptor (e.g., O, N) H-Bond Donor (e.g., NH, OH) H-Bond Acceptor (e.g., C=O) Urea:n1->Target:a1 H-Bond (Donor) Urea:n2->Target:a2 H-Bond (Donor) Target:d1->Urea:c H-Bond (Acceptor)

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Urea Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of urea phosphate, a 1:1 adduct of urea and phosphoric acid. The information presented herein is intended to support research and development activities where a thorough understanding of this compound's solid-state chemistry is essential.

Physicochemical and Crystallographic Properties

This compound presents as a colorless, odorless, transparent prismatic crystalline solid.[1] It is highly soluble in water, forming a strongly acidic solution, but is insoluble in organic solvents such as ethers and toluene.[1][2][3] The key physicochemical and crystallographic properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaCO(NH₂)₂·H₃PO₄[2]
Molar Mass158.05 g/mol [2]
AppearanceColorless transparent prismatic crystals[1]
Melting Point116-118 °C (with decomposition)[1][2]
Density~1.77 g/cm³[4]
Solubility in Water~960 g/L at 20 °C[2]
pH of 1% Aqueous Solution1.6 - 2.4[3]

Table 2: Crystallographic Data for this compound

ParameterValueReferences
Crystal SystemOrthorhombic[5]
Space GroupPbca[5]
Unit Cell Dimensionsa = 17.68 Å, b = 7.48 Å, c = 9.06 Å[6]
Molecules per Unit Cell (Z)8[5]

Molecular Structure and Bonding

The crystal structure of this compound is characterized by a distinct layered arrangement of urea and phosphoric acid molecules. These layers are oriented parallel to the (100) plane and are interconnected by an extensive and complex network of hydrogen bonds, which dictates the compound's stability and physical properties.[4][6]

Covalent Bonding

The internal geometries of the urea and phosphoric acid molecules are defined by their covalent bonds. In the urea molecule, the carbon atom is sp² hybridized, leading to a planar geometry. The C-N bonds exhibit significant double bond character.[7] The phosphoric acid molecule maintains its tetrahedral geometry around the central phosphorus atom.

Table 3: Typical Covalent Bond Lengths and Angles in Urea

Bond/AngleValueReference
C-N Bond Length~1.34 Å[7]
C=O Bond Length~1.27 Å[7]
N-C-N Angle~119.2°
Hydrogen Bonding Network

The most critical aspect of this compound's structure is the intricate three-dimensional hydrogen bonding network. This network involves hydrogen bonds within the layers of urea and phosphate, as well as between these layers, creating a highly stable crystalline lattice.[4]

The hydrogen bonds can be categorized as follows:

  • O-H···O bonds: These interactions are found within the phosphate layers and also link the phosphate layers to the urea layers.

  • N-H···O bonds: These bonds exist within the urea layers and are the primary interaction linking the urea molecules to the phosphate tetrahedra.

A particularly noteworthy feature is the presence of a short, strong hydrogen bond (SSHB) between the phosphoric acid and the carbonyl oxygen of the urea molecule. Neutron diffraction studies have determined the geometry of this bond, with an O···O distance of approximately 2.40 Å and an O-H distance of about 1.16 Å, indicating a significant degree of covalent character.[5]

G Figure 1: this compound Hydrogen Bonding P P O1 O P->O1 O2 O P->O2 O3 O P->O3 OH4 O-H P->OH4 O5 O OH4->O5 C C C->O5 N1 H₂N C->N1 N2 H₂N C->N2

Figure 1: Simplified 2D representation of the key hydrogen bond between phosphoric acid and urea.

Experimental Protocols

The synthesis and characterization of this compound are crucial for ensuring its purity and structural integrity. The following sections detail common experimental methodologies.

Synthesis of this compound (Wet Process)

This compound is typically synthesized via an exothermic reaction between phosphoric acid and urea.[8]

Methodology:

  • Reactant Preparation: Stoichiometric amounts (1:1 molar ratio) of phosphoric acid (e.g., 52-54% P₂O₅) and solid granular urea are prepared.[8]

  • Reaction: The solid urea is mixed with the phosphoric acid in a reaction vessel under constant stirring (e.g., 150 rpm).[8] To accelerate the dissolution of urea and complete the reaction, the mixture is often heated to a temperature of 50-90 °C.[8][9] The reaction is typically carried out for a duration of 60-90 minutes.[8]

  • Crystallization: The reaction mixture is then cooled to room temperature to allow for the precipitation of this compound crystals.[8]

  • Isolation and Drying: The resulting crystals are isolated from the residual liquor by filtration, for instance, using a Buchner funnel.[8] The isolated crystals are then dried in a desiccator at ambient or slightly elevated temperatures (e.g., 40 °C for 6 hours) to obtain the final product.[8]

Structural Characterization

XRD is employed to confirm the crystalline phase and determine the crystallographic parameters of the synthesized this compound.

Methodology:

  • Sample Preparation: The crystalline this compound sample is finely ground to a homogenous powder.

  • Data Acquisition: The powder is mounted on a sample holder, and the XRD pattern is recorded using a diffractometer. Typical instrument settings include:

    • Radiation Source: CuKα (λ = 1.5418 Å)[8]

    • Voltage and Current: 30-40 kV, 30 mA

    • Scan Range (2θ): 3° to 70°

    • Step Size: 0.02°

    • Scan Speed/Dwell Time: 0.5 seconds per step

  • Data Analysis: The resulting diffractogram is compared with standard reference patterns for this compound (e.g., JCPDS No. 44-0815) to confirm the identity and purity of the crystalline phase.[10]

FTIR spectroscopy is used to identify the functional groups present in this compound and to confirm the formation of the adduct through the analysis of vibrational modes, particularly those involved in hydrogen bonding.

Methodology:

  • Sample Preparation: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[8]

  • Data Acquisition: The FTIR spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands are assigned to their corresponding molecular vibrations. Key vibrational modes for this compound are summarized in Table 4.

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentVibrational ModeReference
3650 - 3200-OH and -NH₂ groupsν (stretching)[11]
~3459-OH groupν (stretching)
2760, 2310O-H···Oν (stretching)[8]
~1667Amide (-NH₂)δ (bending)
~1657Amide I (C=O)ν (stretching)[9]
1220O-H···Oδ (in-plane bending)[8]
983, 927PO₄ groupν (stretching)[8]
778, 873CO₂ vibrations-
554CN₂ groupδ (bending)[8]
~480PO₄ group-
ν: stretching; δ: bending

Experimental and Analytical Workflow

The logical flow from synthesis to final characterization of this compound is a critical process for ensuring product quality and for detailed research investigations.

G Figure 2: Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_characterization Characterization Reactants Phosphoric Acid + Urea (1:1) Mixing Mixing & Heating (50-90°C, 60-90 min) Reactants->Mixing Crystallization Cooling to Room Temp & Crystal Formation Mixing->Crystallization Filtration Filtration (Buchner Funnel) Crystallization->Filtration Drying Drying (Desiccator) Filtration->Drying Product This compound Crystals Drying->Product XRD X-ray Diffraction (XRD) Analysis Data Analysis & Structural Confirmation XRD->Analysis FTIR FTIR Spectroscopy FTIR->Analysis Product->XRD Product->FTIR

Figure 2: A typical workflow for the synthesis and subsequent characterization of this compound.

References

solubility of urea phosphate in water at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of urea phosphate in water, a critical parameter for its application in various fields, including agriculture and chemical synthesis. This compound (CO(NH₂)₂·H₃PO₄) is a crystalline solid formed from a 1:1 molar ratio of urea and phosphoric acid. Its high solubility and the acidic nature of its solution are key properties influencing its use. This document details its temperature-dependent solubility, outlines standard experimental protocols for its measurement, and provides visual workflows for these methodologies.

Quantitative Solubility Data

The solubility of this compound in water demonstrates a strong positive dependence on temperature.[1] The dissolution process is endothermic, meaning that as the temperature of the water increases, the amount of this compound that can be dissolved also increases significantly.[1][2] This property is crucial for processes like cooling crystallization to obtain high-purity this compound.[2]

The following table summarizes the solubility of this compound in water at various temperatures.

Temperature (°C)Temperature (K)Solubility (g / 100 g H₂O)
10283.1571.7[3]
18291.1591.9[3]
32305.15135[3]
46319.15202[3]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental practice in chemical and pharmaceutical sciences. The two primary methods for measuring the thermodynamic solubility of a solid compound like this compound are the equilibrium shake-flask method and the synthetic (or polythermal) method.

Equilibrium Shake-Flask Method

This is the most common and traditional method for determining thermodynamic equilibrium solubility. It involves saturating a solvent with a solute at a constant temperature and then measuring the concentration of the dissolved substance.

Detailed Methodology:

  • Preparation of Suspension: An excess amount of solid this compound is added to a known volume of deionized water in a sealed container (e.g., a flask or vial). The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

  • Equilibration: The container is placed in a thermostatically controlled agitator or water bath to maintain a precise temperature. The suspension is agitated (e.g., shaken or stirred) for a predetermined period, typically 24-72 hours, to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid and liquid phases are separated. This is a critical step and can be accomplished by:

    • Centrifugation: The sample is centrifuged at high speed to pellet the excess solid.

    • Filtration: The supernatant is carefully drawn and passed through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles. Care must be taken to avoid temperature changes during this step, which could alter the solubility.

  • Concentration Analysis: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique. Common methods include:

    • High-Performance Liquid Chromatography (HPLC): Offers high specificity and the ability to detect impurities.

    • UV-Vis Spectroscopy: A faster method, suitable if the compound has a chromophore and no interfering substances are present.

    • Gravimetric Analysis: Involves evaporating the solvent from a known volume of the solution and weighing the remaining solid residue.

  • Calculation: The solubility is calculated based on the measured concentration and expressed in standard units, such as g/100 mL or mol/kg.

Synthetic (Polythermal) Method

The synthetic method involves observing the temperature at which a solution of a precisely known composition reaches saturation. This is often the method of choice for generating extensive data across a wide temperature range.

Detailed Methodology:

  • Sample Preparation: A precise mass of this compound and a precise mass of water are weighed directly into a sealed, transparent vessel equipped with a stirrer and a temperature probe.

  • Heating and Dissolution: The vessel is slowly heated while the contents are continuously stirred. Heating continues until all the solid this compound has completely dissolved, forming a clear, unsaturated solution.

  • Controlled Cooling and Observation: The solution is then cooled at a slow, controlled rate (e.g., 0.1-0.5 °C/min) with constant stirring.

  • Crystallization Point Detection: The temperature at which the very first crystals appear (the saturation temperature or cloud point) is recorded. This point is often detected visually or with an automated system, such as a laser monitoring observation system that detects changes in light transmission as particles form.[4][5]

  • Data Collection: The experiment is repeated with different, precisely known compositions of this compound and water to determine the saturation temperatures for each concentration. This data is then used to construct a solubility curve.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow diagram for the equilibrium shake-flask solubility determination method.

Caption: Workflow diagram for the synthetic (polythermal) solubility determination method.

References

An In-depth Technical Guide to the Thermal Decomposition of Urea Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urea phosphate, a salt formed from the reaction of urea and phosphoric acid, is a compound of significant interest in various fields, including agriculture as a fertilizer and potentially in pharmaceutical formulations. Understanding its thermal decomposition behavior is crucial for its manufacturing, storage, safety assessment, and for controlling its reactivity in various applications. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing its decomposition pathways, the products formed, and the kinetics of the process. The guide includes a proposed reaction mechanism based on current scientific understanding, a compilation of available quantitative data from thermal analysis, and detailed experimental protocols for researchers seeking to investigate its thermal properties.

Introduction

This compound (CO(NH₂)₂·H₃PO₄) is a crystalline solid that combines the properties of its two constituent molecules. Upon heating, it undergoes a complex series of decomposition reactions, liberating both gaseous and solid products. The thermal decomposition process is influenced by factors such as the heating rate and the surrounding atmosphere. This guide will delve into the intricate chemistry of this compound's thermal degradation, providing a foundational understanding for professionals working with this compound.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is a multi-step process. While the complete, detailed mechanism is a subject of ongoing research, a proposed pathway can be constructed based on the well-understood decomposition of urea and the reactions involving phosphoric acid at elevated temperatures.

The decomposition can be broadly divided into two overlapping stages: the initial decomposition of the urea moiety and the subsequent reactions involving the phosphate component, leading to the formation of condensed phosphates.

Stage 1: Decomposition of the Urea Moiety and Initial Condensation (Approx. 115°C - 250°C)

Upon heating, this compound begins to decompose near its melting point. The initial steps are believed to involve the endothermic decomposition of the urea component to ammonia (NH₃) and isocyanic acid (HNCO), which can then react with undissociated phosphoric acid or other urea molecules.[1] Concurrently, the phosphoric acid can begin to undergo condensation reactions.

A key initial reaction is the formation of ammonium diphosphate (ADP) and carbon dioxide (CO₂), which is an exothermic process.[1]

  • Reaction 1 (Urea Decomposition): CO(NH₂)₂ → NH₃ + HNCO

  • Reaction 2 (Formation of Ammonium Diphosphate): 2 CO(NH₂)₂·H₃PO₄ → (NH₄)₂H₂P₂O₇ + 2 CO₂ + 2 NH₃

Further heating leads to the formation of by-products characteristic of urea decomposition, such as biuret, through the reaction of isocyanic acid with urea.

  • Reaction 3 (Biuret Formation): CO(NH₂)₂ + HNCO → NH₂CONHCONH₂

Stage 2: Formation of Polyphosphates and Further Decomposition (Above 250°C)

At higher temperatures, the decomposition becomes more complex. The ammonium diphosphate can further react to form ammonium triphosphate (ATP) and longer-chain ammonium polyphosphates (APP). This stage is generally endothermic and is accompanied by the release of ammonia.[1] The biuret and other urea-derived intermediates also continue to decompose.

  • Reaction 4 (Formation of Ammonium Triphosphate): 3 (NH₄)₂H₂P₂O₇ → 2 (NH₄)₃H₂P₃O₁₀ + H₂O

The final solid residue at very high temperatures would likely be a mixture of various condensed phosphoric acids or phosphates.

Below is a diagram illustrating the proposed signaling pathway for the thermal decomposition of this compound.

Thermal_Decomposition_of_Urea_Phosphate UP This compound CO(NH₂)₂·H₃PO₄ Heat1 Heat (115-250°C) UP->Heat1 Heating ADP_formation ADP Formation (Exothermic) UP->ADP_formation Urea_decomp Urea Decomposition Heat1->Urea_decomp NH3_HNCO NH₃ + HNCO Urea_decomp->NH3_HNCO Biuret_formation Biuret Formation Urea_decomp->Biuret_formation NH3_HNCO->Biuret_formation ADP Ammonium Diphosphate ((NH₄)₂H₂P₂O₇) ADP_formation->ADP CO2 CO₂ ADP_formation->CO2 Heat2 Heat (>250°C) ADP->Heat2 Biuret Biuret Biuret_formation->Biuret Biuret->Heat2 ATP_formation ATP & APP Formation (Endothermic) Heat2->ATP_formation ATP_APP Ammonium Triphosphate (ATP) & Ammonium Polyphosphates (APP) ATP_formation->ATP_APP NH3_release NH₃ Release ATP_formation->NH3_release Final_residue Condensed Phosphates ATP_APP->Final_residue

Caption: Proposed reaction pathway for the thermal decomposition of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the thermal decomposition of this compound. It is important to note that these values can vary depending on the experimental conditions.

Table 1: Kinetic Parameters for the Pyrolysis of this compound[1]

ReactionPre-exponential Factor (A)Activation Energy (Ea)
ADP Formation1.4 × 10¹³ min⁻¹113 kJ mol⁻¹
ATP Formation1.3 × 10³⁸ L mol⁻¹min⁻¹311 kJ mol⁻¹

Note: The kinetic rate equations are r₁ = A₁exp(–EA₁/RT)Cᵤ and r₂ = A₂exp(–EA₂/RT)CₐdpCₚₐ respectively.[1]

Table 2: Thermal Decomposition Stages of this compound from TGA-DTA (Qualitative)

Temperature Range (°C)Mass Loss (%)DTA EventAssociated Process
~100 - 150MinorEndothermMelting and initial decomposition of urea moiety
~150 - 250SignificantExotherm/EndothermFormation of ADP, biuret, and release of NH₃, CO₂
> 250GradualEndothermFormation of ATP and APP, further decomposition

Note: This is a generalized representation. Specific values for mass loss and peak temperatures are highly dependent on experimental conditions and require further detailed studies.

Experimental Protocols

To aid researchers in the study of this compound's thermal decomposition, the following detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and coupled TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are provided.

4.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for the simultaneous TGA-DSC analysis of this compound.

Instrumentation:

  • A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements.

  • High-purity nitrogen (99.999%) and dry air as purge gases.

  • Alumina or platinum crucibles.

  • A microbalance for accurate sample weighing.

Experimental Workflow Diagram:

TGA_DSC_Workflow start Start prep Sample Preparation (5-10 mg this compound) start->prep instrument Instrument Setup (STA, Purge Gas) prep->instrument heating Heating Program (e.g., 10°C/min to 600°C) instrument->heating data Data Acquisition (Mass Change & Heat Flow) heating->data analysis Data Analysis (TGA & DSC Curves) data->analysis end End analysis->end

Caption: Experimental workflow for TGA-DSC analysis of this compound.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a clean, tared alumina or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the STA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere. For analysis in an oxidative environment, use dry air at a similar flow rate.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to a final temperature of 600°C (or higher, depending on the desired analysis) at a constant heating rate of 10°C/min. Other heating rates (e.g., 5, 15, and 20°C/min) can be used to study the kinetics of decomposition.

  • Data Acquisition: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • Plot the TGA curve as percentage mass loss versus temperature. Determine the onset, peak, and end temperatures of each decomposition step from the derivative of the TGA curve (DTG).

    • Plot the DSC curve as heat flow versus temperature. Identify endothermic and exothermic peaks and calculate the enthalpy change (ΔH) for each thermal event.

4.2. Coupled TGA-FTIR Analysis

This protocol allows for the identification of gaseous products evolved during the thermal decomposition.

Instrumentation:

  • A thermogravimetric analyzer coupled to a Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line.

  • Gas cell for the FTIR spectrometer.

  • Software for correlating TGA data with FTIR spectra.

Procedure:

  • Follow the TGA procedure as outlined in section 4.1.

  • FTIR Setup:

    • Heat the transfer line and the FTIR gas cell to a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250°C).

    • Continuously purge the TGA effluent through the gas cell of the FTIR spectrometer.

  • Data Acquisition:

    • Record the TGA data as described previously.

    • Simultaneously, acquire FTIR spectra of the evolved gases at regular intervals (e.g., every 30 seconds or at specific temperatures corresponding to mass loss events).

  • Data Analysis:

    • Correlate the FTIR spectra with the TGA/DTG data to identify the gaseous products evolved at each decomposition stage.

    • Identify characteristic absorption bands in the FTIR spectra to determine the presence of gases such as NH₃, CO₂, HNCO, and water vapor.

Conclusion

The thermal decomposition of this compound is a multifaceted process involving the degradation of the urea moiety and the condensation of the phosphate component. This guide has presented a proposed reaction mechanism, summarized the available quantitative data, and provided detailed experimental protocols for its investigation. While the fundamental aspects of the decomposition are understood, further research is needed to fully elucidate the complex reaction network, particularly the formation of various intermediates and the precise kinetics under different conditions. The methodologies and information provided herein serve as a valuable resource for scientists and researchers in advancing the understanding of the thermal behavior of this compound.

References

Urea Phosphate: An In-depth Technical Guide for Ruminant Nutrition Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The imperative to enhance the efficiency and sustainability of ruminant production has driven extensive research into alternative feed ingredients. Non-protein nitrogen (NPN) sources, in particular, offer a cost-effective strategy to supplement dietary nitrogen, crucial for microbial protein synthesis in the rumen. Among these, urea phosphate stands out due to its unique chemical properties that confer a slower release of ammonia compared to conventional urea, thereby improving nitrogen utilization and animal safety. This technical guide provides a comprehensive overview of this compound as an NPN source for ruminants, intended for researchers, scientists, and professionals in animal nutrition and drug development. It synthesizes current knowledge on its metabolism, effects on rumen fermentation, nutrient utilization, and animal performance, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction

Ruminants possess the unique ability to utilize NPN compounds for the synthesis of high-quality microbial protein, which subsequently becomes available to the host animal.[1] This symbiotic relationship with rumen microorganisms allows for the conversion of simple nitrogenous compounds into essential amino acids.[1] Urea has traditionally been the most common NPN source used in ruminant diets due to its high nitrogen content and economic advantages.[2] However, its rapid hydrolysis to ammonia in the rumen can lead to inefficient nitrogen capture by microbes, resulting in nitrogen losses and, in acute cases, ammonia toxicity.[3][4]

This compound (CO(NH₂)₂·H₃PO₄) has emerged as a promising alternative that mitigates the risks associated with conventional urea. Its formulation as a salt of urea and phosphoric acid results in a more stable molecule that is less susceptible to rapid enzymatic degradation by urease in the rumen.[5] This characteristic leads to a more synchronized release of ammonia with the availability of energy from carbohydrate fermentation, enhancing microbial protein synthesis and overall nitrogen utilization.[3][5] Furthermore, this compound concurrently supplies phosphorus, an essential mineral for microbial growth and various metabolic functions in the host animal.[6] This dual-nutrient contribution makes it a particularly valuable supplement in diets based on low-quality forages, which are often deficient in both nitrogen and phosphorus.

Metabolism and Mechanism of Action

The efficacy of this compound as an NPN source is rooted in its chemical stability and its influence on the rumen environment. Unlike feed-grade urea, which is rapidly hydrolyzed by microbial urease to ammonia and carbon dioxide, this compound dissociates more slowly.

The acidic nature of the phosphate component is thought to inhibit urease activity in the immediate vicinity of the molecule, contributing to a more gradual release of ammonia.[6] This slower rate of ammonia production allows for a more efficient capture by rumen microbes for the synthesis of amino acids and, subsequently, microbial protein.[3] The synchronized availability of nitrogen and phosphorus from this compound further supports microbial growth and fermentation activity.[5]

Signaling Pathway of this compound Utilization in the Rumen

Urea_Phosphate_Metabolism cluster_rumen Rumen Environment Urea_Phosphate This compound (CO(NH₂)₂·H₃PO₄) Urea Urea Urea_Phosphate->Urea Slow Dissociation Phosphate Phosphate (P) Urea_Phosphate->Phosphate Slow Dissociation Ammonia Ammonia (NH₃) Urea->Ammonia Urease Hydrolysis (Slower Rate) Microbial_Protein Microbial Protein Phosphate->Microbial_Protein Stimulates Microbial Growth Ammonia->Microbial_Protein Microbial Synthesis Host_Protein Host Animal Protein Metabolism Microbial_Protein->Host_Protein Protein Source for Host VFA Volatile Fatty Acids (VFAs) Host_Energy Host Animal Energy Metabolism VFA->Host_Energy Energy Source for Host Carbohydrates Fermentable Carbohydrates Carbohydrates->VFA Microbial Fermentation

Caption: Metabolism of this compound in the Rumen.

Effects on Rumen Fermentation and Nutrient Utilization

Supplementation with this compound has been shown to favorably modulate rumen fermentation parameters and improve nutrient digestibility. The slower release of ammonia helps to maintain a more stable rumen pH and a continuous supply of nitrogen for microbial growth.

Quantitative Data on Rumen Fermentation
ParameterControl (No NPN)UreaThis compoundReference
Rumen pH-Decreased then IncreasedMore Stable[6]
Rumen Ammonia-N (mg/dL)-Rapid PeakSlower, Sustained Peak[6]
Total VFA (mM)-IncreasedIncreased[7]
Microbial Protein Synthesis-IncreasedEnhanced[3]

Note: Specific values can vary significantly based on the basal diet, animal species, and experimental conditions. The table represents general trends observed in the literature.

Quantitative Data on Nutrient Digestibility
ParameterControl (No NPN)UreaThis compoundReference
Dry Matter Digestibility (%)-IncreasedIncreased[8]
Crude Protein Digestibility (%)-IncreasedIncreased[8][9]
Neutral Detergent Fiber (NDF) Digestibility (%)-VariableIncreased[10]
Phosphorus Utilization (%)Basal Level-High[6]

Note: The phosphorus in this compound has been found to be as well utilized as that from dicalcium phosphate.[6]

Animal Performance

The improvements in rumen fermentation and nutrient utilization associated with this compound supplementation generally translate into enhanced animal performance, including increased milk production and improved growth rates.

Quantitative Data on Animal Performance
ParameterControl (No NPN)UreaThis compoundReference
Milk Yield ( kg/day )-IncreasedIncreased[11]
Average Daily Gain ( kg/day )-IncreasedIncreased[8]
Feed Efficiency (Gain:Feed)-ImprovedImproved[12]
Nitrogen Retention (%)-ImprovedImproved[6]

Note: At high inclusion levels, this compound has been reported to potentially depress feed intake and cause looser feces.[6]

Toxicity and Safety

A significant advantage of this compound over conventional urea is its lower risk of toxicity. Urea toxicity in ruminants is caused by the rapid absorption of ammonia from the rumen into the bloodstream, overwhelming the liver's capacity to detoxify it back into urea.[4] The slower ammonia release from this compound significantly reduces this risk.

Studies have shown that a higher dose of this compound is required to induce toxicity compared to urea.[6] For instance, one study reported that 25 grams of urea per 45.4 kg of live weight was lethal to lambs, whereas 40 grams of this compound were required to produce toxic effects.[6] Despite its improved safety profile, it is crucial to adhere to recommended inclusion levels and ensure proper mixing into the ration to prevent accidental overconsumption.[13]

Experimental Protocols

To facilitate further research in this area, this section outlines a typical experimental design for evaluating the efficacy of this compound in ruminants.

Experimental Workflow for Evaluating NPN Sources

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Data Collection cluster_analysis Phase 3: Laboratory and Statistical Analysis Animal_Selection Animal Selection (e.g., cannulated steers) Diet_Formulation Diet Formulation (Control, Urea, this compound) Animal_Selection->Diet_Formulation Acclimation Acclimation Period (14-21 days) Diet_Formulation->Acclimation Feed_Intake Daily Feed Intake Measurement Acclimation->Feed_Intake Rumen_Sampling Rumen Fluid & Solids Sampling (via cannula at set intervals) Feed_Intake->Rumen_Sampling Blood_Sampling Blood Sampling (Jugular venipuncture) Rumen_Sampling->Blood_Sampling Digestibility_Trial Total Fecal & Urine Collection (for nutrient digestibility and N balance) Blood_Sampling->Digestibility_Trial Rumen_Analysis Rumen Analysis (pH, NH₃-N, VFAs, Microbial Protein) Digestibility_Trial->Rumen_Analysis Blood_Analysis Blood Analysis (BUN, Glucose, etc.) Rumen_Analysis->Blood_Analysis Feed_Feces_Urine_Analysis Feed, Feces & Urine Analysis (DM, CP, NDF, P) Blood_Analysis->Feed_Feces_Urine_Analysis Statistical_Analysis Statistical Analysis (e.g., ANOVA, GLM) Feed_Feces_Urine_Analysis->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion Conclusion & Publication

References

The Pivotal Role of Urea Phosphate in Plant Nutrition and Soil Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Urea phosphate, a crystalline solid synthesized from urea and phosphoric acid, is emerging as a highly efficient source of nitrogen and phosphorus for plant nutrition. Its unique chemical properties, particularly its high solubility and acidic nature, offer distinct advantages in various agricultural applications, including fertigation and foliar feeding. This technical guide provides a comprehensive overview of the role of this compound in plant nutrition and soil science, detailing its impact on crop yield, soil properties, and underlying plant physiological mechanisms.

Chemical and Physical Properties

This compound (CO(NH₂)₂·H₃PO₄) is a water-soluble fertilizer with a typical NPK (Nitrogen-Phosphorus-Potassium) formula of 17-44-0.[1][2] This indicates that it contains 17% nitrogen (in the form of urea) and 44% phosphorus (as phosphate).[1][3] Its high solubility in water makes it readily available for plant uptake through both roots and leaves.[1][4][5] A key characteristic of this compound is the acidic solution it forms upon dissolving, with a pH typically around 2.0.[3] This acidity plays a crucial role in its efficacy, particularly in alkaline and calcareous soils.

PropertyValueReferences
NPK Formula17-44-0[1][2]
Urea Nitrogen (N-NH₂)~17.5%[3]
Soluble Phosphate (P₂O₅)~44%[3]
pH (1% solution)~2.0[3]
AppearanceWhite crystalline solid[1][3]
Solubility in waterHigh[1][4][5]

Impact on Soil Science

The application of this compound significantly influences soil chemistry and biology.

Soil pH Modification

The most notable effect of this compound on soil is its ability to lower the pH of the soil solution in the immediate vicinity of application.[3][6] This acidification is particularly beneficial in alkaline and calcareous soils, where high pH levels often limit the availability of essential nutrients, especially phosphorus and micronutrients like zinc and iron. By creating a more acidic microenvironment, this compound can enhance the solubility and availability of these nutrients for plant uptake.[7][8][9][10]

Nutrient Availability and Uptake

This compound's acidity directly counters the precipitation of phosphate with calcium and magnesium in alkaline soils, a common issue that renders phosphorus unavailable to plants.[2][7] This leads to a higher concentration of soluble phosphorus in the soil solution, readily accessible by plant roots. Furthermore, the acidification can also help to dissolve existing soil minerals, releasing previously unavailable nutrients. Studies have shown that this compound application can significantly increase the concentration of available phosphorus in the soil.

Interaction with Soil Microorganisms

The impact of this compound on soil microbial communities is complex. The localized acidification can initially inhibit the activity of some microorganisms.[6] However, the increased availability of nutrients can also stimulate microbial growth and activity in the long run.[5] Research has shown that urea application can influence the diversity and composition of soil bacteria and fungi.[10] For instance, some studies indicate that while this compound might have an inhibitory effect on urease activity, it can have a positive effect on the growth and development of certain crops.[6] Further research is needed to fully elucidate the long-term effects of this compound on the soil microbiome.

Role in Plant Nutrition

This compound serves as an excellent dual-nutrient fertilizer, supplying both nitrogen and phosphorus in readily available forms.

Nitrogen Source

The nitrogen in this compound is in the form of urea, which is rapidly taken up by plants.[1] Urea can be absorbed directly by the roots or converted to ammonium by the enzyme urease in the soil.[11]

Phosphorus Source

The phosphate component is crucial for numerous plant processes, including root development, energy transfer (ATP), and photosynthesis.[1][12][13] The high availability of phosphorus from this compound, especially in alkaline soils, makes it a more efficient P source compared to other phosphate fertilizers like diammonium phosphate (DAP) under certain conditions.[8]

Application Methods

This compound's high water solubility makes it ideal for modern application techniques:

  • Fertigation: Application through irrigation systems allows for precise and uniform distribution of nutrients to the root zone, minimizing losses.[14] Its acidic nature also helps to prevent the clogging of irrigation lines by dissolving bicarbonates.[2][3]

  • Foliar Application: this compound can be applied directly to the leaves, providing a rapid nutrient boost, especially during critical growth stages or when root uptake is limited.[1][6]

Quantitative Effects on Crop Performance

Numerous studies have demonstrated the positive effects of this compound on crop growth and yield.

Maize (Zea mays L.)

A study on maize investigated the effects of different doses and application methods of this compound. The results, summarized in the table below, show that soil application and fertigation generally yielded better outcomes compared to foliar application.[1]

Treatment (Rate)Application MethodPlant Height (cm)Number of Leaves per Plant
Control (No UP)---
50% Recommended RateFoliar+16.6% vs Control-
75% Recommended RateFoliar+21% vs Control-
Recommended RateFertigation-+38% vs Control
Recommended RateSoil Application-+24% vs Control

Data adapted from a study on maize.[1]

Sugarcane

In a study on sugarcane grown in calcareous soils, the application of this compound significantly increased the quantitative and qualitative yield.[3]

This compound (kg ha⁻¹)Millable Cane Yield (ton ha⁻¹)% Increase vs Control
0 (Control)--
2061.318.2%
40-10.5%

Data adapted from a study on sugarcane.[3]

Wheat

Research comparing this compound with DAP in calcareous soil for wheat cultivation showed that this compound performed better in terms of yield.[8]

P SourceP Level (mg P₂O₅ kg⁻¹ soil)Grain Yield (g pot⁻¹)
DAP8044.53
This compound6048.44

Data adapted from a study on wheat.[8]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound on Maize Growth

This protocol is based on a study investigating the effects of different doses and application methods of this compound on maize.[1]

1. Experimental Design:

  • A completely randomized design (CRD) with three replications.

  • Treatments:

    • Control (no this compound).

    • This compound at 50%, 75%, and 100% of the recommended rate.

    • Application Methods: Soil application, fertigation, and foliar application.

2. Plant Material and Growth Conditions:

  • Maize (Zea mays L.) seeds are sown in pots filled with a suitable soil mix.

  • Pots are maintained under controlled greenhouse conditions or in a field with uniform conditions.

3. Fertilizer Application:

  • Soil Application: this compound is applied to the soil surface and incorporated.

  • Fertigation: this compound is dissolved in irrigation water and applied.

  • Foliar Application: A solution of this compound is sprayed onto the leaves.

4. Data Collection:

  • Growth Parameters: Plant height, number of leaves per plant, and stem diameter are measured at regular intervals.

  • Yield Parameters: At maturity, cob length, number of grains per cob, 1000-grain weight, and total grain yield are determined.

  • Nutrient Analysis: Plant tissues (leaves, stems, grains) are collected, dried, and analyzed for nitrogen and phosphorus content.

5. Statistical Analysis:

  • Data are subjected to analysis of variance (ANOVA) to determine the significance of treatments.

  • Mean comparisons are performed using a suitable test (e.g., Tukey's HSD) at a significance level of p < 0.05.

Experimental_Workflow_Maize cluster_setup Experimental Setup cluster_treatments Treatments cluster_data Data Collection cluster_analysis Analysis A Maize Seed Sowing (Pots/Field) B Completely Randomized Design (3 Replications) A->B C Control (No this compound) D This compound Doses (50%, 75%, 100% Rec.) E Application Methods (Soil, Fertigation, Foliar) F Growth Parameters (Height, Leaves) C->F D->F E->F G Yield Parameters (Grain Yield, Cob Size) F->G H Nutrient Analysis (N & P in Tissues) G->H I Statistical Analysis (ANOVA, Tukey's HSD) H->I J Results & Interpretation I->J

Experimental workflow for evaluating this compound on maize.
Protocol 2: Determination of Phosphate in Fertilizer

This protocol outlines a general method for determining the phosphate content in a fertilizer sample.

1. Sample Preparation:

  • A known weight of the fertilizer sample is accurately measured.

  • The sample is dissolved in a suitable solvent, typically water or a weak acid, to extract the phosphate.

2. Colorimetric Analysis (Molybdenum Blue Method):

  • An aliquot of the sample extract is taken.

  • Ammonium molybdate solution and a reducing agent (e.g., stannous chloride or ascorbic acid) are added.

  • Phosphate reacts with molybdate in an acidic medium to form a phosphomolybdate complex, which is then reduced to a stable blue-colored complex.

  • The intensity of the blue color is proportional to the phosphate concentration.

3. Spectrophotometric Measurement:

  • The absorbance of the blue solution is measured using a spectrophotometer at a specific wavelength (typically around 660-880 nm).

  • A calibration curve is prepared using standard phosphate solutions of known concentrations.

4. Calculation:

  • The concentration of phosphate in the sample is determined by comparing its absorbance to the calibration curve.

  • The percentage of P₂O₅ in the original fertilizer sample is then calculated.

Phosphate_Analysis_Workflow A Weigh Fertilizer Sample B Dissolve in Solvent (e.g., Water) A->B C Filter to Remove Solids B->C D Take Aliquot of Extract C->D E Add Ammonium Molybdate & Reducing Agent D->E F Development of Blue Color E->F G Measure Absorbance (Spectrophotometer) F->G I Determine Phosphate Concentration G->I H Prepare Standard Curve H->I J Calculate % P₂O₅ I->J

Workflow for phosphate determination in fertilizer.

Signaling Pathways

The uptake and assimilation of nitrogen and phosphorus from this compound are regulated by complex signaling pathways within the plant.

Urea Uptake and Metabolism

Urea is primarily taken up by plant roots through high-affinity transporters, such as DUR3.[11] The expression of the DUR3 gene is often induced by the presence of urea and can be repressed by other nitrogen forms like nitrate and ammonium. Once inside the cell, urea is hydrolyzed by the enzyme urease into ammonia and carbon dioxide. The ammonia is then assimilated into amino acids via the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway.

Phosphate Sensing and Signaling

Plants have evolved sophisticated mechanisms to sense and respond to changes in phosphate availability. When phosphate levels are low, a signaling cascade is initiated, leading to the increased expression of phosphate transporters and other genes involved in phosphate acquisition and remobilization. A central regulator of this response is the transcription factor PHR1. Under phosphate-sufficient conditions, SPX proteins bind to PHR1 and inhibit its activity. When phosphate levels drop, this inhibition is released, allowing PHR1 to activate the expression of phosphate starvation-induced genes.

While the individual signaling pathways for urea and phosphate are relatively well-understood, the crosstalk and integration of these pathways when this compound is the primary nutrient source is an area of active research. The simultaneous availability of both nitrogen and phosphorus from a single molecule likely triggers a coordinated regulatory response to optimize the uptake and utilization of both essential nutrients.

Nutrient_Signaling_Pathways cluster_urea Urea Signaling cluster_phosphate Phosphate Signaling Urea_ext External Urea DUR3 DUR3 Transporter Urea_ext->DUR3 Urea_int Internal Urea DUR3->Urea_int Urease Urease Urea_int->Urease Ammonia Ammonia (NH₃) Urease->Ammonia GS_GOGAT GS/GOGAT Pathway Ammonia->GS_GOGAT Amino_Acids Amino Acids GS_GOGAT->Amino_Acids Crosstalk Crosstalk & Integration Amino_Acids->Crosstalk Pi_ext External Phosphate PHT1 PHT1 Transporter Pi_ext->PHT1 Pi_int Internal Phosphate PHT1->Pi_int SPX SPX Proteins Pi_int->SPX PHR1 PHR1 Transcription Factor SPX->PHR1 PSI_Genes Phosphate Starvation- Induced Genes PHR1->PSI_Genes Activates PSI_Genes->Crosstalk Urea_Phosphate This compound Urea_Phosphate->Urea_ext Urea_Phosphate->Pi_ext

References

An In-depth Technical Guide to the Discovery and History of Urea Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea phosphate, a crystalline adduct of urea and phosphoric acid, holds a significant place in both agricultural and chemical industries. Its utility as a high-analysis fertilizer, a feed additive, and a reagent in various chemical processes has driven extensive research into its synthesis and properties. This technical guide provides a comprehensive overview of the discovery and historical development of this compound synthesis, detailing key experimental protocols, quantitative data, and the evolution of production methodologies.

Historical Development

The journey of this compound synthesis is intertwined with the broader history of organic chemistry and industrial fertilizer production. While urea was famously first synthesized from inorganic precursors by Friedrich Wöhler in 1828, marking a pivotal moment in the history of chemistry[1][2][3][4], the deliberate synthesis of this compound came much later.

The earliest documented synthesis of this compound appears to be detailed in a German patent granted to Badische Anilin and Soda-Fabrik in 1914 (German Patent No. 286,491). This initial work described the reaction of one mole of urea with one mole of a 50% phosphoric acid solution, followed by cooling to crystallize the this compound product. The patent primarily claimed the use of this new compound as a fertilizer[5].

Following this, a significant milestone in the English-speaking world was the 1921 patent by Clarkson Fuller and Joseph M. Braham (U.S. Patent No. 1,440,056)[6][7]. Their work provided a more detailed investigation into the synthesis, establishing the importance of phosphoric acid concentration for efficient crystallization and achieving comparatively high yields[6].

The following diagram illustrates the key milestones in the historical development of this compound synthesis.

Historical_Development_of_Urea_Phosphate_Synthesis cluster_1800s 19th Century Foundational Chemistry cluster_early_1900s Early 20th Century: First Syntheses cluster_mid_late_1900s Mid to Late 20th Century: Industrialization & Process Refinement 1828 Wöhler's Synthesis of Urea 1914 German Patent (Badische Anilin & Soda-Fabrik) First documented synthesis of this compound 1828->1914 Foundational Precursor 1921 US Patent (Fuller & Braham) Detailed investigation and emphasis on acid concentration 1914->1921 Further Investigation 1960s_onwards Development of Wet Process and Thermal Process Methods 1921->1960s_onwards Basis for Industrial Methods Industrial_Production Continuous Crystallization and Large-Scale Production 1960s_onwards->Industrial_Production Leads to

Key milestones in the history of this compound synthesis.

Core Synthesis Chemistry

The fundamental reaction for the synthesis of this compound is an exothermic acid-base reaction between urea (a weak base) and phosphoric acid (a triprotic acid). The reaction proceeds in a 1:1 molar ratio to form the crystalline salt, this compound (CO(NH₂)₂·H₃PO₄)[5].

Reaction: CO(NH₂)₂ + H₃PO₄ → CO(NH₂)₂·H₃PO₄

The enthalpy of this reaction, when producing crystalline this compound from equimolar amounts of urea and 75% phosphoric acid at 77°F, is approximately -44 calories per gram[5].

The following diagram illustrates the basic chemical reaction for the synthesis of this compound.

Urea_Phosphate_Synthesis_Reaction Urea Urea CO(NH₂)₂ Urea_Phosphate This compound CO(NH₂)₂·H₃PO₄ Urea->Urea_Phosphate + Phosphoric_Acid Phosphoric Acid H₃PO₄ Phosphoric_Acid->Urea_Phosphate +

The basic chemical reaction of urea and phosphoric acid to form this compound.

Physicochemical Properties of this compound

This compound is a white, odorless, crystalline solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReferences
Molecular FormulaCH₇N₂O₅P[8]
Molar Mass158.05 g/mol [8]
AppearanceColorless rhombic crystals[8]
Melting Point117.5 °C (decomposes)[8]
Solubility in waterHighly soluble[9][10]
pH of 1% solution1.6 - 2.4[9][10]
NPK Formula17-44-0 or 18-44-0[9][11]
Density1.0 +/- 0.2 g/cm³[12]

Synthesis Methodologies and Experimental Protocols

Several methods for the synthesis of this compound have been developed, primarily differing in the source and concentration of the phosphoric acid used. The two main industrial methods are the wet process and the thermal process.

Wet Process Phosphoric Acid Method

This method utilizes "wet process" phosphoric acid, which is produced by the reaction of phosphate rock with sulfuric acid. This acid typically contains impurities that can affect the crystallization and purity of the final product.

Experimental Protocol (Representative Laboratory Scale):

  • Reactant Preparation:

    • Place a stoichiometric amount of wet process phosphoric acid (e.g., 52-54% P₂O₅) into a reaction vessel equipped with a stirrer and heating capabilities.

    • Heat the phosphoric acid to a temperature between 60 and 95 °C while stirring[13].

  • Reaction:

    • Gradually add a stoichiometric equivalent of solid urea to the heated and stirred phosphoric acid. The molar ratio of urea to phosphoric acid is typically maintained between 1.0 and 1.4[13].

    • Maintain the reaction temperature for a period of 0.5 to 1.5 hours with continuous stirring[13]. The reaction is exothermic, and cooling may be required to control the temperature.

  • Crystallization:

    • After the reaction is complete, cool the mixture to room temperature to induce crystallization of this compound[13].

  • Separation and Drying:

    • Separate the this compound crystals from the mother liquor by filtration (e.g., using a Buchner funnel)[14].

    • Wash the crystals with a small amount of cold water to remove residual mother liquor.

    • Dry the crystals in a desiccator or at a controlled temperature (e.g., 40 °C for 6 hours) to obtain the final product[15].

The following diagram illustrates the experimental workflow for the wet process synthesis of this compound.

Wet_Process_Workflow Start Start Reactants Wet Process Phosphoric Acid + Solid Urea Start->Reactants Heating_Stirring Heat and Stir Phosphoric Acid (60-95 °C) Reactants->Heating_Stirring Reaction Add Urea and React (0.5-1.5 hours) Heating_Stirring->Reaction Crystallization Cool to Room Temperature Reaction->Crystallization Filtration Separate Crystals from Mother Liquor Crystallization->Filtration Washing Wash Crystals Filtration->Washing Drying Dry Crystals Washing->Drying End This compound Product Drying->End

Experimental workflow for the wet process synthesis of this compound.
Thermal Process Phosphoric Acid Method

This method employs thermal process phosphoric acid, which is of higher purity than wet process acid. This results in a higher purity final product with fewer downstream processing steps.

Experimental Protocol (Representative Laboratory Scale):

  • Reactant Preparation:

    • Use concentrated ortho-phosphoric acid (typically above 90% H₃PO₄)[16][17]. If the acid is crystalline, gently heat it to form a clear liquid[16].

    • Preheat the phosphoric acid to 60-90 °C to facilitate a spontaneous reaction with solid urea[15][16].

  • Reaction:

    • Mix the preheated phosphoric acid with a stoichiometric amount of solid urea.

    • The reaction is highly exothermic and requires vigorous cooling to control the temperature[16][17]. The reaction is typically rapid, occurring within seconds[16].

  • Crystallization and Product Formation:

    • Due to the low water content, dry crystalline this compound forms directly in the reaction vessel without the need for a separate crystallization step from a solution[16].

  • Product Recovery:

    • The resulting dry crystalline this compound is ready for use without further separation or drying steps[16].

The following diagram illustrates the experimental workflow for the thermal process synthesis of this compound.

Thermal_Process_Workflow Start Start Reactants Concentrated ( >90%) Phosphoric Acid + Solid Urea Start->Reactants Preheating Preheat Phosphoric Acid (60-90 °C) Reactants->Preheating Reaction_Cooling Mix Reactants with Vigorous Cooling Preheating->Reaction_Cooling Direct_Crystallization Direct Formation of Crystalline Product Reaction_Cooling->Direct_Crystallization End Dry this compound Product Direct_Crystallization->End

Experimental workflow for the thermal process synthesis of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis methods reported in the literature.

Table 1: Comparison of Reaction Parameters for this compound Synthesis

ParameterWet Process MethodThermal Process MethodReferences
Phosphoric Acid Concentration 25-50% P₂O₅ (as measured weight)>90% H₃PO₄[13][17]
Reaction Temperature 60 - 95 °C60 - 90 °C (preheating)[13][15]
Urea:Phosphoric Acid Molar Ratio 1.0 - 1.4Stoichiometric (1:1)[13][17]
Reaction Time 0.5 - 1.5 hoursSeconds[13][16]
Crystallization Temperature Room TemperatureNot applicable (direct formation)[13]
Yield 65.29% - 79.30%High (not always quantified in literature)[13]

Table 2: Product Composition and Purity from Different Synthesis Methods

ParameterWet Process ProductThermal Process ProductTheoretical ValueReferences
P₂O₅ Content (%) 44.39 - 44.52~44.944.9[13][15]
Nitrogen Content (%) 17.59 - 17.62~17.717.7[13][15]
Moisture Content (%) Variable, requires drying0.3 - 0.70[16]
Purity Lower, contains impurities from acidHighHigh[18]

Conclusion

The synthesis of this compound has evolved from early 20th-century laboratory explorations to sophisticated industrial processes. The choice between the wet and thermal process methods depends on the desired product purity, cost considerations, and the intended application. The wet process is often favored for large-scale fertilizer production where the presence of some impurities is acceptable, while the thermal process yields a high-purity product suitable for more specialized applications. Understanding the historical development and the detailed methodologies of these synthesis routes is crucial for researchers and professionals in the chemical and pharmaceutical industries for process optimization, quality control, and the development of new applications for this versatile compound.

References

Calculating the Theoretical Yield in Urea Phosphate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of urea phosphate, a compound of interest in various chemical and pharmaceutical applications. This document outlines the fundamental reaction, details experimental protocols, and presents a step-by-step guide to the calculation process, supplemented with clear data tables and logical diagrams to facilitate understanding and application in a research and development setting.

The Synthesis of this compound: A Fundamental Reaction

This compound is synthesized through a straightforward acid-base reaction between urea and phosphoric acid. The reaction proceeds in a 1:1 molar ratio to form the this compound salt. The balanced chemical equation for this synthesis is:

CO(NH₂)₂ + H₃PO₄ → CO(NH₂)₂·H₃PO₄

This reaction is typically exothermic and can be carried out under various conditions, including using different concentrations of phosphoric acid. For the purpose of a precise theoretical yield calculation, it is crucial to start with a balanced equation and accurate molar masses of the reactants and the product.

Core Components for Theoretical Yield Calculation

To accurately calculate the theoretical yield of this compound, the following quantitative data are essential.

ComponentChemical FormulaMolar Mass ( g/mol )
UreaCO(NH₂)₂60.06[1][2]
Phosphoric AcidH₃PO₄97.994[3][4][5]
This compoundCO(NH₂)₂·H₃PO₄158.054

Step-by-Step Calculation of Theoretical Yield

The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming complete conversion and no losses. The calculation process involves the following critical steps:

  • Determine the moles of each reactant: Convert the mass of each reactant used in the experiment into moles by dividing by its molar mass.

  • Identify the limiting reactant: The limiting reactant is the reactant that will be completely consumed first in the reaction, thereby determining the maximum amount of product that can be formed. Based on the 1:1 stoichiometry of the reaction, the reactant with the fewer number of moles is the limiting reactant.

  • Calculate the theoretical yield in moles: The number of moles of the limiting reactant is equal to the theoretical number of moles of this compound that can be produced.

  • Calculate the theoretical yield in grams: Multiply the theoretical moles of this compound by its molar mass to obtain the theoretical yield in grams.

G A Start with Balanced Chemical Equation CO(NH₂)₂ + H₃PO₄ → CO(NH₂)₂·H₃PO₄ B Determine Molar Masses (Urea, Phosphoric Acid, this compound) A->B C Measure Mass of Reactants (Urea and Phosphoric Acid) B->C D Calculate Moles of Each Reactant C->D E Identify the Limiting Reactant (Compare Moles of Reactants) D->E F Calculate Theoretical Yield in Moles (Moles of Limiting Reactant) E->F G Calculate Theoretical Yield in Grams (Moles × Molar Mass of this compound) F->G

Detailed Experimental Protocols

Below are two detailed methodologies for the synthesis of this compound, which can be used as a basis for performing the reaction and subsequently calculating the theoretical yield.

Synthesis from Anhydrous Ortho-Phosphoric Acid

This protocol is adapted from a procedure utilizing anhydrous ortho-phosphoric acid for a direct and rapid synthesis.

Materials:

  • Anhydrous ortho-phosphoric acid (crystalline)

  • Urea (prills or crystalline)

  • Reaction vessel (e.g., a pug-mill type mixer or a well-stirred beaker)

  • Heating and cooling system

Procedure:

  • Gently heat the anhydrous ortho-phosphoric acid to a temperature between 60-90°C. The crystalline acid will transform into a clear, liquid solution.[6]

  • Simultaneously feed the preheated phosphoric acid and solid urea into the reaction vessel. A typical experimental scale might involve 8.5 kg of anhydrous ortho-phosphoric acid and 5.3 kg of urea.[6]

  • The exothermic reaction will commence immediately upon mixing.[6]

  • Vigorously cool the reaction mixture to maintain the temperature in the range of 85-90°C.[6]

  • As the reaction proceeds, the mixture will become a non-transparent fluid syrup from which crystalline this compound will precipitate.[6]

  • The resulting dry, crystalline this compound can be collected for use without further processing.[6]

Synthesis from 85% Phosphoric Acid

This protocol describes the synthesis using a commonly available concentration of phosphoric acid.

Materials:

  • 85% Phosphoric Acid

  • Urea

  • Stirring apparatus

  • Beaker or flask

Procedure:

  • For the synthesis, one mole of phosphoric acid is required to react with one mole of urea.[7]

  • Determine the mass of 85% phosphoric acid solution that contains the desired molar amount of H₃PO₄. For example, to obtain 1 mole (97.994 g) of H₃PO₄, you would need 97.994 g / 0.85 = 115.29 g of 85% phosphoric acid solution.

  • In a suitable reaction vessel, combine the calculated mass of 85% phosphoric acid with one molar equivalent of urea (60.06 g).

  • The reaction is exothermic. Stir the mixture to ensure homogeneity and facilitate the reaction.

  • Cooling may be necessary to control the temperature, especially for larger scale reactions.

  • Upon cooling, this compound crystals will precipitate. The crystals can then be isolated by filtration and dried.

Handling Industrial-Grade Phosphoric Acid Concentrations

In many industrial and research settings, the concentration of phosphoric acid is often provided as a weight percentage of phosphorus pentoxide (P₂O₅). To accurately determine the amount of H₃PO₄ for stoichiometric calculations, a conversion is necessary.

The conversion is based on the reaction of P₂O₅ with water to form H₃PO₄:

P₂O₅ + 3H₂O → 2H₃PO₄

The molar mass of P₂O₅ is approximately 141.94 g/mol . From the stoichiometry, 141.94 g of P₂O₅ produces 2 * 97.994 g = 195.988 g of H₃PO₄.

Conversion Factor:

To convert a weight percentage of P₂O₅ to a weight percentage of H₃PO₄, you can use the following relationship:

% H₃PO₄ = % P₂O₅ × (Molar Mass of 2H₃PO₄ / Molar Mass of P₂O₅) % H₃PO₄ = % P₂O₅ × (195.988 / 141.94) ≈ % P₂O₅ × 1.3808

For example, a phosphoric acid solution with a concentration of 54% P₂O₅ would have an approximate H₃PO₄ concentration of 54% * 1.3808 ≈ 74.56%.

G A Start with % P₂O₅ Concentration B Reaction with Water P₂O₅ + 3H₂O → 2H₃PO₄ A->B Chemical Basis C Molar Mass Ratio (2 * M_H₃PO₄) / M_P₂O₅ B->C Stoichiometric Relationship D Calculate Equivalent % H₃PO₄ C->D Calculation

References

Urea Phosphate: A Comprehensive Technical Overview of Chemical Identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of chemical identifiers is fundamental for accurate documentation, database searching, and regulatory compliance. This technical guide provides a detailed summary of the key chemical identifiers for urea phosphate, a compound of interest in various scientific and industrial applications.

This compound, a salt formed from urea and phosphoric acid, is utilized in applications ranging from fertilizers to laboratory reagents.[1][2] Accurate identification of this compound is crucial for experimental reproducibility and safety. The following sections detail the primary chemical identifiers for this compound, presented in a clear, tabular format for ease of reference.

Chemical Identity and Structure

This compound is a 1:1 adduct of urea and phosphoric acid.[1] Its formation involves the protonation of the carbonyl oxygen of urea by phosphoric acid. This interaction results in a crystalline solid that is highly soluble in water, producing an acidic solution.[1][3]

Tabulated Chemical Identifiers

To facilitate straightforward data retrieval and comparison, the essential chemical identifiers for this compound are summarized in the table below. These identifiers are sourced from major chemical databases and provide a standardized means of referencing this compound.

Identifier TypeIdentifierSource / Notes
CAS Number 4861-19-2Chemical Abstracts Service registry number, widely used for substance identification.[2][4][5][6]
4401-74-5An alternative CAS number also assigned to this compound.[1][7][8]
PubChem CID 20994A unique identifier in the PubChem Substance and Compound database.[1][9]
EC Number 225-464-3European Community number for identifying substances in the European market.[1][4][9]
224-534-0An alternative EC number.[7][10]
IUPAC Name phosphoric acid;ureaThe systematic name established by the International Union of Pure and Applied Chemistry.[1][7][11]
UNII TJR09610O7Unique Ingredient Identifier used for regulatory submissions and drug listings.[1][9]
InChI InChI=1S/CH4N2O.H3O4P/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H3,1,2,3,4)International Chemical Identifier, a textual representation of the molecular structure.[7][12]
InChIKey DZHMRSPXDUUJER-UHFFFAOYSA-NA hashed version of the full InChI, used for database searching.[7][12]
SMILES C(=O)(N)N.OP(=O)(O)OSimplified Molecular-Input Line-Entry System, a line notation for molecular structures.[1][7]
Molecular Formula CH₇N₂O₅PRepresents the elemental composition of the molecule.[1][3]
Molar Mass 158.05 g/mol The mass of one mole of the substance.[3][10]

Logical Relationship of Identifiers

The various identifiers for this compound are interconnected, each providing a different layer of information for uniquely defining the compound. The logical flow from the common name to the specific structural representations is crucial for unambiguous chemical communication.

G Logical Flow of this compound Identifiers This compound This compound CAS_Number CAS Number (4861-19-2) This compound->CAS_Number PubChem_CID PubChem CID (20994) This compound->PubChem_CID EC_Number EC Number (225-464-3) This compound->EC_Number IUPAC_Name IUPAC Name (phosphoric acid;urea) This compound->IUPAC_Name Molecular_Formula Molecular Formula (CH₇N₂O₅P) IUPAC_Name->Molecular_Formula Structural_Identifiers Structural Identifiers Molecular_Formula->Structural_Identifiers InChI InChI Structural_Identifiers->InChI SMILES SMILES Structural_Identifiers->SMILES

Caption: Logical flow from common name to specific chemical identifiers for this compound.

References

An In-depth Technical Guide to the NPK Formula of Urea Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Urea phosphate is a crystalline fertilizer produced from the reaction of urea and phosphoric acid.[1][2] It serves as a highly efficient source of nitrogen and phosphorus, two of the three primary macronutrients essential for plant growth.[3] Its high solubility in water and acidic nature make it particularly suitable for fertigation and application in alkaline soils.[4][5] This guide provides a detailed examination of its chemical properties, NPK formulation, production process, and the analytical methods used for its characterization.

Chemical and Physical Properties

This compound is an adduct formed from a 1:1 molar ratio of urea and orthophosphoric acid.[2] When dissolved in water, it freely dissociates into urea and phosphoric acid.[1] Its key properties are summarized in the table below.

PropertyValueReferences
IUPAC Name phosphoric acid;urea[1]
Chemical Formula CO(NH₂)₂·H₃PO₄ (or CH₇N₂O₅P)[2][6]
Molar Mass 158.05 g/mol [2][3]
Appearance White, odorless, crystalline solid[2]
NPK Formula 17-44-0 or 18-44-0[1][3][7]
Solubility in Water Highly soluble (~960 g/L at 20 °C)[2]
pH (1% solution) 1.6 - 2.4 (Strongly acidic)[5]
Melting Point 116–118 °C (decomposes)[2]
CAS Number 4861-19-2[1][3]

The NPK Formula of this compound

The NPK formula represents the percentage by weight of the three primary macronutrients available in a fertilizer: Nitrogen (N), Phosphate (P₂O₅), and Potash (K₂O).[8][9]

This compound has a standard NPK formula of 17-44-0 .[1][3][4] Some commercial grades may also be listed as 18-44-0.[7] This signifies that the fertilizer contains:

  • 17% Nitrogen (N) : Derived from the urea component.

  • 44% Phosphate (P₂O₅) : Derived from the phosphoric acid component.

  • 0% Potash (K₂O) : this compound does not contain potassium.

The high concentration of phosphorus makes it an excellent "starter" fertilizer to promote root development in early growth stages.[3] Its acidic nature helps to prevent the clogging of drip irrigation systems and can increase the availability of micronutrients in alkaline soils.[4][5]

Nutrient ComponentTheoretical %Typical Commercial %Source Component
Nitrogen (N) 17.7%17-18%Urea (CO(NH₂)₂)
Phosphate (P₂O₅) 44.9%44%Phosphoric Acid (H₃PO₄)
Potash (K₂O) 0%0%Not Applicable

Theoretical values are based on the molecular weights of the components.[10]

Industrial Production and Analytical Workflows

The industrial manufacturing of this compound is a direct exothermic reaction between concentrated phosphoric acid and solid urea.[2][11] The process involves reacting the components, allowing the product to crystallize, and then separating the crystals from the mother liquor via centrifugation.[12][13]

G cluster_input Raw Materials cluster_process Production Process cluster_output Products Urea Solid Urea Reactor Reaction Vessel (Exothermic Reaction) Urea->Reactor Acid Concentrated Phosphoric Acid (>90%) Acid->Reactor Crystallizer Crystallization (Cooling) Reactor->Crystallizer Transfer Centrifuge Centrifugation (Separation) Crystallizer->Centrifuge Slurry Product Crystalline This compound (17-44-0) Centrifuge->Product Solid Liquor Mother Liquor (Byproduct) Centrifuge->Liquor Liquid

Fig. 1: Industrial production workflow for crystalline this compound.

Verifying the NPK content of the final product is critical for quality control. This involves standardized laboratory procedures for fertilizer analysis.[14]

G cluster_prep Sample Preparation cluster_analysis Nutrient Analysis cluster_results Results Start Fertilizer Sample Dissolve Dissolution in Deionized Water Start->Dissolve N_Analysis Nitrogen (N) Kjeldahl Digestion & Titration Dissolve->N_Analysis P_Analysis Phosphorus (P₂O₅) Precipitation Titration or Spectrophotometry Dissolve->P_Analysis K_Analysis Potassium (K₂O) Flame Photometry (Result expected to be 0) Dissolve->K_Analysis Report NPK Report (e.g., 17-44-0) N_Analysis->Report P_Analysis->Report K_Analysis->Report

Fig. 2: General experimental workflow for NPK analysis of this compound.

Experimental Protocols for NPK Determination

The determination of nutrient content in fertilizers follows standardized methods, such as those published by AOAC International.[15] The following outlines the principles of key analytical protocols.

Protocol 1: Determination of Total Nitrogen (N) The Kjeldahl method is a widely used standard for determining nitrogen content.[16]

  • Digestion: A sample of the fertilizer is heated with concentrated sulfuric acid and a catalyst. This process converts the ureic nitrogen into ammonium sulfate.

  • Distillation: The digested solution is made alkaline with sodium hydroxide. The ammonia is then distilled into a standard acid solution (e.g., boric acid).

  • Titration: The amount of ammonia trapped is determined by titration with a standardized acid (e.g., sulfuric or hydrochloric acid). The nitrogen content is calculated from the amount of acid used in the titration.[15]

Protocol 2: Determination of Available Phosphate (P₂O₅) Phosphate content can be determined using several methods, including precipitation titration and spectrophotometry.[16][17]

  • Sample Preparation: The fertilizer sample is dissolved in water or a suitable acid extractant to bring the phosphate into solution.

  • Analysis (Precipitation Titration): The phosphate in the solution is titrated with a standard solution of magnesium, causing the precipitation of magnesium ammonium phosphate. The endpoint of the reaction can be detected using a thermometric sensor.[16]

  • Calculation: The concentration of P₂O₅ is calculated based on the volume of the titrant used. The results are expressed as a percentage of phosphorus pentoxide (P₂O₅) by weight.[9]

Protocol 3: Determination of Water-Soluble Potash (K₂O) While this compound contains no potassium, a complete NPK analysis would include this step. Flame photometry is a common method.[15][18]

  • Extraction: The sample is dissolved in water or an ammonium oxalate solution to extract the potassium.[15]

  • Analysis (Flame Photometry): The solution is aspirated into a flame photometer. The instrument measures the intensity of the light emitted by potassium atoms at a characteristic wavelength.

  • Quantification: The light intensity is proportional to the concentration of potassium in the sample. This is compared against a calibration curve prepared from standard potassium solutions to determine the concentration. The result is expressed as a percentage of potassium oxide (K₂O).[18]

References

Methodological & Application

Application Notes for Urea Phosphate (17-44-0) in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Urea phosphate is a crystalline, water-soluble fertilizer that serves as an excellent source of nitrogen and phosphorus, two primary macronutrients essential for plant growth.[1][2] With a typical NPK (Nitrogen-Phosphorus-Potassium) formula of 17-44-0, it is particularly beneficial during the initial growth stages of crops to promote robust root development, and later to support flowering and fruiting.[1][2][3] Its high solubility makes it ideal for application through fertigation and foliar spraying.[2][4] A notable characteristic of this compound is its strong acidic nature, which helps in cleaning drip irrigation systems and improving nutrient availability in alkaline and calcareous soils.[5][6][7]

Chemical and Physical Properties

This compound is formed from a 1:1 combination of urea and phosphoric acid, with the chemical formula CO(NH₂)₂·H₃PO₄.[4][8] It is an odorless, white crystalline solid.[1] The acidic nature of this compound helps to keep calcium, magnesium, and phosphorus in solution, preventing the precipitation of calcium-magnesium phosphates that can clog irrigation systems.[8]

Data Presentation

The following tables summarize the key quantitative data regarding this compound's properties and application.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
NPK Formula17-44-0[1][8]
Nitrogen (N) Content17% - 17.5%[5][6]
Phosphorus (P₂O₅) Content44%[5][6]
AppearanceWhite Crystalline Solid[1][5]
Solubility in WaterHighly Soluble[1][4]
pH (1% aqueous solution)1.6 - 2.4[5][6]
Insoluble Content< 0.1%[5]

Table 2: Recommended Application Rates for this compound

Application MethodCrop TypeRecommended DosageReference
Fertigation / Drip Irrigation Field Crops, Fruit Trees10 - 20 kg/ha [7]
Vegetables10 - 15 kg/ha [7]
General1.5 to 2.5 gm per litre of water[9]
Foliar Application Field Crops, Fruit Trees2 - 3 Litres per 1000L of water per hectare[7]
General0.5% to 1.0% solution (5 to 10 gm per litre of water)[9]
Rice1% to 2% spray at panicle initiation[10]
Root Treatment General10 gm per litre of water[9]

Note: Application rates should be adjusted based on crop cycle, soil type, and specific nutrient requirements.[9]

Application Protocols

Protocol 1: Fertigation (Drip Irrigation)

This method allows for the precise delivery of nutrients directly to the plant's root zone, enhancing uptake and minimizing waste.[2]

Objective: To supply nitrogen and phosphorus to crops efficiently through the irrigation system.

Materials:

  • This compound (17-44-0) fertilizer

  • Water source

  • Fertilizer tank / injector system

  • Drip irrigation system

  • pH meter (optional, for monitoring water pH)

  • Personal Protective Equipment (PPE): gloves, goggles

Procedure:

  • System Check: Before preparing the solution, ensure the drip irrigation system is functioning correctly and is free from major blockages. The acidic nature of this compound will help clean minor pipe encrustations.[5][8]

  • Calculate Requirement: Based on the crop, growth stage, and area of cultivation, calculate the total amount of this compound needed using the rates in Table 2.

  • Prepare Stock Solution:

    • Partially fill the fertilizer tank with water.

    • Slowly add the pre-weighed this compound to the water while agitating to ensure it dissolves completely. This compound is highly soluble in water.[4]

    • Top up the tank with the remaining water to reach the final desired concentration.

  • Injection: Inject the this compound solution into the irrigation system. It is often recommended to inject the fertilizer during the middle phase of the irrigation cycle to ensure even distribution and to flush the lines with clean water at the end.

  • Post-Application: After the fertilizer solution has been applied, continue to run the irrigation system with fresh water for a short period to flush any remaining fertilizer from the pipes and emitters.

Caution: Do not mix this compound with fertilizers containing calcium nitrate or magnesium sulfate in the same stock tank, as this may cause precipitation.[5]

Protocol 2: Foliar Application

Foliar application provides rapid nutrient absorption through the leaves and is beneficial when soil conditions limit nutrient uptake or during periods of high nutrient demand.[1]

Objective: To deliver a quick supply of nitrogen and phosphorus directly to the plant foliage.

Materials:

  • This compound (17-44-0) fertilizer

  • Water

  • Sprayer (backpack, boom, etc.)

  • Mixing tank

  • Wetting agent/surfactant (optional, to improve leaf coverage)

  • PPE: gloves, goggles, mask

Procedure:

  • Optimal Timing: Apply foliar sprays during the cooler parts of the day, such as early morning or late evening, to maximize absorption and minimize the risk of leaf burn.

  • Solution Preparation:

    • Calculate the required amount of this compound and water based on a 0.5% to 1.0% concentration (5 to 10 grams of this compound per liter of water).[9]

    • Fill the mixing tank with half the required volume of water.

    • Add the calculated amount of this compound and mix until fully dissolved.

    • If using a wetting agent, add it to the solution as per the manufacturer's instructions.

    • Add the remaining water to reach the final volume.

  • Application:

    • Calibrate the sprayer to ensure an even application rate.

    • Spray the foliage to the point of runoff, ensuring thorough coverage of both the upper and lower leaf surfaces.

  • Frequency: Repeat applications as needed based on crop response and specific recommendations. For rice, spraying at the panicle initiation stage has been shown to be effective.[10]

Experimental Protocols

Protocol 3: Evaluating the Efficacy of this compound Fertilizer

This protocol outlines a methodology for conducting a replicated field trial to assess the impact of this compound on crop yield and soil properties.

Objective: To determine the effect of different application rates and methods of this compound on crop growth, yield, nutrient uptake, and soil pH compared to a control group.

Materials:

  • This compound (17-44-0)

  • Test crop seeds/seedlings

  • Standard farming equipment for field preparation, planting, and harvesting

  • Plot marking materials (stakes, flags)

  • Calibrated equipment for fertilizer application (spreader, sprayer, fertigation system)

  • Data collection tools (soil sampler, plant tissue collection bags, yield measurement scales)

  • Laboratory access for soil and plant tissue analysis

Experimental Design:

  • Design: A Randomized Complete Block Design (RCBD) is recommended to account for field variability.[11]

  • Treatments: Define the treatments to be tested. For example:

    • T1: Control (No fertilizer)

    • T2: Standard N&P fertilizer practice (e.g., using Urea and DAP)

    • T3: this compound via Fertigation (at Rate X)

    • T4: this compound via Fertigation (at Rate Y)

    • T5: this compound via Foliar Spray (at Rate Z)

  • Replication: Each treatment should be replicated at least 3-4 times to ensure statistical validity.[11][12]

  • Plot Size: Plots should be of a uniform size and shape, large enough to minimize edge effects and allow for representative sampling and yield measurement.[13]

Procedure:

  • Site Selection & Baseline Sampling:

    • Select a uniform experimental site.

    • Collect composite soil samples from the entire area before applying any treatments. Analyze for baseline pH, organic matter, N, P, K, and other relevant nutrients.

  • Field Preparation and Layout:

    • Prepare the field according to standard practice for the chosen crop.

    • Lay out the experimental plots according to the RCBD, clearly marking each plot with its corresponding treatment and replicate number.[13]

  • Fertilizer Application:

    • Apply the defined fertilizer treatments at the appropriate time and with calibrated equipment to ensure accuracy. For this compound, follow the fertigation or foliar protocols described above.

  • Crop Management: Manage all plots uniformly throughout the growing season (e.g., irrigation, pest control) so that the only variable is the fertilizer treatment.

  • Data Collection:

    • Plant Growth Parameters: At key growth stages, measure parameters like plant height, number of leaves/tillers, and biomass.

    • Nutrient Uptake: Collect leaf or whole plant tissue samples at specific growth stages for N and P analysis.

    • Yield Data: At harvest, measure the total yield (e.g., grain weight, fruit weight) from a designated area within the center of each plot.

    • Soil Analysis: Collect soil samples from each plot after harvest to assess changes in soil pH and nutrient status.[11]

  • Data Analysis:

    • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

    • Evaluate the economic viability of each treatment.

Visualizations

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Objectives & Treatments B Select Site & Conduct Baseline Soil Sampling A->B C Design Experiment (RCBD) B->C D Field Preparation & Plot Layout C->D E Apply Fertilizer Treatments D->E F Uniform Crop Management E->F G Collect In-Season Data (Growth, Plant Tissue) F->G H Harvest & Measure Yield Data G->H I Post-Harvest Soil Sampling H->I J Laboratory Analysis (Soil & Plant Samples) H->J I->J K Statistical Analysis (ANOVA) J->K L Interpret Results & Report K->L

Caption: Workflow for a field trial evaluating this compound efficacy.

mechanism_of_action cluster_dissociation In Soil Solution cluster_nitrogen Nitrogen Pathway cluster_phosphorus Phosphorus Pathway cluster_soil_effect Soil Acidity Effect UP This compound (17-44-0) Applied to Soil/Water Urea Urea (CO(NH₂)₂) UP->Urea PA Phosphoric Acid (H₃PO₄) UP->PA Ammonium Ammonium (NH₄⁺) Urea->Ammonium Hydrolysis Phosphate Phosphate (H₂PO₄⁻) PA->Phosphate H_ions Release of H⁺ ions PA->H_ions Nitrate Nitrate (NO₃⁻) Ammonium->Nitrate Nitrification N_Uptake Plant N Uptake Ammonium->N_Uptake Nitrate->N_Uptake P_Uptake Plant P Uptake Phosphate->P_Uptake pH_drop Decrease in Soil pH H_ions->pH_drop Nutrient_Avail Increased Availability of Micronutrients pH_drop->Nutrient_Avail

Caption: Mechanism of this compound action in the soil environment.

application_decision_flow rect_node rect_node end_node end_node start Crop Stage & Need Identified q1 Need for rapid nutrient correction? start->q1 q2 Is crop in early vegetative stage? q1->q2 No foliar Use Foliar Application q1->foliar Yes q3 Drip irrigation system available? q2->q3 Yes soil Use Soil Application / Root Treatment q2->soil No fertigation Use Fertigation q3->fertigation Yes q3->soil No

Caption: Decision flowchart for this compound application method.

References

Application Notes and Protocols for Foliar Feeding of Crops with Urea Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foliar feeding with urea phosphate is a highly effective method for delivering essential nitrogen and phosphorus directly to plant leaves. This technique can supplement soil-applied fertilizers, correct nutrient deficiencies rapidly, and enhance crop growth, particularly during critical developmental stages.[1][2][3][4] Urea, with its small, uncharged molecules, exhibits high permeability through the leaf cuticle, facilitating rapid absorption.[5] The acidic nature of this compound can also improve the uptake of other micronutrients. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Data Presentation: Efficacy of this compound Foliar Application

The following tables summarize quantitative data from various studies on the impact of this compound and urea foliar sprays on crop yield and nutrient uptake.

Table 1: Effect of this compound and Urea Foliar Spray on Cereal Crops

CropTreatmentApplication TimingKey FindingsReference
Wheat4% urea solutionTillering, stem elongation, and boot stage32% increase in grain yield.[6]
Wheat5% urea solutionNot specifiedIncreased plant height, number of tillers, spike length, and grain yield.[5][7]
Wheat2% urea spray-Increased number of effective tillers, spikelets per spike, grains per spike, and grain yield.[8]
Wheat4% and 6% urea solutionHeading stageMost effective concentrations for improving quantitative and qualitative traits.[9][10]
Rice1% and 2% this compound (UP) with 100% Recommended Dose of Fertilizers (RDF)Twice during the growing season2% UP with 100% RDF resulted in the highest grain and straw yield.
Maize1.5% urea foliar spray (3 applications) with reduced soil N30, 45, and 60 days after sowingCompensated for reduced soil N application without significant yield loss.[11]

Table 2: Effect of this compound and Urea Foliar Spray on Legumes and Horticultural Crops

CropTreatmentApplication TimingKey FindingsReference
Soybean2% this compound sprayFlower initiation and pod formationOn par with 2% DAP spray in increasing grain yield.[12]
Soybean1.5% urea spray (3 applications)Reproductive stagesIncreased seed yield.[13]
Tomato10000 ppm (1%) urea solutionNot specifiedIncreased plant height, number of leaves, and fruit yield.[14]
Broccoli0.8% and 1.0% urea solutionsNot specifiedResulted in larger and weightier heads.[15]

Experimental Protocols

Protocol 1: Preparation of this compound Foliar Solution

Objective: To prepare a stable and effective this compound solution for foliar application in experimental trials.

Materials:

  • This compound (technical grade)

  • Distilled water

  • pH meter

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

  • Adjuvant/surfactant (non-ionic surfactant recommended)[9][16][17][18]

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Calculate the required amount of this compound:

    • To prepare a 1% (w/v) solution, dissolve 10 g of this compound in 1 liter of distilled water.

    • Adjust the mass of this compound based on the desired concentration and final volume.

  • Dissolution:

    • Fill a beaker with approximately 80% of the final volume of distilled water.

    • Place the beaker on a stir plate and add the magnetic stir bar.

    • Slowly add the calculated amount of this compound to the water while stirring continuously until it is fully dissolved.

  • pH Measurement and Adjustment:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Measure the pH of the this compound solution. The optimal pH range for foliar absorption is generally between 5.0 and 8.0.[1] this compound solutions are naturally acidic, which can be beneficial for nutrient uptake.[2] If adjustment is needed, use a suitable acid or base dropwise while monitoring the pH.

  • Addition of Adjuvant/Surfactant:

    • Add a non-ionic surfactant at the manufacturer's recommended rate (typically 0.05% to 0.1% v/v).[9] Adjuvants improve the spreading and adherence of the spray solution on the leaf surface, enhancing nutrient absorption.[9][18]

  • Final Volume Adjustment:

    • Transfer the solution to a graduated cylinder and add distilled water to reach the final desired volume.

  • Storage:

    • Use the prepared solution immediately for best results. If short-term storage is necessary, keep it in a cool, dark place for no more than 24 hours.

Protocol 2: Field Trial for Evaluating this compound Foliar Application

Objective: To assess the impact of foliar-applied this compound on crop growth, yield, and nutrient status under field conditions.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) is recommended to account for field variability.[19]

  • Treatments: Include a control (no foliar spray), a water-only spray control, and several concentrations of this compound solution (e.g., 0.5%, 1.0%, 1.5%, 2.0%).

  • Replications: A minimum of three to four replications per treatment is advised for statistical validity.[19]

  • Plot Size: The size of individual plots will depend on the crop and available land area, but should be sufficient to obtain representative yield data and minimize edge effects.

Procedure:

  • Site Selection and Preparation: Choose a uniform field area with consistent soil type and fertility. Conduct a baseline soil analysis to determine initial nutrient levels.

  • Planting and Crop Management: Follow standard agronomic practices for the selected crop, ensuring uniform plant density and management across all plots.

  • Foliar Application:

    • Timing: Apply the foliar sprays at critical growth stages for the specific crop, such as tillering, booting, and heading in cereals, or flowering and pod/fruit development in legumes and horticultural crops.[20]

    • Application Method: Use a calibrated backpack sprayer or a small plot sprayer to ensure uniform coverage. Apply the solution to the point of runoff, ensuring both adaxial and abaxial leaf surfaces are wetted.

    • Environmental Conditions: Apply during the early morning or late evening when temperatures are cooler and humidity is higher to maximize absorption and minimize evaporation and potential leaf burn.[21] Avoid application during windy or rainy conditions.

  • Post-Application Monitoring:

    • Visual Assessment: Regularly inspect the plants for any signs of phytotoxicity (leaf burn) or visual improvements in growth and color.

    • Data Collection:

      • Growth Parameters: At regular intervals, measure plant height, leaf area index, and biomass.

      • Physiological Parameters: Use a SPAD meter for non-destructive chlorophyll estimation.

      • Nutrient Analysis: Collect leaf tissue samples before and after foliar application (e.g., 24, 48, and 72 hours post-application, and at key growth stages) for laboratory analysis of nitrogen and phosphorus content.[6][22][23][24][25]

      • Yield and Yield Components: At maturity, harvest the central rows of each plot to determine grain/fruit yield, thousand-grain/fruit weight, and other relevant yield components.

Data Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD).

  • Use a mean separation test (e.g., Tukey's HSD) to identify significant differences between treatment means.

Signaling Pathways and Experimental Workflows

Signaling Pathways for Urea and Phosphate Uptake

The uptake of foliar-applied urea and phosphate involves complex transport and signaling pathways within the plant leaf.

  • Urea Uptake and Metabolism: Urea is primarily transported across the plasma membrane by high-affinity transporters like DUR3 and through aquaporins.[16][19][26] Once inside the cell, urea is hydrolyzed by the enzyme urease into ammonia and carbon dioxide. The resulting ammonia is then assimilated into amino acids via the GS-GOGAT cycle.

  • Phosphate Uptake and Transport: Phosphate ions (Pi) are taken up by phosphate transporters (PHT) located in the plasma membrane. The uptake can occur through the cuticle, stomata, and trichomes.[21] Once inside the cell, Pi is transported to various cellular compartments and can be incorporated into organic molecules or stored in the vacuole.

Diagram 1: Simplified Signaling Pathway for Foliar Urea and Phosphate Uptake

Foliar_Uptake_Pathway cluster_leaf_surface Leaf Surface cluster_leaf_tissue Leaf Tissue cluster_epidermis Epidermal Cell cluster_mesophyll Mesophyll Cell This compound Solution This compound Solution Stomata Stomata This compound Solution->Stomata Entry Cuticle Cuticle Plasma Membrane Plasma Membrane Cuticle->Plasma Membrane Urea/Pi Stomata->Plasma Membrane Urea/Pi Cytosol Cytosol Plasma Membrane->Cytosol DUR3/PHT Transporters Vacuole Vacuole Cytosol->Vacuole Storage Chloroplast Chloroplast Cytosol->Chloroplast Assimilation Metabolism Metabolism Cytosol->Metabolism Urease/ GS-GOGAT

Caption: Simplified pathway of urea and phosphate uptake through the leaf surface.

Experimental Workflow

The following diagram illustrates a typical workflow for a research project investigating the efficacy of this compound foliar feeding.

Diagram 2: Experimental Workflow for this compound Foliar Feeding Research

Experimental_Workflow A 1. Hypothesis Formulation & Experimental Design B 2. Preparation of This compound Solutions A->B D 4. Foliar Application of Treatments B->D C 3. Field/Greenhouse Setup & Plant Establishment C->D E 5. In-season Data Collection (Growth, Physiology) D->E F 6. Post-Harvest Data Collection (Yield, Nutrient Analysis) E->F G 7. Statistical Analysis F->G H 8. Interpretation of Results & Conclusion G->H I 9. Manuscript Preparation & Publication H->I

Caption: A standard workflow for conducting research on foliar fertilization.

References

Application Notes and Protocols for Urea Phosphate in Drip Irrigation Systems to Prevent Clogging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing urea phosphate for the prevention of clogging in drip irrigation systems. The information is intended for a scientific audience and includes detailed protocols for application and efficacy evaluation.

Introduction

Clogging of emitters is a critical issue in drip irrigation systems, leading to non-uniform water and nutrient distribution, which can negatively impact crop health and yield. The primary causes of clogging are physical (e.g., sand, silt), biological (e.g., algae, bacterial slime), and chemical precipitation. Chemical clogging, often caused by the precipitation of calcium and magnesium salts, is particularly problematic in areas with hard water.

This compound (CO(NH₂)₂·H₃PO₄) is a highly soluble, acidic fertilizer with an NPK formula of 17-44-0.[1][2] Its acidic nature makes it an effective agent for preventing the precipitation of calcium and magnesium carbonates, thereby mitigating a common cause of chemical-based emitter clogging.[1][3] When dissolved in water, this compound lowers the pH of the irrigation water, keeping these sparingly soluble salts in solution.[4][5]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in Table 1.

PropertyValueReference
NPK Formula17-44-0[1][2]
AppearanceWhite, odorless, crystalline solid[2]
Molecular FormulaCO(NH₂)₂·H₃PO₄[2]
Molecular Weight158.05 g/mol [2]
Solubility in Water~960 g/L at 20 °C[2]
pH of 1% solution1.6 - 2.4[3][6]

Mechanism of Clogging Prevention

The primary mechanism by which this compound prevents clogging is through the acidification of irrigation water. Hard water often contains high concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) cations, along with bicarbonate (HCO₃⁻) anions. Under normal pH conditions, these ions can precipitate as calcium carbonate (CaCO₃) and magnesium carbonate (MgCO₃), which are primary components of scale and can block drip emitters.

This compound, being a combination of urea and phosphoric acid, dissociates in water to release H⁺ ions, thereby lowering the pH.[1] This acidic environment shifts the carbonate equilibrium, converting bicarbonate and carbonate ions into more soluble carbonic acid (H₂CO₃) and ultimately carbon dioxide (CO₂) and water. This prevents the formation of carbonate precipitates.

The following diagram illustrates this chemical pathway:

G cluster_0 Hard Water Components cluster_1 This compound Addition cluster_2 Chemical Reaction & Clogging Prevention Ca Ca²⁺ Precipitate CaCO₃ / MgCO₃ (Insoluble Precipitate) Ca->Precipitate Precipitation under high pH conditions Ca->Precipitate Mg Mg²⁺ Mg->Precipitate Precipitation under high pH conditions Mg->Precipitate HCO3 HCO₃⁻ Reaction HCO₃⁻ + H⁺ ⇌ H₂CO₃ ⇌ H₂O + CO₂ HCO3->Reaction HCO3->Precipitate Precipitation under high pH conditions UP This compound (CO(NH₂)₂·H₃PO₄) H_ion H⁺ Ions UP->H_ion Dissociates in water H_ion->Reaction Soluble Soluble Bicarbonates & Carbonic Acid Reaction->Soluble Prevents Formation G start Start setup 1. Experimental Setup (Drip system with control and treatment groups) start->setup baseline 2. Baseline Measurement (Initial emitter discharge rate and system uniformity) setup->baseline treatment 3. Treatment Application (Inject this compound at varying concentrations) baseline->treatment monitoring 4. System Monitoring (Periodic measurement of discharge rate, pressure, and pH) treatment->monitoring data_analysis 5. Data Analysis (Calculate Dra, CU, and statistical significance) monitoring->data_analysis conclusion 6. Conclusion (Evaluate efficacy of this compound) data_analysis->conclusion end End conclusion->end

References

Application Notes and Protocols for Utilizing a Urea-Phosphate System in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein crystallization is a critical bottleneck in structural biology and structure-based drug design. The identification of conditions that yield well-diffracting crystals often requires extensive screening of various precipitants, buffers, and additives. While traditional precipitants like ammonium sulfate and polyethylene glycols are widely used, novel crystallization agents and combinations can provide unique pathways to successful crystallization.

This document outlines the principles and protocols for employing a combined urea-phosphate system for the crystallization of proteins. This system leverages the distinct physicochemical properties of both phosphate and urea. Phosphate is a well-established precipitating agent and an effective buffer across multiple pH ranges.[1] Urea, at sub-denaturing concentrations, can modulate protein-protein interactions and increase protein solubility, which can favor the growth of well-ordered crystals over amorphous precipitate by allowing crystallization at lower supersaturation levels.[2] The systematic exploration of the interplay between urea and phosphate concentrations, alongside pH, offers a valuable addition to the crystallographer's toolkit.

Principle of Action

The use of a urea-phosphate system in protein crystallization is based on the synergistic effects of its components:

  • Phosphate: As a salt, phosphate acts as a precipitant by "salting out" the protein. It competes for water molecules, reducing protein solubility and promoting the formation of a supersaturated state necessary for crystallization.[1][3] Furthermore, phosphate buffers are effective in maintaining a stable pH, a critical parameter influencing a protein's surface charge and its ability to form ordered crystal contacts.[3][4]

  • Urea: In this context, urea is not used at denaturing concentrations (typically ≤ 2 M). Instead, it acts as a solubilizing agent that can fine-tune the kinetics of crystallization. By weakening non-specific protein-protein attractions, urea can prevent premature precipitation and amorphous aggregation, thereby expanding the parameter space conducive to crystal nucleation and growth.[2]

By combining these two reagents, it is possible to independently modulate the thermodynamics (solubility, driven by phosphate) and kinetics (nucleation and growth, influenced by urea) of the crystallization process.

Experimental Protocols

I. Preparation of Stock Solutions

Freshly prepared, high-purity reagents are essential for reproducible crystallization experiments. It is recommended to prepare fresh urea solutions for each set of experiments, as urea in solution can degrade to ammonium cyanate, which can modify the protein.[5]

Table 1: Stock Solution Recipes

Stock SolutionComponentsPreparation Steps
2.0 M Sodium/Potassium Phosphate Buffer (various pH) - Sodium Phosphate Monobasic (NaH₂PO₄) - Sodium Phosphate Dibasic (Na₂HPO₄) OR - Potassium Phosphate Monobasic (KH₂PO₄) - Potassium Phosphate Dibasic (K₂HPO₄)1. Prepare 2.0 M solutions of both the monobasic and dibasic phosphate salts. 2. To prepare a buffer of a specific pH, mix the monobasic and dibasic solutions according to the Henderson-Hasselbalch equation or a standard buffer recipe table until the desired pH is reached. 3. Filter sterilize the final solution using a 0.22 µm filter.
8.0 M Urea - Ultra-pure Urea1. Dissolve solid urea in high-purity water to a final volume. Note that this process is endothermic and the solution will become cold. 2. Do not heat the solution above 35°C to dissolve the urea, as this can accelerate the formation of isocyanic acid. 3. Filter sterilize using a 0.22 µm filter. Prepare this solution fresh before setting up crystallization trials.
II. Initial Screening using the Urea-Phosphate System

An initial screen should systematically vary the concentrations of both urea and phosphate across a range of pH values. The hanging drop or sitting drop vapor diffusion methods are suitable for this initial screen.

Methodology: Sitting Drop Vapor Diffusion

  • Plate Setup: Use a 96-well sitting drop crystallization plate.

  • Reservoir Preparation: In each well of the reservoir, prepare a 100 µL solution with varying concentrations of phosphate and urea as outlined in the screening table below (Table 2).

  • Protein Preparation: The protein sample should be purified (>95% purity), stable, and concentrated, typically between 5-25 mg/mL.[6] The protein should be in a low ionic strength buffer.

  • Drop Dispensing: In the drop post corresponding to each reservoir well, mix 1 µL of the protein solution with 1 µL of the reservoir solution.

  • Sealing and Incubation: Seal the plate and incubate at a constant temperature (e.g., 20°C).

  • Observation: Regularly inspect the drops for crystal growth over a period of several weeks.

III. Data Presentation: Initial Screening Conditions

The following table provides a recommended set of conditions for an initial 24-well screen. This can be expanded to a 96-well format for a more comprehensive screen.

Table 2: Example 24-Well Initial Screen for Urea-Phosphate System

WellPhosphate Concentration (M)Urea Concentration (M)pH
A10.80.05.6
A21.20.05.6
A31.60.05.6
A40.80.55.6
A51.20.55.6
A61.60.55.6
B10.80.06.8
B21.20.06.8
B31.60.06.8
B40.80.56.8
B51.20.56.8
B61.60.56.8
C10.80.07.8
C21.20.07.8
C31.60.07.8
C40.80.57.8
C51.20.57.8
C61.60.57.8
D10.81.06.8
D21.21.06.8
D31.61.06.8
D40.81.56.8
D51.21.56.8
D61.61.56.8

Note: The choice of pH should ideally bracket the isoelectric point (pI) of the target protein. It is often beneficial to screen at pH values both above and below the pI.[7][8]

IV. Optimization of Initial Hits

Once initial crystals or promising precipitate are observed, further optimization is required to improve crystal size and quality.

Table 3: Optimization Strategies

ParameterStrategyRationale
Precipitant Concentration Narrow the grid screen around the hit condition in 0.1 M increments for phosphate.Fine-tunes the level of supersaturation.
Urea Concentration Vary the urea concentration in 0.1 M or 0.2 M increments.Modulates nucleation and growth kinetics. Increasing urea may lead to fewer, larger crystals.
pH Screen in 0.1 pH unit increments around the hit condition.Small changes in pH can significantly alter crystal packing by changing surface charges.
Temperature Set up identical plates at different temperatures (e.g., 4°C and 20°C).Affects protein solubility and the kinetics of crystal growth.
Protein Concentration Vary the protein concentration used in the drop.Directly impacts the starting point on the phase diagram.
Additives Introduce small molecules, salts (e.g., NaCl), or detergents from additive screens.Can stabilize the protein or provide crucial lattice contacts.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_analysis Phase 3: Analysis & Optimization protein_prep Protein Purification (>95% Purity) screen_setup Set up 96-well Plate (Vapor Diffusion) protein_prep->screen_setup stock_prep Stock Solution Preparation (Phosphate & Fresh Urea) stock_prep->screen_setup incubation Incubation & Monitoring screen_setup->incubation hit_id Identify Initial Hits (Crystals, Precipitate) incubation->hit_id optimization Optimization Screen (Fine-tune Concentrations & pH) hit_id->optimization If hit found diffraction X-ray Diffraction hit_id->diffraction If initial crystals diffract optimization->incubation optimization->diffraction If improved crystals

Caption: Experimental workflow for protein crystallization using a urea-phosphate system.

logical_relationship precipitant Phosphate (Precipitant) additive Urea (Additive) supersat Supersaturated State additive->supersat  [Urea] increases solubility,  slows transition protein_sol Protein in Solution protein_sol->supersat  [Phosphate] increases nucleation Nucleation supersat->nucleation amorphous Amorphous Precipitate supersat->amorphous Fast kinetics growth Crystal Growth nucleation->growth crystal Ordered Crystal growth->crystal

Caption: Logical relationship of urea and phosphate in controlling protein crystallization.

References

Application Notes: Urea as a Denaturing Agent in Polyacrylamide Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyacrylamide gel electrophoresis (PAGE) is a widely used technique for the separation of biological macromolecules like proteins and nucleic acids. In denaturing PAGE, the goal is to separate these molecules based on their molecular weight, independent of their native secondary or tertiary structures. Urea is a commonly employed denaturing agent in PAGE, particularly for the analysis of nucleic acids (RNA and single-stranded DNA) and for certain protein applications, such as the separation of histone variants.[1][2][3][4][5] By disrupting the hydrogen bonds that stabilize these structures, urea ensures that the migration of molecules through the gel matrix is primarily a function of their size.[6]

While urea is the standard, the term "urea phosphate" as a direct denaturing agent in published PAGE protocols is not prevalent. It is possible that "this compound" is used in specific, non-standard laboratory protocols or that it refers to a urea-based system with a phosphate buffer. These application notes will focus on the well-established use of urea as a denaturing agent in PAGE.

Mechanism of Denaturation by Urea

Urea disrupts the secondary and tertiary structures of proteins and nucleic acids through both direct and indirect mechanisms.[7][8][9]

  • Direct Interaction: Urea molecules can form hydrogen bonds with the polar residues and the peptide backbone of proteins, as well as the bases of nucleic acids.[9] This direct interaction competes with and weakens the intramolecular hydrogen bonds that are essential for maintaining the native folded structure.[9]

  • Indirect Effect: Urea alters the structure and dynamics of the surrounding water molecules.[7][8] This disruption of the water network diminishes the hydrophobic effect, which is a major driving force for the folding of proteins and the stability of nucleic acid structures.[7] This makes it energetically more favorable for hydrophobic regions of the macromolecules to become exposed to the solvent, leading to unfolding.

Advantages of Urea in Denaturing PAGE

  • Resolution: By eliminating secondary structures, urea allows for the high-resolution separation of nucleic acids differing by as little as a single nucleotide.[5][10]

  • Analysis of Post-Translational Modifications: In proteomics, acid-urea (AU) PAGE is particularly useful for separating proteins with similar molecular weights but different charges due to post-translational modifications like phosphorylation and acetylation.[2][11][12]

  • Versatility: Urea-PAGE can be adapted for various applications, including nucleic acid sequencing, purification of oligonucleotides, and analysis of protein isoforms.[10][13]

Data Presentation: Urea-PAGE Conditions

The following table summarizes typical quantitative parameters for urea-PAGE experiments.

ParameterNucleic Acid AnalysisProtein Analysis (Acid-Urea PAGE)
Urea Concentration 6-8 M[4][5]6-9 M[11][14]
Acrylamide Concentration 4-20% (depending on fragment size)[10][13]12-15%[14]
Running Buffer 0.5x - 1x TBE (Tris-Borate-EDTA) or TAE (Tris-Acetate-EDTA)5% Acetic Acid[14]
Running Voltage 5-6 V/cm (constant voltage)[15]120-250 V[14]
Running Temperature 45-70°C[10][15]Room Temperature or Cold Room
Sample Loading Buffer Formamide, EDTA, Bromophenol Blue, Xylene Cyanol9M Urea, 5% Acetic Acid, Methyl Green[14]

Experimental Protocols

Protocol 1: Denaturing Urea-PAGE for Nucleic Acid (RNA/ssDNA) Analysis

This protocol is adapted for the separation of single-stranded nucleic acid fragments.

Materials:

  • Acrylamide/Bis-acrylamide solution (e.g., 40% stock, 19:1 or 29:1)

  • Urea, ultrapure

  • 10x TBE Buffer (Tris-Borate-EDTA)

  • Ammonium persulfate (APS), 10% (w/v)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized, RNase-free water

  • Sample Loading Buffer (e.g., 95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)

  • Glass plates, spacers, and combs for gel casting

  • Electrophoresis apparatus and power supply

Procedure:

  • Gel Preparation (for a 10% denaturing gel):

    • In a beaker, dissolve 4.8 g of urea in 2.5 ml of 40% acrylamide/bis-acrylamide solution and 1 ml of 10x TBE buffer.

    • Add deionized water to a final volume of 10 ml.

    • Gently warm the solution to 37°C and stir to completely dissolve the urea.[5]

    • Degas the solution for 15-20 minutes.

    • Assemble the gel casting apparatus.

    • Initiate polymerization by adding 100 µl of 10% APS and 10 µl of TEMED. Mix gently but thoroughly.

    • Immediately pour the solution between the glass plates, insert the comb, and allow the gel to polymerize for at least 30-60 minutes.

  • Sample Preparation:

    • Resuspend the nucleic acid sample in an equal volume of sample loading buffer.

    • Heat the samples at 95°C for 2-5 minutes to denature any remaining secondary structures.[16]

    • Immediately place the samples on ice to prevent re-annealing.[16]

  • Electrophoresis:

    • Assemble the electrophoresis unit and fill the upper and lower reservoirs with 1x TBE buffer.

    • Pre-run the gel for at least 30 minutes at a constant voltage (e.g., 200V) to heat the gel to its running temperature (around 50°C).[15]

    • Flush the wells with running buffer to remove any urea that has leached out.

    • Load the denatured samples into the wells.

    • Run the gel at a constant voltage until the tracking dye has migrated to the desired position.

  • Visualization:

    • After electrophoresis, carefully disassemble the plates.

    • Stain the gel using a suitable method, such as ethidium bromide, SYBR Green, or silver staining, to visualize the nucleic acid bands.

Protocol 2: Acid-Urea (AU) PAGE for Histone Protein Analysis

This protocol is designed for the separation of histone variants based on charge.

Materials:

  • Acrylamide/Bis-acrylamide solution (e.g., 30% stock, 30:0.8)

  • Urea, ultrapure

  • Glacial Acetic Acid

  • Ammonium persulfate (APS), 10% (w/v)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Sample Loading Buffer (9M Urea, 5% Acetic Acid, Methyl Green)

  • Running Buffer (5% Acetic Acid)

Procedure:

  • Gel Preparation (for a 15% resolving gel):

    • In a beaker, dissolve 6.4 g of urea in 10.66 ml of 30% acrylamide/bis-acrylamide solution and 2.66 ml of water.

    • Add 2.66 ml of a 43% (v/v) acetic acid solution.

    • Gently warm and stir to dissolve the urea completely.

    • Initiate polymerization by adding 400 µl of 10% APS and 60 µl of TEMED. Mix gently.

    • Pour the resolving gel, leaving space for a stacking gel if desired, and overlay with water-saturated butanol. Allow it to polymerize.

    • For a stacking gel (7.5%), dissolve 1.2 g of urea in 1 ml of 30% acrylamide/bis-acrylamide and 1.5 ml of water. Add 0.5 ml of 43% acetic acid. Polymerize with 150 µl of 10% APS and 30 µl of TEMED.

  • Sample Preparation:

    • Extract histone proteins using an appropriate method.

    • Dissolve the histone pellet in the sample loading buffer.

  • Electrophoresis:

    • Assemble the electrophoresis apparatus and fill the reservoirs with 5% acetic acid running buffer.

    • Important: For cationic proteins like histones, the polarity of the electrophoresis is reversed (run from anode to cathode, red to black).[14]

    • Pre-electrophorese the gel for 1-2 hours for mini-gels or overnight for larger gels at a constant voltage (e.g., 150V) to remove acetate ions.[14]

    • Replace the running buffer with fresh 5% acetic acid.

    • Load the samples into the wells.

    • Run the gel at a constant voltage (e.g., 120-150V for mini-gels) until the methyl green tracking dye runs off the bottom.[14]

  • Visualization:

    • After electrophoresis, stain the gel with a protein stain like Coomassie Brilliant Blue or proceed with Western blotting for immunodetection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis gel_prep 1. Gel Preparation (Acrylamide, Urea, Buffer) sample_prep 2. Sample Preparation (Loading Buffer, Denaturation) pre_run 3. Pre-electrophoresis sample_prep->pre_run Assemble Apparatus loading 4. Sample Loading pre_run->loading electrophoresis 5. Electrophoresis Run loading->electrophoresis staining 6. Staining/Blotting electrophoresis->staining visualization 7. Visualization & Analysis staining->visualization

Caption: Experimental workflow for Urea-PAGE.

denaturation_mechanism cluster_native Native State cluster_denatured Denatured State native_protein Folded Macromolecule Intramolecular H-Bonds Hydrophobic Core urea Urea native_protein:f1->urea Direct Interaction: Competes for H-bonds native_protein:f2->urea Indirect Effect: Disrupts water structure, reduces hydrophobic effect unfolded_protein Unfolded Chain Disrupted H-Bonds Exposed Hydrophobic Regions urea->unfolded_protein Leads to unfolding

Caption: Mechanism of denaturation by urea.

References

Application Notes and Protocols for the Synthesis of Urea Phosphate Using Wet-Process Phosphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of urea phosphate from industrial-grade, wet-process phosphoric acid (WPA). This process serves as a crucial initial step in purifying WPA for applications requiring higher purity, such as in the production of food additives, metal finishing agents, and certain pharmaceutical intermediates. The resulting this compound crystals effectively sequester phosphoric acid, leaving a significant portion of metallic and other impurities in the mother liquor.

Application Notes

The synthesis of this compound via this method is a robust process that leverages the reaction between urea and orthophosphoric acid to form a crystalline adduct, CO(NH₂)₂·H₃PO₄. A key advantage of this method is the simultaneous production of a valuable nitrogen-phosphorus compound and the purification of phosphoric acid. Wet-process phosphoric acid, derived from phosphate rock, typically contains a variety of impurities that can be detrimental to downstream applications.

The formation of this compound crystals physically separates the phosphate from the dissolved impurities. Upon crystallization and separation, it is reported that only about 15% to 20% of the initial objectionable impurities, such as iron, aluminum, and magnesium, are incorporated into the this compound crystals, with the majority remaining in the mother liquor.[1][2] This makes the process an effective and economical purification step. The mother liquor, containing the balance of the nutrients and impurities, can be repurposed for use in agricultural applications like suspension or solid fertilizers.[1]

Key Process Parameters:

  • Stoichiometry: A molar ratio of approximately 1:1 between urea and phosphoric acid is generally considered optimal for achieving a good balance between product yield and purity.[2][3] However, some protocols suggest a slight excess of urea (up to a 1.4 molar ratio) may be used.[4]

  • Temperature: The reaction is typically conducted at an elevated temperature, ranging from 50°C to 95°C, to ensure the complete dissolution of urea and to facilitate the reaction.[4] An optimal reaction temperature is often cited as 50°C.[5]

  • Reaction Time: The duration of the reaction at the elevated temperature is crucial for ensuring the reaction goes to completion. Typical reaction times range from 60 to 90 minutes.[1][5]

  • Crystallization: Controlled cooling of the reaction mixture is essential for maximizing the yield and obtaining well-defined crystals. Crystallization is usually performed by cooling the mixture to a temperature between 10°C and room temperature over 60 to 120 minutes.[1][4][6]

  • Agitation: Continuous stirring throughout the reaction and crystallization phases is necessary to ensure homogeneity and promote crystal growth.

Data Presentation

Table 1: Typical Composition of Reactants

ComponentWet-Process Phosphoric Acid (WPA)Solid Urea
Primary Constituent 52-54% P₂O₅~46% N
Impurities Iron (Fe), Aluminum (Al), Magnesium (Mg), Calcium (Ca), Sulfates (SO₄²⁻), Fluorine (F), Cadmium (Cd), Uranium (U)Biuret, Moisture

Source:[1][2]

Table 2: Summary of Optimized Reaction Conditions

ParameterValueReference
Urea:H₃PO₄ Molar Ratio 1:1[2]
Reaction Temperature 50°C[5]
Reaction Time 90 minutes[5]
Stirring Speed 150 rpm
Crystallization Temperature 10°C - 15°C[1][6]
Crystallization Time 60 - 120 minutes[1][6]

Table 3: Typical Product Characteristics

ParameterValueReference
Product Grade (N-P₂O₅-K₂O) 17-44-0[1][5]
P₂O₅ Content ~44.7%[2]
Nitrogen Content ~17.4%[2]
Yield 73% - 75%[1][4]
Impurity Removal Efficiency 80% - 85% of impurities remain in mother liquor[1]

Experimental Protocols

Protocol 1: Synthesis of Crystalline this compound

1. Materials and Equipment:

  • Wet-Process Phosphoric Acid (52-54% P₂O₅)

  • Solid Urea (prilled or granular)

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Heating/cooling circulator

  • Buchner funnel and vacuum flask

  • Filter paper

  • Drying oven or desiccator

2. Procedure:

  • Charging the Reactor: Add a stoichiometric amount of wet-process phosphoric acid to the jacketed glass reactor. For example, to react with 60g of urea (1 mole), approximately 98g of pure H₃PO₄ is needed. Given a WPA concentration of 54% P₂O₅ (which corresponds to ~74.5% H₃PO₄), charge approximately 131.5g of WPA.

  • Heating and Agitation: Begin stirring the phosphoric acid at a constant rate (e.g., 150 rpm) and heat the reactor to the target reaction temperature of 50°C using the circulator.[5]

  • Addition of Urea: Once the acid reaches the target temperature, slowly add the stoichiometric amount of solid urea. The reaction is exothermic, but external heating is required to ensure complete dissolution of the urea prills.[5]

  • Reaction: Maintain the reaction mixture at 50°C under constant stirring for 90 minutes.[5]

  • Crystallization: After the reaction period, cool the mixture to 15°C.[6] The cooling should be gradual to promote the growth of larger crystals. Continue stirring during the cooling and hold at the final temperature for at least 2 hours.[6]

  • Separation: Filter the resulting slurry of this compound crystals using a Buchner funnel under vacuum. The mother liquor, containing the majority of the impurities, is collected in the vacuum flask.

  • Drying: Wash the crystals on the filter with a minimal amount of cold water if higher purity is desired, though this may reduce yield. Transfer the crystalline product to a drying dish and dry in a desiccator or a low-temperature oven until a constant weight is achieved.[5]

Protocol 2: Characterization of this compound

1. Determination of P₂O₅ and Nitrogen Content:

  • The concentrations of amide nitrogen (Namide) and phosphorus pentoxide (P₂O₅) can be determined using standard fertilizer analysis methods, such as Kjeldahl method for nitrogen and spectrophotometric or gravimetric methods for phosphate.[2][3]

2. Analysis of Impurities:

  • The concentration of metallic impurities (e.g., Fe, Al, Ca, Mg) in both the final product and the mother liquor can be quantified using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[2][3]

3. Structural and Physical Characterization:

  • Crystallinity: Confirm the crystalline structure of the product using X-ray Diffraction (XRD) analysis.[3]

  • Functional Groups: Identify the characteristic functional groups of this compound using Fourier Transform Infrared (FTIR) spectroscopy.[3]

  • Thermal Stability: Evaluate the thermal stability of the synthesized this compound using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[3][5]

  • Morphology: Observe the crystal size and shape using Scanning Electron Microscopy (SEM) or optical microscopy.[3]

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reactants Reactants cluster_process Process Steps cluster_products Products & Byproducts WPA Wet-Process Phosphoric Acid (WPA) Mixing 1. Mixing & Heating (50°C, 90 min) WPA->Mixing Urea Solid Urea Urea->Mixing Crystallization 2. Cooling & Crystallization (15°C, 120 min) Mixing->Crystallization Reaction Mixture Separation 3. Filtration/Centrifugation Crystallization->Separation Slurry Product Crystalline This compound Separation->Product Solid Phase Byproduct Mother Liquor (with impurities) Separation->Byproduct Liquid Phase Drying 4. Drying FinalProduct FinalProduct Drying->FinalProduct Final Product (Pure this compound) Product->Drying Wet Crystals

Caption: Workflow for the synthesis of this compound from wet-process phosphoric acid.

References

Application Notes: Urea Phosphate as a pH Regulator in the Animal Rumen

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maintaining a stable pH in the rumen is critical for the health and productivity of ruminant animals such as cattle and sheep. The rumen is a complex fermentation chamber where a diverse microbial population breaks down plant matter into volatile fatty acids (VFAs), the primary energy source for the animal.[1][2] Diets high in concentrates can lead to rapid fermentation and an overproduction of VFAs, causing a drop in ruminal pH. This condition, known as acidosis, can impair fiber digestion, reduce feed intake, and negatively impact animal performance. Urea phosphate has emerged as a valuable feed additive that not only provides essential nutrients but also helps regulate and stabilize the rumen environment.[1]

Mechanism of Action

This compound (CO(NH₂)₂·H₃PO₄) is a compound that supplies both non-protein nitrogen (NPN) and phosphorus to the rumen microbiome.[3] Its primary advantage over traditional urea lies in its stability and slow-release properties.[1][3]

  • Slow Release of Nitrogen: Unlike conventional urea, which is rapidly hydrolyzed to ammonia by the urease enzyme, this compound is more stable in the rumen.[1][4] This prevents a sudden spike in ammonia concentration, reducing the risk of toxicity and ensuring a more consistent supply of nitrogen for microbial protein synthesis.[1][5] This synchronization of nitrogen availability with carbohydrate fermentation enhances the efficiency of microbial growth.[6][7]

  • pH Buffering: The phosphoric acid component of the molecule acts as a buffering agent. It helps to neutralize the excess VFAs produced during the fermentation of high-grain diets, thereby resisting a sharp drop in ruminal pH.[5] This buffering capacity helps maintain a pH range optimal for the growth and activity of cellulolytic (fiber-digesting) bacteria, which are sensitive to acidic conditions.

  • Nutrient Supply: this compound provides a readily available source of both nitrogen and phosphorus, two essential nutrients for the proliferation of beneficial rumen microbes.[1] Enhanced microbial growth leads to improved digestion of feedstuffs and greater production of microbial protein, a key source of amino acids for the host animal.[1][8]

Applications and Benefits

This compound is particularly beneficial for:

  • High-Producing Dairy Cows: Often fed energy-dense, high-concentrate diets that increase the risk of acidosis.

  • Feedlot Cattle: Rations are typically high in grain to maximize weight gain.

  • Ruminants on Low-Quality Forage: Provides necessary nitrogen and phosphorus to improve the digestion and utilization of poor-quality feedstuffs.[1]

Key Benefits:

  • Stabilization of Rumen pH: Mitigates the risk of sub-acute and acute acidosis.

  • Safe and Efficient NPN Source: Reduces the risk of ammonia toxicity compared to feed-grade urea.[1][5]

  • Improved Nutrient Utilization: Enhances microbial protein synthesis and feed digestibility.[1][8]

  • Increased Animal Performance: Studies have shown potential for increased milk yield in dairy cows and improved growth rates.[9]

Logical Flow of this compound Action in the Rumen

UreaPhosphate This compound Supplementation Rumen Rumen Environment UreaPhosphate->Rumen SlowRelease Slow Release of Nitrogen (Ammonia) & Phosphorus Rumen->SlowRelease Buffering Buffering Action (from Phosphoric Acid) Rumen->Buffering VFA VFA Production Rumen->VFA Fermentation MicrobialGrowth Enhanced Microbial Protein Synthesis SlowRelease->MicrobialGrowth Provides N & P pH_Stabilization Rumen pH Stabilization (Prevents Acidosis) Buffering->pH_Stabilization HostAnimal Host Animal MicrobialGrowth->HostAnimal Provides Protein ImprovedDigestion Improved Fiber Digestion pH_Stabilization->ImprovedDigestion Supports Cellulolytic Bacteria VFA->HostAnimal Provides Energy IncreasedPerformance Increased Animal Performance (Milk Yield, Growth) HostAnimal->IncreasedPerformance ImprovedDigestion->HostAnimal Increases Nutrient Availability

Caption: Mechanism of this compound in the rumen.

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound on Rumen Fermentation

This protocol describes an in vitro experiment using a continuous culture system (e.g., RUSITEC) to assess the impact of this compound on rumen fermentation dynamics.

Objective: To quantify the effects of this compound on ruminal pH, ammonia-nitrogen (NH₃-N) concentration, volatile fatty acid (VFA) production, and microbial protein synthesis compared to other nitrogen sources.

Materials:

  • Rumen fluid collected from two ruminally cannulated donor animals (e.g., Holstein cows).

  • Dietary substrate (e.g., Total Mixed Ration, TMR) with a 60:40 forage-to-concentrate ratio.

  • This compound.

  • Feed-grade urea.

  • Soybean meal (as a positive control).

  • RUSITEC apparatus (8 fermenters).

  • Nylon bags (100 µm pore size).

  • Artificial saliva/buffer solution.

  • ¹⁵N-labeled ammonium sulfate ((¹⁵NH₄)₂SO₄) for microbial protein synthesis measurement.

Methodology:

  • Treatment Preparation: Prepare four dietary treatments to be iso-nitrogenous:

    • CON: Control diet with no additional nitrogen supplementation.

    • UREA: Diet supplemented with feed-grade urea.

    • UP: Diet supplemented with this compound.

    • SBM: Diet supplemented with soybean meal.

  • Rumen Fluid Collection: Collect rumen fluid from donor animals before their morning feeding. Strain the fluid through four layers of cheesecloth into pre-warmed, insulated containers.

  • RUSITEC Setup:

    • The experiment will consist of a 14-day period: 7 days for adaptation and 7 days for sample collection.

    • Place 15 g (dry matter basis) of each dietary treatment into separate nylon bags. Two bags (one for each vessel) will be used per treatment replicate.

    • Inoculate each fermenter with the strained rumen fluid and buffer.

    • Maintain the temperature at 38°C. Infuse the buffer solution continuously.

  • Sample Collection and Analysis:

    • Effluent: Collect effluent daily on days 8-14. Immediately measure pH. Sub-sample and preserve for NH₃-N and VFA analysis. NH₃-N can be determined by colorimetric methods, and VFA profiles (acetate, propionate, butyrate) by gas chromatography.[10]

    • Microbial Protein: On days 12-14, infuse ¹⁵N-labeled ammonium sulfate into the fermenters. Isolate microbial pellets from the effluent by centrifugation to determine ¹⁵N enrichment and quantify microbial nitrogen synthesis.

    • Digestibility: After 48 hours of incubation, remove the nylon bags, wash, dry, and weigh them to determine dry matter and organic matter digestibility.

  • Statistical Analysis: Analyze the data using ANOVA with the mixed model procedure appropriate for a completely randomized design. The model should include the fixed effect of treatment.

Workflow for In Vitro RUSITEC Protocol

start Start prep Prepare 4 Iso-nitrogenous Diets (Control, Urea, this compound, SBM) start->prep setup Setup & Inoculate RUSITEC Fermenters prep->setup collect Collect & Strain Rumen Fluid from Cannulated Donors collect->setup adapt 7-Day Adaptation Period setup->adapt sample 7-Day Sample Collection Period adapt->sample effluent Daily Effluent Collection: - Measure pH - Analyze NH3-N & VFA sample->effluent microbial Infuse 15N (Days 12-14) Isolate Microbial Pellets Quantify Microbial Protein sample->microbial digest Analyze Nylon Bags for DM & OM Digestibility sample->digest analysis Statistical Analysis (ANOVA) effluent->analysis microbial->analysis digest->analysis end End analysis->end

Caption: Experimental workflow for the in vitro RUSITEC study.

Protocol 2: In Vivo Trial in Lactating Dairy Cows

This protocol details an in vivo study to evaluate the effects of dietary this compound on the performance and metabolism of lactating dairy cows.

Objective: To assess the impact of this compound supplementation on feed intake, milk yield and composition, ruminal pH, and blood metabolites in dairy cows.

Animals and Design:

  • Sixteen multiparous, ruminally cannulated Holstein cows in mid-lactation.

  • A 4x4 Latin square design with four 21-day periods (14 days for adaptation, 7 for sampling).

Treatments:

  • Four TMR diets will be formulated to be isocaloric and iso-nitrogenous:

    • CON: A basal diet without urea or this compound.

    • UP-L: Basal diet + Low-level this compound (e.g., 0.5% of diet DM).

    • UP-H: Basal diet + High-level this compound (e.g., 1.0% of diet DM).

    • UREA: Basal diet + feed-grade urea (to match N content of UP-H).

Methodology:

  • Feeding and Housing: Cows will be housed in individual tie-stalls to allow for precise measurement of feed intake. Diets will be fed twice daily.

  • Data and Sample Collection (Days 15-21):

    • Feed Intake: Record daily feed offered and refused.

    • Milk Production: Record milk yield at each milking. Collect composite milk samples from each cow on three consecutive days for analysis of fat, protein, lactose, and milk urea nitrogen (MUN).

    • Rumen Fluid: On day 21, collect rumen fluid via the cannula at 0, 2, 4, 6, and 8 hours post-morning feeding. Measure pH immediately.[11] Sub-sample, preserve, and freeze for later analysis of VFA and NH₃-N concentrations.

    • Blood Samples: On day 21, collect blood samples from the coccygeal vein at the same time points as rumen fluid collection. Analyze plasma for blood urea nitrogen (BUN).

  • Chemical Analysis: Analyze feed, orts (refused feed), and milk samples using standard laboratory procedures.

  • Statistical Analysis: Data will be analyzed using the mixed model procedure for a Latin square design. The model will include the fixed effects of treatment, period, and the time of sampling (for rumen and blood data), and the random effect of the cow.

Workflow for In Vivo Dairy Cow Trial

start Start setup Select 16 Cannulated Cows 4x4 Latin Square Design start->setup period 4 x 21-Day Periods setup->period adapt 14-Day Diet Adaptation period->adapt For each period sample 7-Day Data & Sample Collection adapt->sample intake Daily Feed Intake & Milk Yield sample->intake milk Milk Sampling (Fat, Protein, MUN) sample->milk rumen Rumen Fluid Sampling (pH, VFA, NH3-N) sample->rumen blood Blood Sampling (BUN) sample->blood analysis Statistical Analysis (Mixed Model) intake->analysis milk->analysis rumen->analysis blood->analysis end End analysis->end

Caption: Experimental workflow for the in vivo dairy cow trial.

Data Presentation

Table 1: Hypothetical Effects of this compound on In Vitro Rumen Fermentation Parameters

ParameterControlUreaThis compoundSBMP-value
Final pH6.156.356.406.25<0.05
NH₃-N (mg/dL)4.515.89.58.9<0.01
Total VFA (mM)95105110108<0.05
Acetate (mol/100mol)65.264.163.564.8>0.05
Propionate (mol/100mol)22.123.524.523.0<0.05
Butyrate (mol/100mol)9.89.59.29.4>0.05
Acetate:Propionate Ratio2.952.732.592.82<0.05
DM Digestibility (%)58.062.564.063.2<0.01
Microbial N Synthesis (g/d)1.82.42.82.6<0.01

Table 2: Hypothetical Effects of this compound on Dairy Cow Performance and Ruminal Characteristics

ParameterCONUP-LUP-HUREAP-value
Dry Matter Intake ( kg/d )23.523.824.123.6>0.05
Milk Yield ( kg/d )38.039.139.838.9<0.05
Milk Fat (%)3.853.883.903.86>0.05
Milk Protein (%)3.203.223.253.21>0.05
Milk Urea Nitrogen (mg/dL)11.512.513.816.5<0.01
Mean Ruminal pH6.056.186.256.15<0.05
Mean Ruminal NH₃-N (mg/dL)5.28.912.418.1<0.01
Blood Urea Nitrogen (mg/dL)12.113.515.018.9<0.01

References

Application Notes and Protocols: Production of Polyphosphate Fertilizers Using Urea Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of urea phosphate in the production of both solid and liquid polyphosphate fertilizers. The information is intended to guide laboratory-scale synthesis and process optimization.

Introduction

Polyphosphate fertilizers are a crucial component of modern agriculture, offering high nutrient concentration, improved nutrient availability, and the ability to chelate micronutrients. A common and efficient method for their production involves the thermal condensation of this compound. This process typically begins with the synthesis of crystalline this compound from urea and phosphoric acid, often utilizing wet-process phosphoric acid (WPA), a cost-effective but impurity-rich starting material. The subsequent pyrolysis of this compound yields a mixture of ammonium polyphosphates.

The initial crystallization of this compound serves as a purification step, as a significant portion of metallic impurities and other contaminants present in WPA remain in the mother liquor.[1][2][3] The urea in this compound acts as a condensing agent during pyrolysis, facilitating the formation of polyphosphate chains.[4] This two-step process allows for the production of high-quality liquid and solid polyphosphate fertilizers.[5]

Chemical Principles

The overall process can be summarized in two main stages:

Stage 1: this compound Crystallization

Urea reacts with orthophosphoric acid in an exothermic reaction to form crystalline this compound.[6]

CO(NH₂)₂ + H₃PO₄ → CO(NH₂)₂·H₃PO₄

Stage 2: Pyrolysis of this compound to Ammonium Polyphosphate

Upon heating, this compound undergoes thermal decomposition and condensation to form ammonium polyphosphates of varying chain lengths. This reaction is complex and involves the elimination of water and ammonia.

n[CO(NH₂)₂·H₃PO₄] → (NH₄)ₙ₊₂PₙO₃ₙ₊₁ + (n-1)CO(NH₂)₂ + ...

Data Presentation

Optimal Conditions for this compound Synthesis

The synthesis of high-purity crystalline this compound is critical for the quality of the final polyphosphate fertilizer. The following table summarizes the optimal conditions for this process.

ParameterOptimal ValueSource(s)
Molar Ratio (Phosphoric Acid:Urea)1.0:1.0[7]
Reaction Temperature50 °C[8]
Reaction Time90 minutes[8]
Crystallization Temperature20 °C[7]
Crystallization Time60 - 120 minutes[7]
Pyrolysis Conditions for Polyphosphate Production

The conversion of this compound to polyphosphate is highly dependent on the pyrolysis temperature and duration. The following table presents optimized conditions from different studies.

ProcessReactant Molar RatioTemperature (°C)Time (min)Polymerization DegreeSource(s)
Phosphoric Acid-Urea[H₃PO₄]:[CO(NH₂)₂] = 1:1.718060~3.2[9][10]
Monoammonium Phosphate-Urea[NH₄H₂PO₄]:[CO(NH₂)₂] = 1.6:113045~4.7[9][10]
Impurity Reduction through this compound Crystallization

A key advantage of this method is the removal of impurities from wet-process phosphoric acid.

ImpurityConcentration in Purified this compound (%)Source(s)
Aluminium0.02[3]
Iron0.08[3]
Calcium0.08[3]
Magnesium0.22[3]
Sulphur0.008[3]
Silicon0.003[3]

Experimental Protocols

Protocol for Synthesis of Crystalline this compound

This protocol is based on the optimized conditions for producing high-purity this compound from industrial-grade phosphoric acid and urea.

Materials:

  • Wet-Process Phosphoric Acid (e.g., 54% P₂O₅)

  • Solid Urea (prilled or granular)

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Cooling bath

  • Büchner funnel and vacuum flask

  • Filter paper

  • Drying oven

Procedure:

  • Reaction Setup: In a jacketed glass reactor, add a stoichiometric amount of wet-process phosphoric acid.

  • Reactant Addition: While stirring, slowly add an equimolar amount of solid urea to the phosphoric acid. The reaction is exothermic, and the temperature should be monitored.[6]

  • Reaction: Maintain the reaction mixture at 50°C for 90 minutes with continuous stirring.[8]

  • Crystallization: After the reaction is complete, cool the mixture to 20°C using a cooling bath and continue stirring for 60-120 minutes to allow for complete crystallization.[7]

  • Filtration: Separate the this compound crystals from the mother liquor by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold distilled water to remove any remaining mother liquor.

  • Drying: Dry the purified this compound crystals in an oven at a temperature below 60°C to a constant weight.

Protocol for Pyrolysis of this compound to Produce Ammonium Polyphosphate

This protocol describes the thermal conversion of this compound into a mixture of ammonium polyphosphates.

Materials:

  • Dry, crystalline this compound

  • High-temperature reactor (e.g., a muffle furnace with temperature control or a stirred-pot reactor)

  • Off-gas scrubbing system (to handle ammonia and other potential emissions)

  • Quenching solution (e.g., water or an aqueous ammonia solution)

Procedure:

  • Reactor Setup: Place a known amount of dry this compound into the reactor.

  • Heating Profile:

    • For a process analogous to the Phosphoric Acid-Urea method, heat the reactor to 180°C and maintain this temperature for 60 minutes.[9][10]

    • For a process analogous to the Monoammonium Phosphate-Urea method, heat the reactor to 130°C and maintain for 45 minutes.[9][10]

    • A rapid exothermic reaction can be expected around 126°C.[4]

  • Reaction: During the pyrolysis, orthophosphate is converted to polyphosphate.

  • Product Recovery (for liquid fertilizer): After the specified reaction time, the molten product can be carefully dissolved in a controlled amount of water or aqueous ammonia to produce a liquid fertilizer of the desired grade (e.g., 14-29-0).[1]

  • Product Recovery (for solid fertilizer): The solid product can be cooled and milled to the desired particle size.

Protocol for Analysis of Polyphosphate Content

This protocol outlines a method for quantifying the different phosphate species in the final product. Ion chromatography is the preferred method for detailed speciation.[5][11]

Materials:

  • Ion chromatograph with a suitable anion-exchange column

  • Eluent (e.g., a gradient of potassium hydroxide)

  • Standard solutions of orthophosphate, pyrophosphate, and tripolyphosphate

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Accurately weigh a sample of the polyphosphate fertilizer and dissolve it in a known volume of deionized water.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Analysis: Inject the filtered sample into the ion chromatograph.

  • Quantification: Identify and quantify the orthophosphate, pyrophosphate, tripolyphosphate, and longer-chain polyphosphate peaks by comparing their retention times and peak areas to those of the standard solutions.

  • Calculation: The percentage of each phosphate species can be calculated based on the total phosphorus content of the sample.

Visualizations

experimental_workflow cluster_0 Stage 1: this compound Crystallization cluster_1 Stage 2: Pyrolysis cluster_2 Product Formulation P1 Wet-Process Phosphoric Acid P3 Mixing and Reaction (50°C, 90 min) P1->P3 P2 Urea P2->P3 P4 Crystallization (20°C, 60-120 min) P3->P4 P5 Filtration P4->P5 P6 Crystalline this compound P5->P6 P7 Mother Liquor (Impurities) P5->P7 P8 Pyrolysis (130-180°C) P6->P8 P9 Ammonium Polyphosphate Melt P8->P9 P10 Dissolution & Neutralization P9->P10 P12 Cooling & Milling P9->P12 P11 Liquid Polyphosphate Fertilizer P10->P11 P13 Solid Polyphosphate Fertilizer P12->P13

Caption: Experimental workflow for polyphosphate fertilizer production.

signaling_pathway Orthophosphate Orthophosphate (from Phosphoric Acid) UreaPhosphate This compound Crystal CO(NH₂)₂·H₃PO₄ Orthophosphate->UreaPhosphate + Urea (Crystallization) Urea Urea Urea->UreaPhosphate Pyrolysis Thermal Energy (Pyrolysis) UreaPhosphate->Pyrolysis Polyphosphate Ammonium Polyphosphate (NH₄)ₙ₊₂PₙO₃ₙ₊₁ Pyrolysis->Polyphosphate Condensation Byproducts Byproducts (e.g., excess Urea, H₂O, NH₃) Pyrolysis->Byproducts

Caption: Chemical pathway from orthophosphate to polyphosphate.

References

Application Notes and Protocols for Testing Urea Phosphate Fertilizer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Urea phosphate is a crystalline fertilizer that supplies both nitrogen and phosphorus to plants. Its acidic nature can be particularly beneficial in neutral to alkaline soils, where it can help to improve the availability of phosphorus and micronutrients. These application notes provide a comprehensive guide for researchers and scientists to design and execute experiments aimed at evaluating the efficacy of this compound fertilizer. The protocols outlined below cover experimental design, application, data collection, and analysis to ensure robust and reproducible results.

Experimental Design Considerations

A well-designed experiment is crucial for accurately assessing fertilizer efficacy. Key considerations include defining treatment levels, establishing proper controls, and ensuring adequate replication and randomization.[1]

  • Treatments: The experimental design should include a range of this compound application rates. Typically, 4 to 5 different rates plus a zero-fertilizer control are sufficient to model the crop response.[2] The rates should be selected based on existing literature, soil test recommendations, and the specific crop's nutrient requirements.

  • Controls: A negative control (no fertilizer) is essential to establish a baseline for plant growth and nutrient uptake.[1] A positive control, such as a standard nitrogen and phosphorus fertilizer (e.g., urea and diammonium phosphate), can also be included for comparison.

  • Replication: Each treatment should be replicated multiple times (a minimum of three to four replications is recommended) to account for variability within the experimental area.[3]

  • Randomization: Treatments should be randomly assigned to experimental plots to minimize the effects of spatial variability in soil and environmental conditions.

A tiered framework for field trials can be adopted, starting with the experimental design and core metadata, followed by crop and soil measurements, and finally, environmental loss assessments.[4]

Experimental Protocols

Protocol 1: Site Selection and Baseline Soil Analysis

  • Site Selection: Choose a representative field or greenhouse space with uniform soil conditions. Avoid areas with significant variations in slope, drainage, or previous cropping history.

  • Soil Sampling: Collect composite soil samples from the experimental area before applying any treatments.[5] Samples should be taken from a depth of 0-20 cm and 20-40 cm.[6] It is recommended to take 10 to 12 subsamples from different areas to create a representative composite sample.[7]

  • Soil Analysis: Analyze the baseline soil samples for key fertility parameters.[8] This should include:

    • pH and Electrical Conductivity (EC)

    • Organic Matter Content

    • Total Nitrogen (N)

    • Available Phosphorus (P)

    • Exchangeable Potassium (K)

    • Cation Exchange Capacity (CEC)

    • Micronutrient levels (e.g., Zinc, Iron, Copper, Manganese)[7][9]

Protocol 2: Fertilizer Application

  • Timing: For many crops, this compound can be applied before sowing or transplanting.[10] It is crucial to incorporate the fertilizer into the soil immediately after application to prevent nitrogen loss through ammonia volatilization, especially in warm weather.[11][12]

  • Application Methods:

    • Broadcasting: The fertilizer is spread uniformly over the soil surface and then incorporated into the soil through tillage.[13]

    • Banding: The fertilizer is applied in a concentrated band near the seed row. This method is often more efficient, particularly for phosphorus.

    • Fertigation: The fertilizer is dissolved in irrigation water and applied through a drip irrigation system.

    • Foliar Spray: this compound can be dissolved in water and sprayed directly onto the leaves of some crops.[11] The concentration of the spray solution should be carefully controlled to avoid leaf burn. A study on rice used 1% and 2% this compound solutions for foliar application.[14]

  • Dosage: The application rate will vary depending on the crop, soil fertility, and yield goals.[10] Calculate the precise amount of this compound needed for each plot based on the treatment plan.

Protocol 3: Plant Growth and Yield Measurement

  • Data Collection: Monitor and record plant growth parameters at regular intervals throughout the growing season. This may include:

    • Plant height[6][15]

    • Stem diameter[6]

    • Number of leaves[6][15]

    • Leaf area index

    • Chlorophyll content (using a SPAD meter)[15]

  • Biomass Sampling: At key growth stages and at final harvest, collect above-ground plant biomass from a defined area within each plot.

  • Yield and Yield Components: At maturity, harvest the crop from the central rows of each plot to avoid edge effects. Measure the total yield and key yield components (e.g., number of grains per panicle, 1000-grain weight for cereals).[15]

Protocol 4: Plant Tissue Analysis

  • Sampling: Collect representative plant tissue samples (e.g., the most recently matured leaves) at specific growth stages.

  • Sample Preparation: Wash the samples with deionized water to remove any soil or dust particles. Dry the samples in an oven at 65-70°C until a constant weight is achieved. Grind the dried tissue into a fine powder.

  • Nutrient Analysis: Analyze the ground plant tissue for nitrogen and phosphorus concentrations using standard laboratory methods such as Kjeldahl digestion for nitrogen and spectrophotometry for phosphorus. This will help determine the nutrient uptake by the plant.[14]

Protocol 5: Post-Harvest Soil Analysis

  • Sampling: After the final harvest, collect soil samples from each plot in the same manner as the baseline sampling.

  • Analysis: Analyze the post-harvest soil samples for the same parameters as the baseline analysis to determine the effect of the different fertilizer treatments on soil nutrient status.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between treatments.

Table 1: Experimental Design Summary

Treatment IDFertilizerApplication Rate ( kg/ha )Application MethodNumber of Replications
T1Control0-4
T2This compound50Broadcasting4
T3This compound100Broadcasting4
T4This compound150Broadcasting4
T5This compound200Broadcasting4
T6Standard N+P100 N + 50 PBroadcasting4

Table 2: Baseline Soil Characteristics (0-20 cm depth)

ParameterUnitValueMethod
pH-6.81:2.5 soil:water suspension
ECdS/m0.45Saturated paste extract
Organic Matter%1.2Walkley-Black
Total N%0.08Kjeldahl digestion
Available Pmg/kg15Olsen P
Exchangeable Kmg/kg120Ammonium acetate extraction
CECcmol(+)/kg18Ammonium acetate method

Table 3: Plant Growth and Yield Parameters

TreatmentPlant Height (cm)Above-ground Biomass (t/ha)Grain Yield (t/ha)1000-Grain Weight (g)
T1
T2
T3
T4
T5
T6

Table 4: Plant Tissue Nutrient Content (at flowering stage)

TreatmentNitrogen (%)Phosphorus (%)
T1
T2
T3
T4
T5
T6

Table 5: Post-Harvest Soil Nutrient Status (0-20 cm depth)

TreatmentpHAvailable P (mg/kg)Total N (%)
T1
T2
T3
T4
T5
T6

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_reporting Phase 4: Reporting Site_Selection Site Selection & Characterization Baseline_Soil_Sampling Baseline Soil Sampling Site_Selection->Baseline_Soil_Sampling Experimental_Design Experimental Design (Treatments, Controls, Replication) Baseline_Soil_Sampling->Experimental_Design Fertilizer_Application Fertilizer Application Experimental_Design->Fertilizer_Application Planting Crop Planting Fertilizer_Application->Planting Data_Collection In-season Data Collection (Growth Metrics) Planting->Data_Collection Harvest Harvest & Yield Measurement Data_Collection->Harvest Plant_Tissue_Analysis Plant Tissue Nutrient Analysis Harvest->Plant_Tissue_Analysis Post_Harvest_Soil_Analysis Post-Harvest Soil Analysis Harvest->Post_Harvest_Soil_Analysis Data_Analysis Statistical Data Analysis Plant_Tissue_Analysis->Data_Analysis Post_Harvest_Soil_Analysis->Data_Analysis Reporting Reporting & Interpretation Data_Analysis->Reporting

Caption: Overall experimental workflow for testing this compound fertilizer efficacy.

Sample_Analysis_Workflow cluster_soil Soil Samples cluster_plant Plant Samples cluster_yield Harvest Samples Soil_Collection Soil Sample Collection (Pre & Post) Soil_Prep Air-dry, Sieve (2mm) Soil_Collection->Soil_Prep Soil_Analysis Analyze for pH, N, P, K, OM, CEC Soil_Prep->Soil_Analysis Data_Compilation Data_Compilation Soil_Analysis->Data_Compilation Compile Data for Statistical Analysis Plant_Collection Plant Tissue Collection (Specific Growth Stages) Plant_Prep Wash, Dry (70°C), Grind Plant_Collection->Plant_Prep Plant_Analysis Analyze for N & P Content Plant_Prep->Plant_Analysis Plant_Analysis->Data_Compilation Compile Data for Statistical Analysis Harvest_Collection Harvest Crop Yield_Measurement Measure Grain/Biomass Yield Harvest_Collection->Yield_Measurement Yield_Measurement->Data_Compilation Compile Data for Statistical Analysis

Caption: Workflow for sample collection and analysis.

Logical_Relationship cluster_soil_plant Soil-Plant System cluster_outcomes Measured Outcomes Fertilizer This compound Application Soil_Nutrients Increased Soil N & P Availability Fertilizer->Soil_Nutrients influences Nutrient_Uptake Enhanced Plant Nutrient Uptake Soil_Nutrients->Nutrient_Uptake leads to Plant_Growth Improved Plant Growth (Height, Biomass) Nutrient_Uptake->Plant_Growth results in Yield Increased Crop Yield & Quality Plant_Growth->Yield contributes to

Caption: Logical relationship between fertilizer application and outcomes.

References

Application Notes and Protocols for Slow-Release Urea Phosphate Formulations for Improved Nitrogen Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of slow-release urea phosphate formulations designed to enhance nitrogen use efficiency in agricultural applications. The following sections detail the underlying principles, experimental protocols, and data presentation for researchers developing and assessing these advanced fertilizer technologies. While a single, stable chemical entity of "slow-release this compound" is not common, the slow release of nitrogen from urea in the presence of phosphate is achieved through various formulation strategies, including coating and the creation of composite materials.

Introduction: The Challenge of Nitrogen Use Efficiency

Conventional nitrogen fertilizers, such as urea, are highly soluble and prone to rapid dissolution in the soil. This can lead to significant nitrogen loss through ammonia volatilization, denitrification, and leaching, with nitrogen use efficiency (NUE) often below 50%.[1] These losses not only represent an economic inefficiency for agriculture but also contribute to environmental issues like water eutrophication and greenhouse gas emissions.

Slow-release and controlled-release fertilizers (SRFs and CRFs) offer a promising solution by gradually releasing nutrients in a manner that is synchronized with the plant's metabolic needs.[1][2] Formulations that incorporate both urea and a phosphate source are of particular interest, as phosphorus is another essential macronutrient for plant growth. The interaction between urea and phosphate can be leveraged to create fertilizers with improved nutrient delivery profiles.

Formulation Strategies for Slow-Release Urea and Phosphate

Several approaches are employed to create slow-release fertilizers containing both urea and phosphate. These primarily involve physical modifications rather than the synthesis of a single slow-release chemical compound.

  • Coating of Urea or this compound Granules: A common method involves encapsulating granules of urea or commercially available this compound (a water-soluble fertilizer with an NPK formula of 17-44-0) with a protective layer.[3][4] This coating acts as a physical barrier, regulating the diffusion of water into the granule and the subsequent release of dissolved nutrients.

  • Urea-Phosphate Composites and Nanohybrids: In this approach, urea is incorporated into a phosphate-containing matrix. A notable example is the development of urea-hydroxyapatite (HA) nanohybrids.[5][6][7] Hydroxyapatite, a form of calcium phosphate, serves as a carrier for urea and is also a source of phosphorus. The high surface area of nanoparticles allows for a high loading of urea, which is then released slowly.[5][7]

  • Inherently Slow-Releasing Nitrogen and Phosphate Compounds: Certain crystalline structures, such as struvite (magnesium ammonium phosphate), naturally exhibit slow-release properties due to their low water solubility.[8][9][10] While not a direct "this compound" formulation, struvite provides both nitrogen (as ammonium) and phosphate in a slow-release manner.

Data Presentation: Comparative Performance of Formulations

The following tables summarize quantitative data on the nutrient release and agronomic performance of various slow-release formulations containing urea and phosphate.

Table 1: Nitrogen Release Characteristics of Coated Urea and Urea Composite Formulations

FormulationCoating/Matrix MaterialNitrogen Release in WaterReference
Coated UreaPolymer~90% release in 110 days[11]
Coated UreaSulfur + Polymer~57% release in 19 days[12]
Urea-Hydroxyapatite NanohybridHydroxyapatite12 times slower release than pure urea[5][13]
Coated UreaStarch-based polymer nanocomposite49.46% decrease in release rate compared to polymer without nanoparticles (at pH 2)[14]
Coated UreaParaffin wax, rosin, CaHPO4>130 days for 80% release in soil[15]

Table 2: Agronomic Performance of Slow-Release Formulations

FormulationCropKey FindingReference
Polymer-Coated UreaMaize20% higher grain yield compared to traditional fertilizer at the same N dose.[16]
Urea-Hydroxyapatite NanohybridWheat4-fold increase in biological yield over control with foliar application.[6]
StruviteSpring WheatEquivalent yield and P uptake to DAP at harvest.[10][17]
Coated Diammonium PhosphateWheatSignificantly increased soil available phosphorus content.[18]
Polymer-Coated UreaSpinach47% increase in dry foliage yield compared to uncoated urea.[19]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of slow-release this compound formulations are provided below.

Protocol for Synthesis of Polymer-Coated this compound

This protocol describes a general method for coating commercially available this compound granules with a polymer.

Materials:

  • This compound granules (NPK 17-44-0)

  • Polymer (e.g., polyurethane, polylactic acid)

  • Solvent for the polymer (e.g., acetone, chloroform)

  • Plasticizer (optional, to improve coating flexibility)

  • Fluidized bed coater or pan coater

Procedure:

  • Prepare the Coating Solution: Dissolve the polymer and any optional additives (e.g., plasticizer) in the appropriate solvent to create a solution of the desired concentration.

  • Preheat the Granules: Place the this compound granules in the coating apparatus and preheat them to the temperature recommended for the specific polymer and solvent system. This helps in the adhesion of the coating.

  • Coating Application: Spray the polymer solution onto the fluidized or tumbling this compound granules. The spray rate and air temperature should be carefully controlled to ensure uniform coating and efficient solvent evaporation.

  • Drying: After the desired coating thickness is achieved, continue to pass warm, dry air over the coated granules to ensure the complete removal of the solvent.

  • Curing (if required): Some polymers may require a curing step at a specific temperature and time to achieve their final properties.

  • Cooling and Sieving: Cool the coated granules to room temperature and sieve them to remove any agglomerates.

Protocol for Synthesis of Urea-Hydroxyapatite (HA) Nanohybrids

This protocol outlines the in-situ synthesis of urea-HA nanohybrids for slow nitrogen and phosphorus release.[5][7]

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Urea (CO(NH₂)₂)

  • Ammonium hydroxide (NH₄OH) solution (for pH adjustment)

  • Deionized water

Procedure:

  • Prepare Precursor Solutions:

    • Prepare an aqueous solution of calcium nitrate tetrahydrate.

    • Prepare an aqueous solution of di-ammonium hydrogen phosphate and urea.

  • In-situ Precipitation:

    • Slowly add the calcium nitrate solution to the di-ammonium hydrogen phosphate and urea solution under vigorous stirring.

    • Maintain the pH of the mixture at approximately 10-11 by adding ammonium hydroxide solution dropwise. This will induce the precipitation of hydroxyapatite nanoparticles with urea incorporated into the structure.

  • Aging: Continue stirring the suspension for several hours to allow for the aging of the precipitate, which helps in improving the crystallinity of the hydroxyapatite.

  • Washing: Centrifuge the suspension to collect the solid nanohybrid. Wash the precipitate multiple times with deionized water to remove any unreacted precursors and by-products.

  • Drying: Dry the washed urea-HA nanohybrid in an oven at a low temperature (e.g., 60°C) to obtain a fine powder. Flash drying can also be used for better preservation of the nanostructure.[5]

Protocol for Determining Nutrient Release Kinetics in Water

This protocol describes a laboratory method to evaluate the rate of nitrogen and phosphorus release from slow-release formulations in an aqueous environment.

Materials:

  • Slow-release this compound formulation

  • Deionized water

  • Conical flasks or beakers

  • Shaking incubator or water bath

  • Syringes and filters (0.45 µm)

  • Spectrophotometer or other analytical instrument for N and P quantification

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the slow-release fertilizer (e.g., 1 gram) and place it in a conical flask.

  • Incubation: Add a specific volume of deionized water (e.g., 200 mL) to the flask. Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), withdraw an aliquot of the solution (e.g., 5 mL). Immediately filter the aliquot to remove any suspended particles.

  • Volume Replacement: After each sampling, replenish the flask with an equal volume of fresh deionized water to maintain a constant total volume.

  • Nutrient Analysis: Analyze the concentration of nitrogen (e.g., as urea or ammonium) and phosphorus (as phosphate) in the filtered aliquots using appropriate analytical methods (e.g., colorimetric assays, ion chromatography).

  • Data Calculation: Calculate the cumulative amount of nitrogen and phosphorus released at each time point, accounting for the amount removed during previous samplings.

Protocol for Agronomic Evaluation in a Pot Study

This protocol provides a framework for assessing the impact of slow-release this compound formulations on plant growth and nutrient uptake in a controlled environment.

Materials:

  • Test crop (e.g., wheat, maize)

  • Pots of uniform size

  • Growth medium (e.g., soil, sand, or a mixture) with known nutrient content

  • Slow-release this compound formulation

  • Conventional (soluble) urea and phosphate fertilizers (for comparison)

  • Control group (no fertilizer)

  • Plant growth chamber or greenhouse with controlled light, temperature, and humidity

Procedure:

  • Experimental Design: Set up a randomized complete block design with multiple replications for each treatment (e.g., control, conventional fertilizer, and different application rates of the slow-release fertilizer).

  • Potting and Sowing: Fill each pot with an equal amount of the growth medium. Sow a predetermined number of seeds of the test crop in each pot.

  • Fertilizer Application: Apply the respective fertilizers to each pot according to the experimental design. The fertilizer can be mixed with the growth medium or applied in a band.

  • Growth Conditions: Maintain optimal growth conditions (light, temperature, water) for the duration of the experiment.

  • Data Collection:

    • Germination Rate: Record the number of germinated seeds in each pot.

    • Plant Height and Biomass: At regular intervals and at the end of the experiment, measure plant height and harvest the above-ground biomass. Dry the biomass in an oven to determine the dry weight.

    • Nutrient Analysis: Analyze the nitrogen and phosphorus content in the dried plant tissue to determine nutrient uptake.

    • Soil Analysis: At the end of the experiment, collect soil samples from each pot to analyze the residual nitrogen and phosphorus content.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between the treatments.

Visualizations of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to slow-release this compound formulations.

Synthesis_of_Coated_Urea_Phosphate cluster_preparation Preparation cluster_process Coating Process cluster_product Final Product Urea_Phosphate This compound Granules Fluidized_Bed Fluidized Bed Coater Urea_Phosphate->Fluidized_Bed Polymer Polymer Coating_Solution Polymer Coating Solution Polymer->Coating_Solution Solvent Solvent Solvent->Coating_Solution Coating_Solution->Fluidized_Bed Spray Drying Drying & Curing Fluidized_Bed->Drying SR_UP Slow-Release Coated Urea Phosphate Drying->SR_UP

Caption: Workflow for the synthesis of polymer-coated this compound.

Nutrient_Release_Mechanism cluster_granule Coated Granule Urea_Phosphate This compound Core Coating Polymer Coating Urea_Phosphate->Coating Dissolution Coating->Urea_Phosphate Soil Soil Solution Coating->Soil Release Water Water Water->Coating Diffusion Nutrients N & P Nutrients Soil->Nutrients

Caption: Mechanism of nutrient release from a coated fertilizer granule.

Agronomic_Evaluation_Workflow cluster_setup Experimental Setup cluster_growth Growth Phase cluster_analysis Analysis Treatments Define Treatments: - Control - Conventional Fertilizer - Slow-Release Fertilizer Potting Potting & Sowing Treatments->Potting Application Fertilizer Application Potting->Application Growth_Conditions Controlled Growth Conditions Application->Growth_Conditions Data_Collection Data Collection: - Plant Height - Biomass Growth_Conditions->Data_Collection Harvest Harvest Data_Collection->Harvest Plant_Analysis Plant Tissue Nutrient Analysis Harvest->Plant_Analysis Soil_Analysis Residual Soil Nutrient Analysis Harvest->Soil_Analysis Statistical_Analysis Statistical Analysis Plant_Analysis->Statistical_Analysis Soil_Analysis->Statistical_Analysis

Caption: Workflow for the agronomic evaluation of slow-release fertilizers.

References

Molecular Investigation of Urea Uptake from Urea Phosphate Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea phosphate nanoparticles (UPNPs) are emerging as promising carriers for the targeted delivery of urea, a molecule of significant physiological importance. In mammals, urea transport across cell membranes is a finely regulated process mediated by specific urea transporter proteins (UTs), primarily belonging to the UT-A (SLC14A2) and UT-B (SLC14A1) families.[1][2][3] Understanding the molecular mechanisms of urea uptake from UPNPs is crucial for their development as therapeutic agents, particularly in applications requiring modulation of cellular urea levels. These application notes provide a comprehensive overview and detailed protocols for investigating the cellular uptake and subsequent molecular responses to UPNP treatment in mammalian cells.

Data Presentation

Table 1: Quantitative Analysis of this compound Nanoparticle Uptake
ParameterMethodDescriptionExpected Outcome/MetricReference
Cellular Uptake Efficiency Flow CytometryQuantification of fluorescently-labeled UPNP uptake by measuring the percentage of fluorescent cells and the mean fluorescence intensity.Percentage of positive cells, Molecules of Equivalent Soluble Fluorophore (MESF) values.[4][5][6]
Nanoparticle Internalization Confocal MicroscopyVisualization of the subcellular localization of fluorescently-labeled UPNPs within cells.Qualitative and semi-quantitative analysis of nanoparticle distribution (e.g., cytoplasm, perinuclear region).[7]
Urea Transporter Gene Expression RT-qPCRQuantification of the mRNA expression levels of urea transporter genes (e.g., SLC14A1, SLC14A2) following UPNP treatment.Fold change in gene expression relative to untreated controls.[8][9]
Urea Transporter Protein Abundance Western BlotQuantification of the protein levels of specific urea transporters (e.g., UT-A1, UT-B1) in response to UPNP treatment.Relative protein abundance normalized to a loading control.[10][11][12]
Cell Viability MTT AssayAssessment of the metabolic activity of cells after exposure to UPNPs to determine cytotoxicity.Percentage of viable cells compared to untreated controls (IC50 value).[13][14]
Membrane Integrity LDH AssayMeasurement of lactate dehydrogenase (LDH) release from damaged cells as an indicator of cytotoxicity.Percentage of LDH release relative to a positive control (lysis buffer).[13]

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles (UPNPs)

This protocol is adapted from methods used for the synthesis of UPNPs for agricultural applications.[15][16]

Materials:

  • Calcium chloride (CaCl₂)

  • Di-sodium hydrogen phosphate (Na₂HPO₄)

  • Urea (CO(NH₂)₂)

  • Ultrapure water

  • Ethanol

Procedure:

  • Prepare a 0.2 M aqueous solution of CaCl₂.

  • Prepare a 0.12 M aqueous solution of Na₂HPO₄ containing the desired concentration of urea (e.g., 1 M).

  • Slowly add the CaCl₂ solution to the Na₂HPO₄-urea solution dropwise while stirring vigorously at room temperature.

  • A milky white suspension of UPNPs will form. Continue stirring for 2-4 hours to ensure complete reaction and encapsulation of urea.

  • Collect the nanoparticles by centrifugation at 10,000 x g for 15 minutes.

  • Wash the nanoparticle pellet three times with ultrapure water and once with ethanol to remove unreacted precursors.

  • Resuspend the final UPNP pellet in the desired buffer or cell culture medium for subsequent experiments.

  • Characterize the synthesized UPNPs for size, zeta potential, and urea loading efficiency using appropriate techniques (e.g., Dynamic Light Scattering, Transmission Electron Microscopy, and a urea assay).

Protocol 2: Quantification of UPNP Uptake by Flow Cytometry

This protocol is based on established methods for quantifying the uptake of fluorescently labeled nanoparticles.[4][5][6]

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, or a specific kidney cell line)

  • Complete cell culture medium

  • Fluorescently-labeled UPNPs (e.g., FITC-labeled)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare a series of dilutions of the fluorescently-labeled UPNPs in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the UPNP-containing medium. Include a negative control of untreated cells.

  • Incubate the cells with the UPNPs for a defined period (e.g., 4, 12, or 24 hours).

  • After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.

  • Harvest the cells using Trypsin-EDTA and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

  • Gate the live cell population based on forward and side scatter.

  • Determine the percentage of fluorescently positive cells and the mean fluorescence intensity for each treatment group.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol follows standard procedures for assessing cell viability.[13][14]

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • UPNPs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow cells to attach overnight.

  • Treat the cells with various concentrations of UPNPs for 24-48 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Analysis of Urea Transporter Gene Expression by RT-qPCR

This protocol outlines the steps for quantifying changes in urea transporter gene expression.[8][17]

Materials:

  • Mammalian cells treated with UPNPs

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., SLC14A1, SLC14A2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Treat cells with UPNPs for a specific duration (e.g., 6, 12, or 24 hours).

  • Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

  • Perform the qPCR reaction using a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression in UPNP-treated cells relative to untreated controls.

Protocol 5: Analysis of Urea Transporter Protein Abundance by Western Blot

This protocol details the procedure for detecting and quantifying urea transporter proteins.[10][11][18]

Materials:

  • Mammalian cells treated with UPNPs

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against urea transporters (e.g., anti-UT-A1, anti-UT-B1) and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with UPNPs for a desired time period (e.g., 24 or 48 hours).

  • Lyse the cells in RIPA buffer and collect the total protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

molecular_investigation_workflow cluster_synthesis Nanoparticle Synthesis & Characterization cluster_cell_culture Cell-Based Assays cluster_uptake Uptake & Cytotoxicity cluster_molecular Molecular Analysis synthesis UPNP Synthesis (Protocol 1) characterization Physicochemical Characterization (Size, Zeta, Urea Load) synthesis->characterization treatment UPNP Treatment characterization->treatment cell_culture Mammalian Cell Culture cell_culture->treatment flow_cytometry Uptake Quantification (Flow Cytometry - Protocol 2) treatment->flow_cytometry microscopy Subcellular Localization (Confocal Microscopy) treatment->microscopy cytotoxicity Cytotoxicity Assays (MTT/LDH - Protocol 3) treatment->cytotoxicity rt_qpcr Gene Expression Analysis (RT-qPCR - Protocol 4) treatment->rt_qpcr western_blot Protein Expression Analysis (Western Blot - Protocol 5) treatment->western_blot

Caption: Experimental workflow for the molecular investigation of urea uptake from UPNPs.

urea_transport_pathway UPNP This compound Nanoparticle CellMembrane Cell Membrane UPNP->CellMembrane:in Endocytosis/ Membrane Fusion Extracellular Extracellular Space Urea_released Urea CellMembrane:out->Urea_released Urea Release Intracellular Intracellular Space Urea_transporter Urea Transporter (UT-A / UT-B) Urea_released->Urea_transporter Facilitated Diffusion Urea_intracellular Intracellular Urea Urea_transporter->Urea_intracellular Cellular_response Downstream Cellular Responses (e.g., Osmotic Stress, Gene Expression Changes) Urea_intracellular->Cellular_response

Caption: Proposed mechanism of urea uptake from UPNPs and subsequent cellular response.

logical_relationship upnp_treatment UPNP Treatment urea_uptake Increased Intracellular Urea upnp_treatment->urea_uptake gene_expression Altered Urea Transporter Gene Expression (SLC14A1/2) urea_uptake->gene_expression cellular_effect Physiological Effect (e.g., Cytotoxicity, Osmoregulation) urea_uptake->cellular_effect protein_expression Altered Urea Transporter Protein Abundance (UT-A/B) gene_expression->protein_expression protein_expression->cellular_effect Feedback/Regulation

Caption: Logical relationship between UPNP treatment and molecular/cellular outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Urea Phosphate Crystallization in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the crystallization of urea phosphate in solutions. Uncontrolled crystallization can compromise experimental results, impact product stability, and lead to manufacturing challenges. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you manage and prevent unwanted this compound crystallization.

Troubleshooting Guide

Unexpected crystallization of this compound can disrupt experiments and affect product quality. This guide provides a systematic approach to identifying and resolving common issues.

Table 1: Troubleshooting this compound Crystallization

Problem Potential Cause Recommended Solution
Crystals form unexpectedly during storage at room temperature. Supersaturation: The initial concentration of this compound was too high for the storage temperature.- Gently warm the solution while stirring to redissolve the crystals. - Dilute the solution to a concentration known to be stable at room temperature. - Before storing, filter the solution to remove any undissolved micro-crystals that could act as nucleation sites.
Crystallization occurs when the solution is cooled. Temperature-dependent solubility: this compound is significantly less soluble at lower temperatures.[1][2]- Maintain the solution at a temperature where this compound remains soluble.[3] - If cooling is necessary, control the cooling rate. Slow, controlled cooling is less likely to cause rapid, uncontrolled crystallization. - Consider using a co-solvent system to improve solubility at lower temperatures.
Precipitate forms after adding other components to the solution. pH shift: The addition of acidic or basic compounds can alter the pH of the solution, affecting this compound solubility.[1] Common ion effect: The presence of other phosphate or urea-containing compounds can reduce solubility. Reaction with impurities: Metal ions (e.g., Al³⁺, Fe³⁺, Mg²⁺) can interact with phosphate and promote precipitation.[4]- Buffer the solution to a stable pH range, typically between 4 and 8 for urea-containing solutions.[5] - When formulating mixtures, add components gradually while monitoring for any signs of precipitation. - Use high-purity reagents and solvents to minimize the presence of ionic impurities.
Solution appears hazy or cloudy, with fine particles. Micronucleation: Presence of dust, undissolved particles, or impurities acting as nucleation sites.- Filter the solution through a 0.22 µm or 0.45 µm filter to remove particulate matter. - Ensure all glassware is scrupulously clean before use.
Rapid, uncontrolled crystal growth. High degree of supersaturation and/or rapid cooling. - Reduce the concentration of the this compound solution. - Employ a slower, more controlled cooling process. - Introduce seed crystals at a slightly supersaturated state to control crystal growth.[6]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water at different temperatures?

A1: this compound is highly soluble in water, and its solubility increases significantly with temperature. For instance, at 10°C, the solubility is 71.7 g/100 g of water, which increases to 202 g/100 g of water at 46°C.[7]

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution is a critical factor for stability. Urea is generally more stable in a pH range of 4 to 8.[5] Highly acidic or alkaline conditions can lead to the degradation of urea and may also affect the solubility of the phosphate component, potentially leading to precipitation.

Q3: What are common impurities in this compound, and how do they affect crystallization?

A3: Common impurities can originate from the raw materials, such as phosphoric acid and urea. Metal ions like aluminum (Al³⁺), iron (Fe³⁺), and magnesium (Mg²⁺) are known to affect crystallization.[4][8] These ions can prolong crystallization time and, in some cases, alter the crystal morphology.[4] Using purified reagents can help minimize these effects.

Q4: Can co-solvents be used to prevent this compound crystallization?

A4: Yes, co-solvents can be employed to enhance the solubility of this compound and prevent crystallization. This compound has good solubility in alcohols like methanol and ethanol.[7] The choice of co-solvent will depend on the specific application and its compatibility with other components in the solution.

Q5: Are there any additives that can inhibit this compound crystallization?

A5: While specific crystallization inhibitors for this compound are not widely documented in readily available literature, general principles of crystallization inhibition can be applied. The use of certain polymers or small molecules that can adsorb to the surface of growing crystals can sometimes inhibit or modify crystal growth.[9] Additionally, maintaining a stable pH with buffering agents can prevent pH-induced precipitation.[10]

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol outlines a method for determining the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, buffer solution)

  • Isothermal shaker or magnetic stirrer with a hot plate

  • Calibrated thermometer

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.22 µm)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Place the container in an isothermal shaker or on a stirring hot plate set to the desired temperature.

    • Allow the solution to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Collection and Filtration:

    • Once equilibrated, carefully draw a sample of the supernatant using a pre-warmed syringe to avoid premature crystallization upon cooling.

    • Immediately filter the sample through a pre-warmed syringe filter into a clean, pre-weighed vial.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of this compound) until a constant weight of the dried solid is achieved.

    • The solubility can be calculated as grams of this compound per 100 g of solvent.

    • Alternatively, the concentration of this compound in the filtered supernatant can be determined using a validated analytical method such as HPLC.

Protocol 2: Characterization of this compound Crystals

This protocol describes methods for characterizing the physical and chemical properties of this compound crystals.

1. X-Ray Diffraction (XRD)

  • Purpose: To determine the crystalline structure and identify the phase of the solid material.

  • Methodology:

    • Finely grind a small sample of the this compound crystals.

    • Mount the powdered sample on the sample holder of the XRD instrument.

    • Collect the diffraction pattern over a specified 2θ range.

    • Compare the resulting diffraction pattern with a reference pattern for this compound (e.g., from the JCPDS database) to confirm its identity and assess its crystallinity.[11][12]

2. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Purpose: To identify the functional groups present in the molecule and confirm the formation of the this compound salt.

  • Methodology:

    • Prepare the sample, typically by mixing a small amount of the crystals with KBr powder and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the infrared spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

    • Analyze the spectrum for characteristic absorption bands of urea and phosphate groups to confirm the compound's identity.[13]

3. Scanning Electron Microscopy (SEM)

  • Purpose: To visualize the morphology and size of the crystals.

  • Methodology:

    • Mount a representative sample of the crystals onto an SEM stub using conductive adhesive.

    • Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.

    • Image the sample in the SEM at various magnifications to observe the crystal shape, size distribution, and surface features.

Quantitative Data

Table 2: Solubility of this compound in Various Solvents

Solvent Temperature (°C) Solubility ( g/100 g of solvent) Reference
Water1071.7[7]
Water1891.9[7]
Water32135[7]
Water46202[7]
Ethanol1811.6[7]
Ethanol4639[7]
Methanol1843.3[7]
Methanol46112.3[7]

Visualizations

TroubleshootingWorkflow start Crystallization Observed check_temp Is the solution temperature controlled? start->check_temp check_conc Is the concentration below saturation at the storage temperature? check_temp->check_conc Yes adjust_temp Adjust and control temperature check_temp->adjust_temp No check_ph Has the pH of the solution changed? check_conc->check_ph Yes adjust_conc Dilute solution or increase temperature check_conc->adjust_conc No check_impurities Are there visible impurities or has the solution been filtered? check_ph->check_impurities No adjust_ph Buffer the solution check_ph->adjust_ph Yes filter_solution Filter the solution (e.g., 0.22 µm) check_impurities->filter_solution No end_stable Solution Stable check_impurities->end_stable Yes adjust_temp->check_conc adjust_conc->check_ph adjust_ph->check_impurities filter_solution->end_stable FactorsAffectingCrystallization cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Concentration Concentration Crystallization Crystallization Concentration->Crystallization Solubility Solubility Solubility->Crystallization Temperature Temperature Temperature->Solubility pH pH pH->Solubility Impurities Impurities (e.g., metal ions) Impurities->Crystallization Co-solvents Co-solvents Co-solvents->Solubility Cooling Rate Cooling Rate Cooling Rate->Crystallization

References

optimizing reaction temperature for urea phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of urea phosphate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for this compound synthesis?

The optimal reaction temperature for this compound synthesis can vary depending on the specific method and the purity of the reactants. For the wet process using industrial-grade phosphoric acid, a temperature of 50°C has been identified as optimal.[1] In processes utilizing anhydrous or highly concentrated ortho-phosphoric acid (above 90% H3PO4), a preheating temperature of 60°C to 90°C is recommended to initiate a spontaneous reaction with solid urea.[2][3][4] For thermal processes, a reaction temperature of 80°C has been found to be optimal.[5] One study suggests that the optimal reaction temperature is around 45°C, noting that lower temperatures result in slightly reduced recovery and smaller crystal size.[3]

Q2: What is the ideal stoichiometric ratio of urea to phosphoric acid?

A stoichiometric molar ratio of 1:1 of urea to phosphoric acid is generally considered optimal for the synthesis of high-quality this compound.[3][6] Using an excess of phosphoric acid can lead to a final product with a high concentration of phosphorus pentoxide (P2O5) and a low concentration of amide nitrogen. Conversely, an excess of urea results in a product with low P2O5 and high amide nitrogen content.[3][6]

Q3: What is the expected yield and purity of the synthesized this compound?

Under optimal conditions, high-purity crystalline this compound can be synthesized. For instance, a study using a wet process at 50°C reported a high-purity product.[1] A thermal process at 80°C yielded a product with a purity of 99.7%, with mass fractions of P2O5 and N at 44.8% and 17.6%, respectively.[5] The theoretical concentrations of nitrogen and P2O5 in pure this compound are 17.7% and 44.9%, respectively.[3]

Q4: How does the purity of phosphoric acid affect the synthesis?

The purity of the phosphoric acid used significantly impacts the final product. Wet-process phosphoric acid (WPA) often contains impurities such as fluorine, arsenic, calcium, iron, and aluminum, which can lead to the formation of fine, oily, or sticky crystals that are difficult to dry.[3][6] Using purified wet-process phosphoric acid (PWPA) or high-purity ortho-phosphoric acid results in a cleaner product with better crystal quality.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Suboptimal reaction temperature.- Incorrect stoichiometric ratio of reactants.- Incomplete reaction or crystallization.- Adjust the reaction temperature to the optimal range for your specific method (e.g., 45-50°C for wet process, 60-90°C for preheating anhydrous acid).[3][4]- Ensure a 1:1 molar ratio of urea to phosphoric acid.[3]- Increase the reaction or crystallization time. Optimal reaction times have been reported to be between 60 and 90 minutes.[1][6]
Oily or Sticky Product - Presence of impurities in the wet-process phosphoric acid.- Use purified wet-process phosphoric acid (PWPA) or a higher grade of phosphoric acid.[3]- An intermediate crystallization step to produce crystalline this compound from merchant-grade WPA can help remove 80-85% of impurities.
Fine Crystal Size - Low reaction or crystallization temperature.- Increase the reaction temperature slightly. An optimal temperature of around 45°C has been suggested to improve crystal size.[3]- Control the cooling rate during crystallization; slower cooling can promote the growth of larger crystals.
Product Fails to Crystallize - Incomplete dissolution of urea.- Insufficient cooling during crystallization.- Although the reaction is exothermic, initial heating may be required to ensure complete dissolution of urea, especially in the wet process.- Ensure the mixture is cooled to the appropriate crystallization temperature (e.g., 15°C or room temperature).[3]
Inconsistent Product Quality - Fluctuations in reaction parameters.- Maintain precise control over reaction temperature, time, and stirring speed.- Use reactants of consistent quality and purity.

Data Presentation

Table 1: Optimal Reaction Conditions for this compound Synthesis from Various Studies

Phosphoric Acid Type Optimal Reaction Temperature (°C) Optimal Reaction Time (minutes) Stoichiometric Ratio (Urea:H3PO4) Reference
Industrial Wet Process50901:1[1]
Anhydrous Ortho-phosphoric Acid60 - 90 (Preheating)A few secondsNot specified[2][4]
Purified Wet Process~45Not specified1:1[3]
Untreated Jordanian Wet Process5060Not specified[6][7]
Thermal Process80351:1[5]

Experimental Protocols

1. Wet Process Synthesis using Industrial Phosphoric Acid

This protocol is based on the methodology for synthesizing high-purity crystalline this compound from untreated industrial phosphoric acid.[1]

  • Materials: Industrial grade phosphoric acid (e.g., 54% P2O5), solid urea (e.g., 46% N).

  • Procedure:

    • Measure stoichiometric amounts of phosphoric acid and urea in a 1:1 molar ratio.

    • Combine the reactants in a reaction vessel with constant stirring (e.g., 150 rpm).

    • Heat the mixture to 50°C to accelerate the dissolution of urea and the reaction.

    • Maintain the reaction at 50°C for 90 minutes under constant stirring.

    • After the reaction is complete, allow the mixture to cool to room temperature to facilitate the precipitation of this compound crystals.

    • Filter the resulting crystals using a Buchner funnel.

    • Dry the collected crystals in a desiccator until a constant weight is achieved.

2. Synthesis using Anhydrous Ortho-Phosphoric Acid

This protocol is adapted from the process describing the reaction with substantially anhydrous ortho-phosphoric acid.[2][4]

  • Materials: Concentrated ortho-phosphoric acid (>90% H3PO4), solid urea.

  • Procedure:

    • Preheat the concentrated ortho-phosphoric acid to a temperature between 60°C and 90°C.

    • Add solid urea to the preheated acid.

    • The reaction is exothermic and proceeds rapidly. Vigorous cooling is necessary to control the reaction temperature.

    • The reaction is complete within a few seconds, yielding dry crystalline this compound.

    • No further drying is typically required.

Visualizations

Experimental_Workflow Experimental Workflow for Wet Process this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_crystallization Crystallization & Separation cluster_product Final Product Reactants Urea & Phosphoric Acid (1:1 molar ratio) Mixing Combine and Stir (150 rpm) Reactants->Mixing Step 1 Heating Heat to 50°C for 90 min Mixing->Heating Step 2 Cooling Cool to Room Temperature Heating->Cooling Step 3 Filtration Filter Crystals Cooling->Filtration Step 4 Drying Dry in Desiccator Filtration->Drying Step 5 FinalProduct This compound Crystals Drying->FinalProduct

Caption: Workflow for the wet process synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Synthesis cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurities cluster_solutions_crystals Solutions for Crystal Size Start Problem Identified LowYield Low Product Yield Start->LowYield OilyProduct Oily/Sticky Product Start->OilyProduct FineCrystals Fine Crystal Size Start->FineCrystals AdjustTemp Optimize Temperature (45-90°C) LowYield->AdjustTemp Cause: Suboptimal Temp CheckRatio Verify 1:1 Molar Ratio LowYield->CheckRatio Cause: Incorrect Ratio IncreaseTime Increase Reaction/Crystallization Time LowYield->IncreaseTime Cause: Incomplete Reaction PurifyAcid Use Purified Phosphoric Acid OilyProduct->PurifyAcid Cause: Impure Reactants IncreaseReactionTemp Increase Reaction Temperature FineCrystals->IncreaseReactionTemp Cause: Low Temperature ControlCooling Control Cooling Rate FineCrystals->ControlCooling Cause: Rapid Cooling Final Final AdjustTemp->Final Resolution CheckRatio->Final IncreaseTime->Final PurifyAcid->Final IncreaseReactionTemp->Final ControlCooling->Final

Caption: Troubleshooting decision tree for common synthesis issues.

References

influence of crystallization time on urea phosphate crystal size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of crystallization time on urea phosphate crystal size.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound crystallization experiments.

Q1: What is the expected impact of increasing crystallization time on the size of this compound crystals?

A1: Generally, increasing the crystallization time allows for more growth of the crystals, leading to a larger final crystal size. In a two-stage crystallization process, increasing the retention time in each stage from 0.5 to 2 hours has been shown to progressively increase the crystal size from an average of 515 µm to 830 µm. For single-stage processes, a crystallization time of 60 minutes has been found to be sufficient to produce orthorhombic crystals of about 400–500 µm.[1][2] Extending the time beyond this may not significantly increase the size as the primary growth phase may be complete.[1]

Q2: My this compound crystals are too small. What are the potential causes and solutions?

A2: Small crystal size can be attributed to several factors:

  • Insufficient Crystallization Time: The crystals may not have had enough time to grow. Refer to the table below for the expected influence of time on crystal size and consider extending your crystallization period.

  • Suboptimal Temperature: The reaction and crystallization temperatures play a crucial role. A reaction temperature of around 45-50°C is often considered optimal.[1][3] Temperatures below this may lead to smaller crystals.[1]

  • Presence of Impurities: Certain impurities can hinder crystal growth or alter the crystal morphology, sometimes resulting in smaller or irregular crystals.[3] Using purified reagents can mitigate this issue.

  • Rapid Cooling: Cooling the reaction mixture too quickly can lead to rapid nucleation and the formation of many small crystals instead of the growth of larger ones. A controlled, slower cooling process is recommended.

Q3: How do impurities affect the crystallization time and the final crystal morphology?

A3: Impurities can have a significant impact on the crystallization process. The presence of ions such as Al³⁺, Fe³⁺, Mg²⁺, and SO₄²⁻ can prolong the crystallization time.[3] Furthermore, impurities can alter the crystal shape. For instance, Al³⁺ and Fe³⁺ may cause irregular crystal morphology, while Mg²⁺ and SO₄²⁻ can lead to crystals with better dispersion and a more regular shape.[3]

Q4: What is a standard procedure for synthesizing and crystallizing this compound to study the effect of time on crystal size?

A4: A detailed experimental protocol is provided in the "Experimental Protocols" section below. The general steps involve reacting stoichiometric amounts of urea and phosphoric acid, controlling the reaction temperature, followed by a cooling and crystallization phase at a controlled temperature for varying durations.

Q5: After crystallization, my product is oily or sticky. What could be the cause?

A5: An oily or sticky product can be a result of using wet-process phosphoric acid with a high concentration of impurities.[4] These impurities can interfere with the crystallization process, leading to very fine crystals that are difficult to dry properly.[4]

Data Presentation

The following table summarizes the influence of crystallization time on this compound crystal size based on available research.

Crystallization TimeAverage Crystal Size (µm)Crystal MorphologyNotes
30 minutesSmaller than at 60 minOrthorhombicInitial growth phase.[1]
60 minutes400 - 500Orthorhombic, smooth surfaceConsidered sufficient time for optimal crystal formation in some studies.[1]
90 minutesSimilar to 60 minOrthorhombicLittle change in primary nutrient concentration observed after 60 minutes.[1]
120 minutesSimilar to 60 minOrthorhombicMinimal changes in moisture content and chemical composition after 60 minutes.[1]
0.5 to 2 hours (Two-stage process)515 to 830Not specifiedDemonstrates a progressive increase in size with time in a specific two-stage process.

Experimental Protocols

Methodology for Investigating the Influence of Crystallization Time on this compound Crystal Size

This protocol outlines a typical procedure for synthesizing this compound and studying the effect of varying crystallization times.

  • Reaction Setup:

    • Prepare a stoichiometric mixture of urea and phosphoric acid (1:1 molar ratio) in an aqueous solution.

    • Place the mixture in a reaction vessel equipped with a stirrer and a temperature control system.

  • Reaction:

    • Heat the mixture to a constant temperature of 50°C while stirring continuously (e.g., 150 rpm).

    • Maintain these conditions for a reaction time of 90 minutes to ensure the complete dissolution and reaction of urea.

  • Crystallization:

    • After the reaction is complete, cool the mixture to a controlled crystallization temperature, for example, 20°C.[1]

    • Divide the mixture into several samples.

    • Allow each sample to crystallize for a different duration (e.g., 30, 60, 90, and 120 minutes).[1]

  • Crystal Recovery:

    • After the designated crystallization time, filter the crystals from each sample using a Buchner funnel.

    • Dry the collected crystals in a desiccator or at a controlled temperature (e.g., 40°C for 6 hours).[1]

  • Analysis:

    • Characterize the crystal size and morphology of each sample using techniques such as Scanning Electron Microscopy (SEM) or optical microscopy.[4]

    • Perform chemical analysis (e.g., determination of P₂O₅ and N concentrations) to assess the purity of the product.[1]

Mandatory Visualization

experimental_workflow cluster_crystallization Crystallization Time Points start Start: Prepare Reagents (Urea & Phosphoric Acid) reactants Mix Stoichiometric Amounts (1:1 Molar Ratio) start->reactants reaction Reaction at 50°C for 90 min with Stirring reactants->reaction cooling Cool Mixture to 20°C reaction->cooling c30 30 min cooling->c30 c60 60 min cooling->c60 c90 90 min cooling->c90 c120 120 min cooling->c120 filtration Filter and Dry Crystals c30->filtration c60->filtration c90->filtration c120->filtration analysis Analyze Crystal Size & Morphology (SEM / Microscopy) filtration->analysis end End: Correlate Time with Crystal Size analysis->end

Caption: Experimental workflow for this compound crystallization.

References

Technical Support Center: Managing Soil Acidity from Urea Phosphate Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing urea phosphate in their experiments. The following information is designed to help you anticipate and manage soil acidity to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause soil acidity?

A1: this compound (CO(NH₂)₂·H₃PO₄) is a crystalline fertilizer produced by reacting urea with phosphoric acid, with a typical NPK formula of 17-44-0. It is highly soluble in water and creates a strongly acidic solution upon dissolution.[1][2] This initial acidity is the first phase of soil pH reduction.

The second phase of acidification occurs through the biological process of nitrification. The urea component is hydrolyzed by soil enzymes (urease) to form ammonium (NH₄⁺). Soil microbes then convert this ammonium to nitrate (NO₃⁻), releasing hydrogen ions (H⁺) in the process and further lowering the soil pH.[3][4]

Q2: How does the acidifying effect of this compound compare to other nitrogen fertilizers?

A2: The acidification potential of nitrogen fertilizers varies. Ammonium-based fertilizers are generally more acidifying than nitrate-based ones.[4] While specific comparative studies on this compound are limited, the initial acidic nature of its solution sets it apart from urea, which can cause a temporary increase in pH upon hydrolysis before the acidifying nitrification process begins.[5] The overall acidifying effect will depend on the nitrification of the ammonium produced from the urea component.

Q3: What are the signs of soil acidity affecting my experiment?

A3: Visual cues in plants can indicate soil acidity issues, including stunted growth, yellowing or purpling of leaves, and poor root development.[6] Below a pH of 5.5, the availability of essential nutrients like phosphorus, calcium, and magnesium decreases, while the solubility of potentially toxic elements like aluminum and manganese increases, which can hinder plant growth and interfere with experimental results.[7]

Q4: How can I prevent or correct soil acidity from this compound application?

A4: The most common and effective method to counteract soil acidity is the application of liming materials, such as agricultural limestone (calcium carbonate, CaCO₃) or dolomitic limestone (calcium-magnesium carbonate).[8] These materials neutralize soil acidity. Regular soil testing is crucial to determine the need for and the appropriate rate of lime application.[9]

Troubleshooting Guide

Issue 1: Sudden drop in soil pH immediately after this compound application.

  • Cause: this compound is highly soluble and forms a strongly acidic solution upon contact with water. This can cause a rapid decrease in the pH of the soil solution, sometimes referred to as "acid shock."

  • Solution:

    • Pre-application buffering: If you anticipate a strong acidic reaction, you can pre-buffer the soil by applying a light application of a fast-acting liming material before applying this compound.

    • Dilution: Apply this compound in a more dilute solution to lessen the immediate acidic impact.

    • Split applications: Divide the total required amount of this compound into smaller, more frequent applications.

Issue 2: Poor seed germination or seedling stress after applying this compound.

  • Cause: This can be due to two main factors:

    • "Acid shock": The rapid drop in pH can create an unfavorable environment for germination and early root development.

    • Ammonia toxicity: The hydrolysis of urea releases ammonia. If this occurs close to germinating seeds or seedlings, it can be toxic.[10][11]

  • Troubleshooting Steps:

    • Check soil pH: Immediately test the soil pH in the affected area.

    • Flush with water: If the issue is high localized concentration, gently flushing the area with pH-neutral water can help dilute the fertilizer.

    • Corrective liming: A light top-dressing of a fine, fast-acting lime can help to neutralize the surface acidity.

  • Preventative Measures:

    • Incorporate this compound into the soil rather than leaving it on the surface to ensure it is not concentrated around the seeds.

    • Avoid placing this compound in direct contact with seeds.[12]

    • Consider a starter fertilizer with a lower salt index and less acidifying potential for sensitive seedlings.

Issue 3: Reduced microbial activity or changes in microbial community composition.

  • Cause: Significant shifts in soil pH can alter the soil microbial environment. While some microbes are adapted to acidic conditions, a rapid drop in pH can inhibit the activity of others, including beneficial nitrogen-cycling bacteria.[1][13][14] Long-term application of urea-based fertilizers can lead to a decrease in bacterial diversity.[15]

  • Mitigation Strategies:

    • Maintain optimal pH: Regularly monitor and maintain the soil pH within the optimal range for your experimental conditions through judicious liming.

    • Organic matter amendment: Incorporating organic matter can enhance the soil's buffering capacity and support a more diverse microbial community.

    • Monitor microbial indicators: For sensitive experiments, consider monitoring microbial biomass and functional diversity as part of your experimental parameters.

Data Presentation

Table 1: Potential Soil pH Drop from Urea and DAP Application

FertilizerApplication Rate ( kg/ha )Initial Soil pHpH Drop (units)Reference
Urea405.2-0.160[16]
Urea805.2-0.193[16]
DAP1005.2-0.073[16]
DAP2005.2-0.286[16]
This compoundFull P application--0.15 to -0.28

Table 2: Lime Requirement to Neutralize Acidity from Urea and DAP

Fertilizerkg of CaCO₃ required per kg of N appliedReference
Urea3.6
DAP5.4

Note: Specific lime requirement for this compound will depend on the soil's buffering capacity and the extent of nitrification.

Experimental Protocols

1. Protocol for Measuring Soil pH

This protocol provides a standardized method for determining soil pH in a laboratory setting.

  • Materials:

    • Dried and sieved soil sample

    • Distilled water

    • Beakers or cups

    • Stirring rod

    • Calibrated pH meter or pH paper

  • Procedure:

    • Mix the dried and sieved soil with distilled water in a 1:1 ratio (e.g., 20g of soil to 20mL of water).

    • Stir the mixture vigorously for 30 seconds.

    • Let the suspension stand for at least 30 minutes to allow for equilibration.

    • Calibrate the pH meter using standard buffer solutions.

    • Insert the pH electrode into the supernatant (the clearer liquid above the settled soil) and record the pH reading. If using pH paper, dip the paper into the supernatant and compare the color to the chart.

    • Repeat the measurement for a total of three replicates per sample to ensure accuracy.

2. Protocol for Determining Soil Lime Buffer Capacity (LBC)

This protocol is used to determine the amount of lime required to change the soil pH by one unit.

  • Principle: A known amount of a basic solution (e.g., calcium hydroxide) is added to a soil suspension, and the resulting change in pH is measured. This indicates the soil's resistance to pH change.

  • Procedure (Conceptual Overview):

    • Prepare a soil suspension as in the soil pH measurement protocol.

    • Measure the initial pH of the soil suspension.

    • Add a precise volume of a standard calcium hydroxide solution to the soil suspension.

    • Stir the mixture and allow it to equilibrate for a set period (e.g., 30 minutes).

    • Measure the final pH of the suspension.

    • The Lime Buffer Capacity is calculated based on the change in pH and the amount of base added.

  • Calculation: The lime requirement can then be calculated using formulas that incorporate the initial pH, target pH, and the measured lime buffer capacity. A general formula is:

    • Lime Requirement = LBC × (Target pH - Current pH)

Mandatory Visualizations

Urea_Phosphate_Breakdown cluster_initial_dissolution Initial Dissolution (Rapid) cluster_hydrolysis Urea Hydrolysis cluster_nitrification Nitrification (Long-term Acidification) Urea_Phosphate This compound CO(NH₂)₂·H₃PO₄ Acidic_Solution Strongly Acidic Solution (H⁺, H₂PO₄⁻, Urea) Urea_Phosphate->Acidic_Solution Dissolves in water H2O Water (H₂O) Urea Urea CO(NH₂)₂ Ammonium Ammonium (2NH₄⁺) Urea->Ammonium Hydrolysis Ammonium_N Ammonium (NH₄⁺) Urease Urease Enzyme Urease->Ammonium Nitrite Nitrite (NO₂⁻) Ammonium_N->Nitrite Oxidation H_ions Hydrogen Ions (H⁺) Ammonium_N->H_ions Nitrosomonas Nitrosomonas bacteria Nitrosomonas->Nitrite Nitrate Nitrate (NO₃⁻) Nitrite->Nitrate Oxidation Nitrobacter Nitrobacter bacteria Nitrobacter->Nitrate

Caption: Chemical breakdown of this compound in soil.

Troubleshooting_Workflow Start Issue Observed: Poor plant growth, leaf discoloration Check_pH Measure Soil pH Start->Check_pH pH_Low Is pH below target range? Check_pH->pH_Low Apply_Lime Apply corrective liming material pH_Low->Apply_Lime Yes pH_OK pH is within target range pH_Low->pH_OK No Monitor_pH Monitor soil pH and plant recovery Apply_Lime->Monitor_pH End Issue Resolved Monitor_pH->End Check_Nutrients Conduct nutrient analysis pH_OK->Check_Nutrients Nutrient_Imbalance Nutrient deficiency or toxicity? Check_Nutrients->Nutrient_Imbalance Adjust_Fertilization Adjust fertilizer application Nutrient_Imbalance->Adjust_Fertilization Yes Nutrient_Imbalance->End No Adjust_Fertilization->Monitor_pH

Caption: Troubleshooting workflow for soil acidity issues.

Nutrient_Uptake_Pathway cluster_soil Soil Environment cluster_root Plant Root Low_pH Low Soil pH (High H⁺) High_Al Increased Soluble Aluminum (Al³⁺) Low_pH->High_Al Reduced_P Reduced Phosphorus (P) Availability Low_pH->Reduced_P Reduced_Ca_Mg Reduced Calcium (Ca²⁺) & Magnesium (Mg²⁺) Availability Low_pH->Reduced_Ca_Mg Root_Hair Root Hair High_Al->Root_Hair Inhibits root growth Nutrient_Transporters Nutrient Transporters Reduced_P->Nutrient_Transporters Reduced uptake Reduced_Ca_Mg->Nutrient_Transporters Reduced uptake Root_Hair->Nutrient_Transporters Facilitates uptake

Caption: Impact of soil acidity on nutrient uptake.

References

Technical Support Center: Improving Nitrogen Use Efficiency of Urea Phosphate in Alkaline Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and agricultural professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the nitrogen use efficiency (NUE) of urea phosphate in alkaline soil experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound in alkaline soils, providing potential causes and actionable solutions.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Low Nitrogen Uptake / Poor Plant Growth High ammonia volatilization due to surface application on high pH soil.Solution: Incorporate this compound into the soil rather than applying it to the surface. Studies have shown that mixing this compound with the soil significantly reduces ammonia-N loss compared to surface application.[1] For instance, in a study on alkaline soils, surface application of urea resulted in significantly higher N loss as volatilized ammonia compared to when it was mixed with the soil.[1]
Inadequate soil moisture to dissolve fertilizer granules.Solution: Apply this compound before a planned irrigation event or rainfall. Adequate water helps move the dissolved fertilizer into the soil profile, reducing surface volatilization and making it more available for root uptake.
Competition with soil microbes for available nitrogen (Immobilization).Solution: Ensure a balanced carbon-to-nitrogen ratio in the soil. High organic residue can lead to microbial immobilization of nitrogen. Consider split applications of this compound to match crop nitrogen demand throughout the growing season.
Inconsistent or Lower than Expected Crop Yield Sub-optimal application rate for the specific crop and soil conditions.Solution: Conduct dose-response trials to determine the optimal application rate. For example, a study on maize showed that different rates of this compound applied via soil, fertigation, and foliar methods had varying effects on plant height and leaf number.[2]
Phosphorus availability is still limited despite the use of this compound.Solution: While this compound is acidic and improves P availability, in highly calcareous soils, phosphorus fixation can still occur.[3][4][5] Test soil for available phosphorus and consider supplemental applications of other soluble phosphorus sources if necessary. The acidic nature of this compound has been shown to increase the availability of iron, manganese, and zinc in calcareous soils, which can also contribute to improved yield.[3]
Symptoms of Ammonia Toxicity in Seedlings (e.g., leaf burn, inhibited root growth) High concentration of ammonia around the germinating seed due to improper placement.Solution: Avoid placing this compound in direct contact with seeds. Banding the fertilizer to the side and below the seed row is a safer application method that prevents seedling injury while ensuring nutrient availability.
Clogging of Fertigation or Drip Irrigation Systems Precipitation of insoluble salts, especially when using hard water with high bicarbonate content.Solution: The acidic nature of this compound helps to reduce the bicarbonate content in irrigation water, which can prevent the blockage of pipes and nozzles.[6] A 1% solution of this compound has a pH of approximately 1.6-2.0, making it effective in keeping irrigation systems clean.[6]

Frequently Asked Questions (FAQs)

Q1: Why is ammonia volatilization a major concern with urea-based fertilizers in alkaline soils?

A1: In alkaline soils (high pH), the urea in this compound is hydrolyzed by the urease enzyme to form ammonium (NH₄⁺) and bicarbonate.[7][8] The high pH environment shifts the equilibrium from the stable ammonium ion (NH₄⁺) to ammonia gas (NH₃).[7][9] This ammonia gas can then be lost to the atmosphere, a process called ammonia volatilization, which significantly reduces the amount of nitrogen available to the crop.[1][10][11]

Q2: How does this compound help to reduce nitrogen loss in alkaline soils compared to standard urea?

A2: this compound has an acidic reaction in the soil.[3][6] A 1% solution has a pH of about 1.6-2.0.[6] This acidity temporarily lowers the pH of the soil microenvironment around the fertilizer granule, which slows down the conversion of ammonium to ammonia gas, thereby reducing volatilization losses.[1] Studies have demonstrated that ammonia-N loss is lower from this compound applications compared to urea under the same alkaline conditions.[1]

Q3: What is the dual benefit of using this compound in alkaline soils?

A3: this compound serves as a source of both nitrogen (17%) and phosphorus (44%).[6] Its acidic nature not only reduces nitrogen loss but also increases the availability of phosphorus. In alkaline and calcareous soils, phosphorus is often "locked up" in insoluble calcium phosphate compounds.[5][12] The acidity of this compound helps to dissolve these compounds, making the phosphorus more available for plant uptake.[12][13][14]

Q4: What are the recommended application methods for this compound in experimental settings?

A4: The best application method depends on the experimental goals.

  • Soil Incorporation: Mixing this compound with the soil is highly effective at minimizing ammonia volatilization.[1] This is a recommended method for baseline studies on nutrient uptake.

  • Fertigation/Drip Irrigation: Since this compound is fully water-soluble, it is ideal for application through irrigation systems.[15] This method delivers nutrients directly to the root zone and the acidity of this compound helps keep irrigation lines clean.[6]

  • Foliar Application: this compound can be applied as a foliar spray, which allows for rapid nutrient absorption through the leaves.[6][15] The presence of urea can facilitate the penetration of other nutrients when applied in a tank mix.[6]

Q5: Can I mix this compound with other fertilizers or pesticides?

A5: Yes, but with caution. Due to its acidity, mixing this compound can lower the pH of the tank solution. This can be beneficial as it may increase the availability of some micronutrients and improve the stability of certain pesticides.[6] However, it is crucial to conduct a compatibility test (jar test) before mixing large quantities to ensure there are no adverse reactions, such as precipitation or inactivation of active ingredients.

Data Presentation

Table 1: Effect of this compound on Soil Properties and Maize Yield in Saline-Alkaline Soil

TreatmentSoil pH ReductionIncrease in Available P (%)Increase in Phosphatase Activity (%)Increase in Root Length Density (%)Maize Yield Increase (%)P Utilization Efficiency Increase (%)
This compound (UP)0.15 - 0.28 units21.25 - 58.908.21 - 10.4626.19 - 28.9713.55 - 18.897.09 - 7.21

Data synthesized from a two-year field experiment on maize in coastal calcareous saline-alkali soils.[13][14][16]

Table 2: Comparative Ammonia (NH₃) Volatilization from Urea and this compound (UP) in different soil types

Soil TypeFertilizerApplication MethodN Application Rate (ppm)Cumulative NH₃-N Loss (% of applied N)
Hayhook SL (neutral to acidic, low CaCO₃)UreaSurface200Highest Loss Observed
Hayhook SL (neutral to acidic, low CaCO₃)UPSurface200Lowest Loss Observed
Laveen L (alkaline, higher CaCO₃)UreaSurface200Moderate Loss
Laveen L (alkaline, higher CaCO₃)UPSurface200Lower than Urea
Latene L (alkaline, higher CaCO₃)UreaSurface200Moderate Loss
Latene L (alkaline, higher CaCO₃)UPSurface200Lower than Urea
All SoilsUrea/UPMixed with Soil200Significantly Lower Loss than Surface Application

This table summarizes findings from a study comparing ammonia volatilization from urea and this compound. The general trend showed higher N loss with surface application and increasing rates of N application.[1]

Experimental Protocols

Protocol 1: Measurement of Ammonia Volatilization using a Closed Dynamic Airflow System

Objective: To quantify and compare the rate of ammonia volatilization from urea and this compound in a controlled laboratory setting.

Materials:

  • Incubation chambers (e.g., sealed containers)

  • Alkaline soil samples, sieved (<2mm)

  • Urea and this compound fertilizers

  • Air pump and flow meters

  • Acid traps (bubblers containing a known concentration of sulfuric or boric acid)

  • Tubing to connect the system

  • Titration equipment or an ammonia-selective electrode

Methodology:

  • Soil Preparation: Place a standardized amount of air-dried, sieved alkaline soil into each incubation chamber.

  • Fertilizer Application: Apply the selected fertilizer (Urea or this compound) at a predetermined rate (e.g., 100-200 ppm N). For a "surface application" simulation, place the fertilizer on the soil surface. For an "incorporated" treatment, thoroughly mix the fertilizer into the soil. Include an unfertilized control.

  • System Assembly: Seal the chambers. Connect the air pump to the chamber inlet via tubing. Connect the chamber outlet to the acid trap. Ensure a consistent, slow airflow (e.g., 3.5 liters per minute) through each chamber to sweep any volatilized ammonia into the acid trap.

  • Incubation: Place the entire setup in a temperature-controlled incubator.

  • Sampling: At regular intervals (e.g., 6, 12, 24, 48, 72 hours, and daily thereafter for up to two weeks), remove the acid traps and replace them with fresh ones.

  • Analysis: Analyze the amount of ammonia captured in the acid traps. This can be done by titrating the remaining acid with a standard base or by measuring the ammonium concentration directly using an ion-selective electrode.

  • Calculation: Calculate the cumulative ammonia loss over time as a percentage of the total nitrogen applied.

Protocol 2: Determination of Nitrogen Use Efficiency (NUE) - Difference Method

Objective: To calculate the NUE of this compound in a pot or field experiment.

Materials:

  • Experimental plots or pots with alkaline soil

  • This compound fertilizer

  • Crop seeds (e.g., maize, wheat)

  • Plant harvesting and drying equipment (oven)

  • Laboratory for total nitrogen analysis of plant tissue (e.g., Kjeldahl or combustion method)

Methodology:

  • Experimental Setup: Establish two treatment groups:

    • Fertilized (NF): Plants grown in soil receiving a specific rate of this compound.

    • Unfertilized Control (NC): Plants grown in the same soil without any nitrogen fertilizer application. Replicate each treatment adequately.

  • Growth and Harvest: Grow the plants to maturity. At harvest, collect all above-ground biomass (grain and stover) from a defined area or from each pot.

  • Sample Preparation: Dry the plant material in an oven at 60-70°C to a constant weight to determine the total dry matter yield. Grind the dried samples to a fine powder.

  • Nitrogen Analysis: Analyze the total nitrogen concentration (%) in the ground plant tissue for both the fertilized and control groups.

  • Calculations:

    • Total N Uptake ( kg/ha ):

      • N Uptake (NF) = Total Dry Matter Yield (NF) × N Concentration (%) (NF)

      • N Uptake (NC) = Total Dry Matter Yield (NC) × N Concentration (%) (NC)

    • Percent Fertilizer Recovery (PFR) / NUE (%):

      • NUE (%) = [ (Total N Uptake in Fertilized Plots) - (Total N Uptake in Unfertilized Plots) ] / (Rate of Fertilizer N Applied) × 100.[7]

Visualizations

Nitrogen_Loss_Pathway cluster_soil Alkaline Soil Environment (High pH) cluster_atmosphere Atmosphere cluster_plant Plant Uptake Urea This compound (CO(NH2)2·H3PO4) Hydrolysis Urease Hydrolysis Urea->Hydrolysis + H2O Ammonium Ammonium (NH4+) Hydrolysis->Ammonium Ammonia Ammonia (NH3) Ammonium->Ammonia High pH shifts equilibrium Plant Crop Uptake Ammonium->Plant Efficient N Use Volatilization Ammonia Volatilization (Nitrogen Loss) Ammonia->Volatilization Gas Diffusion Experimental_Workflow_NUE A 1. Establish Treatments - Fertilized (this compound) - Unfertilized Control B 2. Grow Crop to Maturity A->B C 3. Harvest Above-Ground Biomass B->C D 4. Dry Samples & Record Weight C->D E 5. Analyze Total N (%) in Plant Tissue D->E F 6. Calculate Total N Uptake for each treatment E->F G 7. Calculate NUE using Difference Method F->G

References

Technical Support Center: Production of High-Purity Urea Phosphate from Industrial Phosphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of urea phosphate from industrial-grade phosphoric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in industrial wet-process phosphoric acid (WPA) that can affect the quality of this compound?

Industrial wet-process phosphoric acid (WPA) typically contains a variety of impurities that originate from the phosphate rock used in its production. These impurities can significantly impact the color, viscosity, and purity of the final this compound product. The most common impurities include:

  • Metallic Cations: Iron (Fe³⁺), Aluminum (Al³⁺), Magnesium (Mg²⁺), and Calcium (Ca²⁺).[1][2]

  • Anions: Sulfates (SO₄²⁻) and Fluorides (F⁻).[3][4]

  • Organic Matter: Humic and fulvic acids, which can color the acid.[4][5]

  • Heavy Metals: Cadmium (Cd) and others in trace amounts.[6]

Q2: How do metallic ion impurities affect the crystallization and final product of this compound?

Metallic ions can have several detrimental effects on the this compound production process:

  • Increased Crystallization Time: Impurities such as Al³⁺, Mg²⁺, and Fe³⁺ can prolong the time required for this compound crystals to form.[1]

  • Reduced Yield: The presence of these metallic ions generally decreases the overall yield of the this compound product.[1]

  • Product Quality: High levels of impurities can lead to the formation of fine, oily, or sticky crystals that are difficult to dry and handle.[7] Magnesium, in particular, can increase the viscosity of the reaction mixture.

Q3: What are the primary methods for purifying industrial phosphoric acid before reacting it with urea?

Several methods can be employed to purify wet-process phosphoric acid. The choice of method often depends on the desired purity of the final product and the specific impurities present. The main purification techniques include:

  • Solvent Extraction: This is a widely used method for producing industrial and food-grade phosphoric acid.[8] It involves using an organic solvent to selectively extract phosphoric acid, leaving many impurities behind in the aqueous phase.[9][10] Common solvents include alcohols, ketones, and phosphate esters like tri-n-butyl phosphate (TBP).[9][10]

  • Chemical Precipitation: This method involves adding specific reagents to precipitate impurities, which are then removed by filtration.[3] For example, ammoniation can be used to precipitate complex metal salts containing magnesium, aluminum, and fluorine.[11][12]

  • Crystallization: The synthesis of this compound itself is a purification step, as the majority of impurities remain in the mother liquor after the this compound crystals are formed.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Crystals High concentration of metallic impurities (Fe³⁺, Al³⁺, Mg²⁺) in the phosphoric acid.[1]- Pretreat the industrial phosphoric acid using solvent extraction or chemical precipitation to remove metallic ions.[9][11] - Optimize the crystallization temperature and time. A lower crystallization temperature can improve recovery.[13]
Discolored (e.g., Yellowish or Brownish) this compound Crystals Presence of organic matter in the industrial phosphoric acid.[5]- Treat the phosphoric acid with an adsorbent like activated carbon to remove organic impurities.[3]
Fine, Oily, or Sticky Crystals High impurity levels in the phosphoric acid, making the crystals difficult to dry.[7]- Improve the purification of the phosphoric acid before the reaction.[7] - Control the cooling rate during crystallization; slower cooling can promote the growth of larger crystals.
High Metallic Impurity Content in Final Product Inefficient separation of crystals from the mother liquor.- Ensure efficient filtration and washing of the this compound crystals. Washing with a small amount of cold, pure water can help remove adhering mother liquor.
Co-precipitation of impurities.- Adjust the pH during the reaction. Maintaining an acidic pH helps to keep most metallic impurities dissolved in the mother liquor.[14]

Quantitative Data Tables

Table 1: Chemical Composition of Untreated vs. Purified Wet-Process Phosphoric Acid (WPA)

ComponentUntreated WPA (wt%)Purified WPA (PWPA) (wt%)[7]
P₂O₅52.3344.18
SO₄3.12-
CaO0.04-
Na₂O0.15-
K₂O0.01-
SiO₂0.12-
Al-<1
Fe-<1
Ca-<1
Mg-1.34
S-<1
Si-<1

Note: '-' indicates data not available in the cited source.

Table 2: Impurity Reduction in this compound Crystals Compared to Initial Phosphoric Acid

ImpurityReduction in this compound (%)
SO₄94.24
CaO92.35
Na₂O92.83
K₂O90.48
SiO₂91.32
Fe₂O₃94.83
Al₂O₃92.59
MgO88.46
Cd89.47
Cr92.31

Experimental Protocols

1. Synthesis of Crystalline this compound from Untreated Industrial Phosphoric Acid

This protocol is based on the direct reaction of industrial phosphoric acid with urea, followed by crystallization.

  • Materials:

    • Industrial phosphoric acid (e.g., 52-54% P₂O₅)

    • Solid urea (granular)

    • Stirring hotplate

    • Beaker or reaction vessel

    • Buchner funnel and filter paper

    • Desiccator

  • Procedure:

    • Place a stoichiometric amount (1:1 molar ratio) of industrial phosphoric acid into a beaker.

    • Begin stirring the phosphoric acid at a constant rate (e.g., 150 rpm).

    • Gradually add the stoichiometric amount of solid urea to the acid.

    • Heat the mixture to approximately 50°C while continuing to stir. The reaction is exothermic, but heating helps to dissolve the urea completely.

    • Maintain the reaction at 50°C for about 90 minutes to ensure the reaction is complete.

    • After the reaction period, turn off the heat and allow the mixture to cool to room temperature. This compound crystals will precipitate.

    • Filter the crystals using a Buchner funnel.

    • Wash the crystals with a small amount of cold distilled water to remove the adhering mother liquor.

    • Dry the collected crystals in a desiccator at ambient temperature until a constant weight is achieved.

2. Purification of Wet-Process Phosphoric Acid by Solvent Extraction

This protocol provides a general procedure for purifying WPA using a solvent mixture, as described in various studies.[9]

  • Materials:

    • Wet-process phosphoric acid (WPA)

    • Organic solvent mixture (e.g., Tri-n-butyl phosphate (TBP) and Methyl isobutyl ketone (MIBK))

    • Separatory funnel

    • Shaker

    • Distilled water

  • Procedure:

    • Extraction:

      • In a separatory funnel, combine the WPA and the organic solvent mixture at a specified volume ratio (e.g., a solvent to WPA ratio of 3.5).[9]

      • Shake the mixture vigorously for approximately 20 minutes to ensure thorough mixing and mass transfer.[9]

      • Allow the phases to separate. The upper layer will be the solvent (extract) containing the purified phosphoric acid, and the lower layer will be the aqueous phase (raffinate) with the majority of the impurities.

    • Washing:

      • Collect the extract phase.

      • Wash the extract with a small amount of distilled water (e.g., 5% by weight) to remove any entrained impurities.[9]

    • Stripping:

      • Transfer the washed extract to a clean separatory funnel.

      • Add distilled water (e.g., 20% by weight) to the extract to strip the phosphoric acid back into an aqueous phase.[9]

      • Mix vigorously for about 15 minutes.

      • Allow the phases to separate. The aqueous phase is now the purified phosphoric acid.

    • Analysis:

      • Analyze the purified phosphoric acid for P₂O₅ content and impurity levels using appropriate analytical techniques such as ICP-OES.

Visualizations

experimental_workflow cluster_purification Phosphoric Acid Purification cluster_synthesis This compound Synthesis WPA Industrial WPA (High Impurities) Purification Purification Step (Extraction or Precipitation) WPA->Purification Solvent Organic Solvent (e.g., TBP/MIBK) Solvent->Purification Precipitant Precipitating Agent (e.g., Ammonia) Precipitant->Purification Impurities Impurities Removed (Fe, Al, Mg, SO4) Purification->Impurities Waste Stream PWPA Purified H3PO4 Purification->PWPA Purified Acid Reaction Reaction & Crystallization (50°C, 90 min) PWPA->Reaction Urea Urea Urea->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying Filtration->Drying MotherLiquor Mother Liquor (Contains Residual Impurities) Filtration->MotherLiquor Waste Stream UP High-Purity This compound Drying->UP

Caption: Workflow for the production of high-purity this compound.

impurity_removal_pathway cluster_pretreatment Pre-treatment Options cluster_synthesis This compound Crystallization start Industrial Phosphoric Acid (Fe, Al, Mg, SO4, Organics) solvent_extraction Solvent Extraction start->solvent_extraction Targets: Metallic Ions precipitation Chemical Precipitation start->precipitation Targets: Metallic Ions, Sulfates adsorption Adsorption start->adsorption Targets: Organic Matter crystallization Reaction with Urea & Crystallization solvent_extraction->crystallization precipitation->crystallization adsorption->crystallization end_product Pure this compound Crystals crystallization->end_product Primary Purification Step waste Impurities in Mother Liquor crystallization->waste

Caption: Logical pathways for impurity removal during this compound production.

References

Technical Support Center: Troubleshooting Urea Phosphate Precipitation in Nutrient Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing urea phosphate precipitation in nutrient solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in nutrient solutions?

This compound (CO(NH₂)₂·H₃PO₄) is a crystalline compound formed from urea and phosphoric acid.[1] It is highly soluble in water and serves as an excellent source of both nitrogen (17%) and phosphorus (44% as P₂O₅).[1][2] Its acidic nature helps to lower the pH of the nutrient solution, which can prevent the precipitation of other salts, such as calcium and magnesium phosphates, thereby keeping these nutrients available for uptake.[1]

Q2: What are the primary causes of this compound precipitation?

The precipitation of this compound and other salts in nutrient solutions is primarily influenced by several factors:

  • pH: High pH levels (generally above 6.5) can significantly decrease the solubility of phosphate compounds, leading to precipitation.[3][4]

  • Temperature: The solubility of this compound is highly dependent on temperature. Lower temperatures reduce its solubility, increasing the risk of precipitation.[1]

  • Concentration: Exceeding the maximum solubility of this compound or other nutrient salts at a given temperature will cause them to precipitate out of the solution.[5]

  • Presence of other ions: High concentrations of calcium and magnesium ions can react with phosphates to form insoluble precipitates like calcium phosphate and magnesium phosphate, especially at elevated pH.[3][4]

  • Improper Mixing: The order and method of mixing concentrated stock solutions can lead to localized high concentrations of incompatible ions, causing precipitation.[6]

Q3: How does temperature affect the solubility of this compound?

This compound's solubility in water is directly proportional to the temperature. As the temperature increases, more this compound can be dissolved. Conversely, a decrease in temperature can lead to a supersaturated solution and cause precipitation.

Data Presentation

This compound Solubility in Water at Different Temperatures

Temperature (°C)Temperature (°F)Solubility ( g/100 g of solvent)
105071.7
1864.491.9
3289.6135
46114.8202

Source:[2]

Troubleshooting Guides

Problem 1: A white precipitate forms in my nutrient solution after adding this compound.

This is a common issue that can be resolved by following a systematic troubleshooting approach.

Troubleshooting Workflow: Identifying and Resolving Precipitates

start Precipitate Observed check_ph Check Solution pH start->check_ph ph_high pH > 6.5? check_ph->ph_high adjust_ph Lower pH to 5.5-6.0 with dilute acid ph_high->adjust_ph Yes check_temp Check Solution Temperature ph_high->check_temp No end_resolved Precipitate Dissolves adjust_ph->end_resolved temp_low Temperature too low? check_temp->temp_low warm_solution Gently warm solution while stirring temp_low->warm_solution Yes check_concentration Review Nutrient Concentrations temp_low->check_concentration No warm_solution->end_resolved conc_high Concentrations too high? check_concentration->conc_high dilute_solution Dilute solution or remake at lower concentration conc_high->dilute_solution Yes check_mixing Review Mixing Protocol conc_high->check_mixing No dilute_solution->end_resolved mixing_improper Improper mixing order? check_mixing->mixing_improper remake_solution Remake solution following correct mixing protocol mixing_improper->remake_solution Yes end_persists Precipitate Persists: Consider Analytical Identification mixing_improper->end_persists No remake_solution->end_resolved start Start: Prepare Final Nutrient Solution fill_final_tank Fill Final Tank with ~50% Water start->fill_final_tank add_stock_a Add Stock Solution A (Calcium-containing) fill_final_tank->add_stock_a add_more_water Add More Water (to ~80% final volume) add_stock_a->add_more_water add_stock_b Add Stock Solution B (Phosphate/Sulfate-containing) add_more_water->add_stock_b top_off Top Off to Final Volume add_stock_b->top_off measure_adjust Measure and Adjust pH and EC top_off->measure_adjust end Stable Nutrient Solution measure_adjust->end

References

Technical Support Center: Optimization of Urea to Phosphoric Acid Molar Ratio in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of urea to phosphoric acid in synthesis experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of products such as urea phosphate and nitrogen-doped carbon dots.

Issue Potential Cause Recommended Solution
Low Product Yield Suboptimal Molar Ratio: An incorrect urea to phosphoric acid molar ratio can lead to incomplete reaction. For this compound synthesis, a 1:1 molar ratio is generally optimal.[1][2][3][4][5]Molar Ratio Adjustment: Start with a stoichiometric 1:1 molar ratio of urea to phosphoric acid. Systematically vary the ratio in small increments (e.g., 1:0.9, 1:1.1) to find the optimal condition for your specific reaction.
Reaction Temperature Too Low: The reaction may be too slow at lower temperatures.Temperature Optimization: For this compound synthesis, a reaction temperature of around 50°C is often effective. For nitrogen-doped carbon dots, higher temperatures (e.g., 190°C) may be required.[6]
Insufficient Reaction Time: The reaction may not have had enough time to go to completion.Time Optimization: Experiment with increasing the reaction time. For this compound, 90 minutes has been shown to be effective.
Impure Product Non-Stoichiometric Molar Ratio: An excess of either reactant will remain in the final product. For instance, an excess of phosphoric acid in this compound synthesis results in a high concentration of phosphorus pentoxide (P₂O₅) and low amide nitrogen (Namide).[1][2][3][7]Precise Molar Ratio Control: Carefully calculate and measure the molar quantities of urea and phosphoric acid to achieve the desired stoichiometric ratio.
Use of Impure Reagents: Using wet-process phosphoric acid can introduce impurities like iron, aluminum, and magnesium into the final product.[1]Reagent Purification: If possible, use purified phosphoric acid. Alternatively, the synthesis process itself can act as a purification step, as many impurities remain in the mother liquor after crystallization of this compound.[4]
Undesirable Product Characteristics (e.g., poor crystallinity, incorrect particle size) Incorrect Molar Ratio: The molar ratio can influence the crystal growth and morphology of the product.Fine-Tuning the Molar Ratio: Even slight deviations from the optimal molar ratio can affect product characteristics. A systematic study of the molar ratio's effect on these properties is recommended.
Suboptimal Crystallization Conditions: The temperature and duration of crystallization play a crucial role in determining the final product's physical properties.Optimize Crystallization: For this compound, crystallization at room temperature for a specific duration (e.g., 60 minutes) has been found to yield high-quality crystals.[2]
Inconsistent Results Variability in Reagent Concentration: The concentration of the phosphoric acid solution can vary, leading to inconsistencies in the actual molar ratio.Standardize Reagents: Accurately determine the concentration of the phosphoric acid solution before each experiment.
Inadequate Mixing: Poor mixing can lead to localized areas of non-stoichiometric ratios, resulting in a heterogeneous product.Ensure Homogeneous Mixing: Use appropriate stirring methods and rates to ensure the reactants are well-mixed throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of urea to phosphoric acid for the synthesis of this compound?

A1: For the synthesis of pure this compound, a stoichiometric molar ratio of 1:1 is generally considered optimal.[1][2][3][4][5] Deviating from this ratio can lead to an impure product with an excess of either phosphorus pentoxide (from excess phosphoric acid) or amide nitrogen (from excess urea).[1][2][3][7]

Q2: How does the molar ratio of urea to phosphoric acid affect the synthesis of nitrogen-doped carbon dots?

A2: While citric acid is more commonly used, when phosphoric acid is employed in the synthesis of nitrogen-doped carbon dots, the ratio of the carbon source (like starch) to urea (the nitrogen source) and the concentration of phosphoric acid are critical. These parameters influence the optical properties of the resulting carbon dots, such as their fluorescence quantum yield.[8][9]

Q3: What are the consequences of using an excess of phosphoric acid?

A3: In this compound synthesis, an excess of phosphoric acid will result in a product with a higher than theoretical concentration of phosphorus pentoxide (P₂O₅) and a lower concentration of amide nitrogen (Namide).[1][2][3][7] This indicates the presence of unreacted phosphoric acid in your final product.

Q4: What happens if I use an excess of urea?

A4: Conversely, using an excess of urea in this compound synthesis will lead to a final product with a higher concentration of amide nitrogen and a lower concentration of phosphorus pentoxide, indicating unreacted urea is present.[2][3]

Q5: Besides the molar ratio, what other experimental parameters are crucial for optimization?

A5: Other critical parameters to optimize include reaction temperature, reaction time, and crystallization time and temperature. For this compound, optimal conditions have been reported as a reaction temperature of 50°C for 90 minutes. For nitrogen-doped carbon dots, hydrothermal or microwave-assisted methods are often used, with temperatures around 190°C and reaction times of several hours being common.[6]

Q6: Can I use wet-process phosphoric acid for these syntheses?

A6: Yes, wet-process phosphoric acid can be used, but it's important to be aware that it contains impurities such as iron, aluminum, and magnesium, which can be incorporated into the final product.[1] However, the crystallization process of this compound can also serve as a purification step, as a significant portion of these impurities may remain in the mother liquor.[4]

Data Presentation

Table 1: Effect of Urea to Phosphoric Acid Molar Ratio on this compound Composition

Molar Ratio (Urea:H₃PO₄)P₂O₅ Content (%)Namide Content (%)ObservationsReference
1:1.5 (Excess Acid)HighLowProduct is rich in phosphorus, indicating unreacted acid.[2][3]
1:144.717.4Optimal stoichiometric ratio for pure this compound.[2]
1.5:1 (Excess Urea)LowHighProduct is rich in nitrogen, indicating unreacted urea.[2][3]

Table 2: Optimized Parameters for Different Synthesis Products

ProductMolar Ratio (Urea:Acid)Acid UsedTemperature (°C)TimeKey OutcomeReference
This compound1:1Phosphoric Acid5090 minHigh purity crystalline product
N-doped Carbon Dots1:5 (Urea:Citric Acid)Citric Acid1906 hoursHigh fluorescence quantum yield (35.08%)[6]
N,P-doped Carbon DotsVariesPhosphoric AcidVariesVariesTunable fluorescence properties[8][9]

Experimental Protocols

Protocol 1: Optimization of Urea to Phosphoric Acid Molar Ratio for this compound Synthesis
  • Reaction Setup: In a temperature-controlled reactor with a stirrer, add a calculated amount of phosphoric acid (e.g., 85% solution).

  • Heating: Heat the phosphoric acid to the desired reaction temperature (e.g., 50°C) while stirring.

  • Urea Addition: Gradually add a pre-weighed amount of urea to the heated phosphoric acid to achieve the desired molar ratio (start with 1:1). The reaction is exothermic, and cooling may be necessary to maintain the set temperature.

  • Reaction: Maintain the reaction at the set temperature with continuous stirring for a specific duration (e.g., 90 minutes).

  • Crystallization: After the reaction is complete, cool the mixture to room temperature to allow for the crystallization of this compound. The duration of crystallization can also be an optimization parameter (e.g., 60 minutes).

  • Product Isolation: Filter the resulting crystals using a Buchner funnel and wash them with a small amount of cold deionized water.

  • Drying: Dry the crystals in an oven at a low temperature (e.g., 40°C) to a constant weight.

  • Analysis: Analyze the product for its P₂O₅ and nitrogen content to determine the purity and yield. Repeat the experiment with varying molar ratios, temperatures, and reaction/crystallization times to determine the optimal conditions.

Protocol 2: Synthesis of Nitrogen and Phosphorus Co-doped Carbon Dots
  • Precursor Solution: Prepare an aqueous solution containing a carbon source (e.g., starch), urea, and phosphoric acid. The molar ratio of these components is a key parameter to be optimized.

  • Hydrothermal/Microwave Reaction: Transfer the precursor solution to a Teflon-lined autoclave for hydrothermal synthesis or a microwave-safe vessel for microwave-assisted synthesis.

  • Heating: Heat the solution to the desired temperature (e.g., 180-200°C) for a set duration (e.g., 2-8 hours).

  • Cooling and Purification: After the reaction, allow the reactor to cool down to room temperature. The resulting solution may need to be centrifuged or dialyzed to remove larger particles and unreacted precursors.

  • Characterization: Characterize the synthesized N,P-doped carbon dots using techniques such as fluorescence spectroscopy (to determine quantum yield), transmission electron microscopy (for size and morphology), and X-ray photoelectron spectroscopy (to confirm elemental composition and doping).

  • Optimization: Repeat the synthesis with different molar ratios of starch, urea, and phosphoric acid, as well as varying reaction temperatures and times, to optimize the desired properties of the carbon dots (e.g., maximizing the fluorescence quantum yield).

Visualizations

Experimental_Workflow_Urea_Phosphate cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation P_acid Phosphoric Acid Reactor Heated Reactor (e.g., 50°C) P_acid->Reactor Urea Urea Urea->Reactor Mixing Stirring (e.g., 90 min) Reactor->Mixing Crystallization Cooling & Crystallization Mixing->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Final_Product This compound Crystals Drying->Final_Product Logical_Relationship_Molar_Ratio cluster_outcomes Impact on Product Characteristics cluster_conditions Molar Ratio Conditions ratio Urea:H₃PO₄ Molar Ratio yield Product Yield ratio->yield directly affects purity Product Purity ratio->purity critically determines composition Chemical Composition (P₂O₅ vs. N) ratio->composition controls properties Physical Properties (e.g., Crystallinity) ratio->properties influences excess_acid Excess H₃PO₄ (<1:1) excess_acid->composition High P₂O₅, Low N optimal Optimal Ratio (~1:1) optimal->purity High Purity excess_urea Excess Urea (>1:1) excess_urea->composition Low P₂O₅, High N

References

challenges in drying crystalline urea phosphate without decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crystalline urea phosphate. The focus is on addressing the challenges of drying this thermally sensitive material without inducing decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when drying crystalline this compound?

A1: The primary challenge is the low thermal stability of this compound. It begins to decompose at temperatures as low as 70 °C, and this decomposition is accelerated in the presence of impurities. The melting point of this compound is approximately 117.5 °C, at which point significant decomposition occurs.[1][2] Therefore, drying must be conducted at temperatures well below this threshold to maintain the integrity of the crystalline structure and chemical composition.

Q2: What are the signs of this compound decomposition during drying?

A2: Visual signs of decomposition can include the crystalline mass becoming fluid or sticky, and the emission of ammonia gas.[3] Analytically, decomposition can be confirmed by the presence of byproducts such as biuret, cyanuric acid, and ammonium phosphate salts.[4][5]

Q3: What are the recommended drying methods for crystalline this compound?

A3: Low-temperature vacuum drying and fluidized bed drying are recommended methods.[6][7] These techniques allow for efficient moisture removal at temperatures that minimize the risk of thermal decomposition.

Q4: What is the maximum safe drying temperature for this compound?

A4: To avoid decomposition, it is crucial to dry crystalline this compound at temperatures below 70 °C.[3] For optimal safety and to preserve the material's integrity, a drying temperature in the range of 40-60 °C is often recommended.[1]

Q5: How can I determine the moisture content of my this compound sample?

A5: The Karl Fischer titration method is suitable for determining the moisture content in nitrogen and potassium-based fertilizers. For phosphate-based fertilizers like this compound, the low-temperature vacuum gravimetric method is recommended.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Crystals are clumping or becoming sticky during drying. Drying temperature is too high, causing partial melting and decomposition.1. Immediately reduce the drying temperature to below 60 °C. 2. Monitor the product closely for any further signs of melting. 3. Consider using a vacuum oven to lower the boiling point of water and facilitate drying at a lower temperature.
A strong smell of ammonia is detected from the dryer. Thermal decomposition of this compound is occurring, releasing ammonia gas.1. Stop the drying process immediately and allow the product to cool. 2. Verify the dryer's temperature settings and calibration. 3. Analyze a sample of the material for decomposition products using HPLC or other suitable analytical methods.
The final product has a low purity of this compound. Decomposition during drying has led to the formation of impurities.1. Review and optimize the drying parameters (temperature, time, pressure). 2. Ensure the starting material is of high purity, as impurities can lower the decomposition temperature. 3. Implement a gentler drying method, such as vacuum drying at a lower temperature for a longer duration.
Drying is inefficient, and the product retains high moisture content. The drying temperature is too low, or the drying time is insufficient.1. Gradually increase the drying temperature, ensuring it remains below the critical decomposition point (stay below 70 °C). 2. Extend the drying time. 3. If using a vacuum oven, ensure a sufficient vacuum level is achieved to promote evaporation. 4. For fluidized bed drying, optimize the fluidizing gas temperature and flow rate.[9]

Data Presentation

Table 1: Thermal Properties of this compound

Property Value Source
Melting Point117.5 °C[2]
Onset of Decomposition~70 °C[3]
Significant Decomposition Range116-168 °C[1]

Table 2: Recommended Drying Parameters

Drying Method Temperature Time Pressure Expected Outcome Source
Low-Temperature Oven Drying40 °C6 hoursAtmosphericLow moisture content with minimal decomposition.[3]
Vacuum Evaporation Crystallization Drying30-40 °C10-60 min0.01-0.50 MPaSolid this compound product.[10]
Fluidized Bed DryingInlet Air: 90-115 °C (initially), Ambient (finally)ContinuousAtmosphericCompact granulate with target particle size.[9]

Experimental Protocols

1. Low-Temperature Vacuum Oven Drying

  • Objective: To dry crystalline this compound while minimizing thermal decomposition.

  • Methodology:

    • Place the wet crystalline this compound in a shallow, clean, and dry glass or stainless steel tray.

    • Spread the crystals evenly to maximize the surface area exposed for drying.

    • Place the tray in a vacuum oven preheated to 40-50 °C.

    • Close the oven door and reduce the pressure to a vacuum level of at least 25 inHg (approximately 85 kPa).

    • Dry for 6-8 hours, or until a constant weight is achieved.

    • Once drying is complete, turn off the vacuum pump and slowly release the vacuum before opening the oven.

    • Allow the dried crystals to cool to room temperature in a desiccator before weighing and storage.

2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound and quantify decomposition products like biuret and cyanuric acid.

  • Methodology:

    • Mobile Phase Preparation: Prepare an isocratic mobile phase of deionized water.

    • Standard Preparation: Accurately weigh and dissolve this compound, biuret, and cyanuric acid standards in deionized water to prepare stock solutions of known concentrations. Prepare a series of working standards by diluting the stock solutions.

    • Sample Preparation: Accurately weigh a sample of the dried this compound and dissolve it in a known volume of deionized water. Filter the sample through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Column: Cogent Bidentate C18™, 4µm, 100Å

      • Mobile Phase: 100% Deionized Water

      • Flow Rate: 0.5 mL/min

      • Detection: UV at 210 nm

      • Injection Volume: 10 µL

    • Analysis: Inject the standards and the sample into the HPLC system. Identify and quantify the peaks based on the retention times and peak areas of the standards.[11]

3. Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of decomposition for a given batch of this compound.

  • Methodology:

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Accurately weigh 5-10 mg of the dried crystalline this compound into a TGA sample pan.

    • Place the sample pan in the TGA furnace.

    • Heat the sample from ambient temperature to 300 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins.[5]

Visualizations

Drying_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_qc Quality Control Wet_Crystals Wet Crystalline This compound Drying Low Temperature Drying (< 70°C) Wet_Crystals->Drying Vacuum Vacuum Application (Optional but Recommended) Drying->Vacuum Analysis Analysis: - Moisture Content - Purity (HPLC) - Thermal Stability (TGA) Drying->Analysis Vacuum->Analysis Decomposition_Check Decomposition? Analysis->Decomposition_Check Decomposition_Check->Drying Yes (Adjust Parameters) Dried_Product Dried Crystalline This compound Decomposition_Check->Dried_Product No

Caption: Experimental workflow for drying crystalline this compound.

Decomposition_Pathway Urea_Phosphate This compound CO(NH2)2·H3PO4 Heat Heat (> 70°C) Urea_Phosphate->Heat Decomposition Decomposition Heat->Decomposition Ammonia Ammonia (NH3) Decomposition->Ammonia CO2 Carbon Dioxide (CO2) Decomposition->CO2 Biuret Biuret Decomposition->Biuret Cyanuric_Acid Cyanuric Acid Biuret->Cyanuric_Acid Further Heating

Caption: Simplified thermal decomposition pathway of this compound.

References

Technical Support Center: Urea Phosphate in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with urea phosphate in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties in a lab setting?

This compound is a crystalline solid composed of urea and phosphoric acid in a 1:1 molar ratio.[1] When dissolved in aqueous solutions, it freely dissociates into urea and phosphoric acid, creating a strongly acidic environment.[1] The pH of a 1% aqueous solution is approximately 1.8.[2][3] This acidity can be a key feature, for instance, by helping to keep divalent cations like calcium and magnesium in solution.[1] In biochemical applications, the urea component acts as a potent protein denaturant, while the phosphate component can serve as a buffering agent. This compound is known for being highly soluble in water.[4]

Q2: What are the primary factors that influence the dissolution of this compound crystals in a buffer?

The solubility and stability of this compound in a buffer solution are mainly influenced by three factors: temperature, pH, and the concentration of other solutes.

  • Temperature: The solubility of this compound has a strong positive dependence on temperature; it dissolves more readily at higher temperatures.[5][6] However, heating solutions containing urea above 30-35°C should be avoided to prevent its degradation.[7]

  • pH: While urea itself is most stable in a pH range of 4 to 8, this compound creates a highly acidic solution upon dissolution.[2][8] This low pH can affect the solubility of other buffer components.

  • Buffer Composition and Concentration: High concentrations of buffer salts can lead to precipitation, especially when conditions change (e.g., temperature drop, addition of organic solvents).[9] Some buffer components, like magnesium or calcium salts, can precipitate with the phosphate from this compound.[10]

Q3: My this compound buffer formed crystals after I stored it at 4°C. Can I still use it?

Yes, you can likely still use the buffer. Urea's solubility decreases significantly at lower temperatures, and it is common for concentrated urea solutions to crystallize or precipitate when stored in the cold.[11] To redissolve the crystals, allow the buffer to warm to room temperature, swirling gently.[11] It is critical to avoid heating the solution to high temperatures (above 30-35°C) to speed up this process, as this can cause the urea to degrade into isocyanic acid, which can irreversibly modify proteins through carbamylation.[7][11]

Q4: I added this compound to my buffer and the solution became cloudy. What is causing this precipitation?

Precipitation upon adding this compound can stem from several issues. The most common causes are pH shifts leading to insolubility of other buffer salts or exceeding the solubility limit of a particular component. Use the following workflow to diagnose the problem.

G start Precipitate forms after adding this compound check_ph Did you check the pH? start->check_ph ph_low pH is very low due to phosphoric acid component. check_ph->ph_low No check_components Does your buffer contain divalent cations (Mg²⁺, Ca²⁺)? check_ph->check_components Yes ph_adjust Adjust pH back to desired range with a suitable base (e.g., NaOH). ph_low->ph_adjust cation_precip Insoluble metal phosphates may have formed. check_components->cation_precip Yes check_conc Are you preparing a highly concentrated stock solution? check_components->check_conc No cation_solution Consider using a different buffer system (e.g., Tris, HEPES) or a chelating agent like EDTA. cation_precip->cation_solution check_conc->ph_adjust No conc_precip Solubility limit of one or more components exceeded. check_conc->conc_precip Yes conc_solution Prepare a more dilute solution or make separate stock solutions of incompatible components. conc_precip->conc_solution

Caption: Troubleshooting workflow for precipitation issues.

Q5: Are there stability concerns when using this compound in buffers for protein experiments?

Yes, the primary concern is the degradation of urea. In aqueous solutions, urea is in equilibrium with ammonium cyanate, which can produce reactive isocyanic acid.[7] This species can cause carbamylation of proteins, modifying amino groups and potentially leading to aggregation, altered function, or precipitation.[7] To minimize this risk, follow these best practices.

G goal Goal: Prepare a Stable Urea-Containing Buffer req1 Use High-Purity This compound goal->req1 req2 Prepare Solutions Fresh Before Use goal->req2 req3 Dissolve at Room Temp (or with gentle warming) goal->req3 outcome Minimized Protein Carbamylation and Degradation req1->outcome req5 Consider Deionizing with Resin req2->req5 req2->outcome req4 AVOID HEATING Above 30-35°C req3->req4 req4->outcome req5->outcome

References

Technical Support Center: Mitigating Ammonia Volatilization from Urea Phosphate Fertilizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on mitigating ammonia volatilization from urea phosphate fertilizers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments.

Problem Possible Cause(s) Suggested Solution(s)
Higher than expected ammonia volatilization from this compound. 1. Incorrect soil pH measurement: The initial soil pH might be higher than anticipated, or the buffering capacity of the soil could be neutralizing the acidic effect of the this compound.[1][2][3] 2. Suboptimal application method: Surface application, especially on moist and warm soils, can still lead to significant ammonia loss, even with this compound.[4][5][6] 3. High urease activity in the soil: Soils with high organic matter and microbial activity can have high concentrations of the urease enzyme, leading to rapid urea hydrolysis.1. Verify soil pH: Re-measure the pH of the soil used in the experiment. Also, consider measuring the soil's pH buffering capacity. For highly buffered alkaline soils, the acidifying effect of this compound may be insufficient.[5][7] 2. Incorporate the fertilizer: If experimentally feasible, incorporate the this compound into the soil to a depth of at least 5 cm (2 inches).[4][8][9] This significantly reduces ammonia loss by trapping the gas within the soil matrix. 3. Assess urease activity: Measure the urease activity of your soil to understand its potential for rapid urea hydrolysis.
Urease inhibitor (e.g., NBPT) appears ineffective with this compound. 1. Degradation of the urease inhibitor: N-(n-butyl)thiophosphoric triamide (NBPT) can be unstable and may degrade, especially when mixed with acidic compounds like phosphoric acid present in this compound, or during prolonged storage.[10][11] 2. Incompatible formulation: The formulation of the urease inhibitor may not be suitable for use with acidic fertilizers. Some studies have shown that mixing NBPT with phosphate fertilizers can reduce its efficacy.[10][11]1. Check the stability and storage of the inhibitor: Ensure the urease inhibitor is stored correctly and has not expired. When preparing mixtures, use them as soon as possible. Consider analyzing the concentration of the active ingredient in your mixture if you suspect degradation.[11] 2. Use a compatible, coated, or co-granulated product: If possible, use a commercially prepared this compound fertilizer that is co-granulated with a stabilized urease inhibitor. Alternatively, a coated this compound where the inhibitor is in the coating might prevent direct interaction with the acidic fertilizer.
Inconsistent or non-reproducible results in ammonia volatilization measurements. 1. Leaks in the measurement system: For chamber-based methods, any leaks will lead to an underestimation of ammonia loss. 2. Variable environmental conditions: Fluctuations in temperature, airflow, and soil moisture between experimental runs can significantly impact the rate of ammonia volatilization.[12][13] 3. Non-homogenous application of fertilizer: Uneven spreading of the fertilizer granules can create "hot spots" of high ammonia concentration, leading to variability.1. System integrity check: Before each experiment, thoroughly check your measurement apparatus (e.g., chambers, tubing) for any leaks. A smoke test can be effective for this. 2. Control environmental parameters: Conduct experiments in a controlled environment chamber where temperature, humidity, and airflow can be kept constant. Ensure soil moisture is consistent across all replicates.[14] 3. Standardize application technique: Develop and adhere to a strict protocol for applying the fertilizer to the soil surface to ensure even distribution.
Difficulty in measuring low levels of ammonia volatilization. 1. Insufficient sensitivity of the analytical method: The chosen method for ammonia quantification may not be sensitive enough to detect low concentrations. 2. Short measurement duration: The experimental duration might be too short to capture the full volatilization period, especially if the rate is slow.1. Use a more sensitive analytical method: Consider using methods like the indophenol blue colorimetric assay or ion chromatography, which have low detection limits.[15] 2. Extend the measurement period: Continue measurements for a longer duration (e.g., 14-21 days) to ensure the entire ammonia release curve is captured.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is ammonia volatilization and why is it a concern with this compound fertilizers?

Ammonia volatilization is the loss of nitrogen to the atmosphere in the form of ammonia gas (NH₃).[13] This process is a concern for all urea-containing fertilizers, including this compound, because it reduces the amount of nitrogen available to plants, thereby decreasing fertilizer efficiency and the economic return on fertilizer investment.[16] The released ammonia can also contribute to environmental issues such as air pollution and the formation of particulate matter.

Q2: How does this compound theoretically reduce ammonia volatilization compared to urea?

Urea hydrolysis, the conversion of urea to ammonium (NH₄⁺) by the urease enzyme, produces hydroxide ions (OH⁻), which increases the soil pH around the fertilizer granule.[16] This high pH environment favors the conversion of ammonium to ammonia gas, which is then lost to the atmosphere. This compound contains phosphoric acid, which has an acidic reaction in the soil. This acidity can counteract the pH increase caused by urea hydrolysis, thus keeping more of the nitrogen in the stable ammonium form and reducing the potential for ammonia volatilization.[7][8]

Q3: What are the main factors influencing the rate of ammonia volatilization from this compound?

The primary factors include:

  • Soil pH and Buffering Capacity: In alkaline soils or soils with a high capacity to resist pH changes, the acidifying effect of this compound may be less pronounced, leading to higher potential for volatilization.[5][7]

  • Temperature: Higher temperatures increase the rate of urea hydrolysis and the volatility of ammonia gas.[12][13]

  • Soil Moisture: Volatilization is often highest when urea is applied to a moist soil surface followed by a drying period without enough rain to move the fertilizer into the soil.[5][6]

  • Application Method: Surface application of this compound will have a higher risk of ammonia loss compared to subsurface placement or incorporation into the soil.[4][9]

  • Soil Type: Soils with a low cation exchange capacity (CEC), such as sandy soils, are less able to retain the positively charged ammonium ions, increasing the risk of loss.[5]

Mitigation Strategies

Q4: What are the primary strategies to mitigate ammonia volatilization from this compound?

The main strategies are:

  • Subsurface Placement: Incorporating the fertilizer into the soil is one of the most effective methods to minimize ammonia loss.[4][5]

  • Urease Inhibitors: These compounds, with N-(n-butyl)thiophosphoric triamide (NBPT) being the most common, temporarily block the active site of the urease enzyme, slowing down urea hydrolysis and giving more time for the fertilizer to move into the soil.[17][18]

  • Controlled-Release Coatings: Encapsulating this compound granules with materials like polymers or sulfur can control the rate at which urea is released, synchronizing it more closely with plant demand and reducing the concentration of ammonium at the soil surface at any given time.[19][20]

Q5: Are urease inhibitors like NBPT effective with this compound?

While urease inhibitors are proven to be effective with urea, their efficacy with this compound can be compromised.[21][22] The acidic nature of this compound can potentially lead to the degradation of NBPT.[10] Research has indicated that mixing urea treated with NBPT with phosphate fertilizers can be incompatible, reducing the inhibitor's effectiveness over time.[11] Therefore, using co-granulated products with stabilized inhibitors or coated fertilizers is recommended.

Q6: How do controlled-release coatings work to reduce ammonia loss?

Controlled-release coatings act as a physical barrier, regulating the diffusion of water into the fertilizer granule and the subsequent release of dissolved urea into the soil.[19][20] By slowing down the release of urea, these coatings prevent a rapid buildup of ammonium concentration at the soil surface, which in turn reduces the potential for ammonia volatilization. The release rate can be engineered to depend on factors like soil temperature and moisture.

Experimental and Analytical Issues

Q7: What are the common methods for measuring ammonia volatilization in a laboratory or field setting?

Common methods include:

  • Dynamic Chamber Systems: These involve placing a chamber over the soil surface and passing a continuous flow of air through it. The ammonia in the exiting air is trapped in an acid solution and then quantified.

  • Static or Semi-Open Chambers: These are simpler systems where a chamber is placed over the soil, and the ammonia that accumulates inside is captured by a passive absorbent, such as an acid-treated foam or filter paper.[23][24]

  • Micrometeorological Methods: These are field-scale techniques that measure ammonia flux in the open atmosphere without disturbing the soil surface.

  • ¹⁵N Balance Method: This is a highly accurate but complex method where ¹⁵N-labeled this compound is applied, and the amount of ¹⁵N that cannot be accounted for in the soil and plant is attributed to gaseous losses, including ammonia volatilization.[24]

Q8: How can I analyze the amount of ammonia captured from my experiment?

The most common methods for quantifying the captured ammonia (as ammonium in the acid trap) are:

  • Titration: The acid trapping solution can be titrated with a standard base to determine the amount of acid neutralized by the captured ammonia.

  • Colorimetric (Photometric) Methods: The indophenol blue method is a widely used and sensitive colorimetric technique where ammonium reacts with reagents to form a blue-colored compound, the intensity of which is proportional to the ammonium concentration and is measured with a spectrophotometer.[15]

  • Ion-Selective Electrodes (ISE): An ammonia/ammonium ISE can be used for direct measurement of the ammonium concentration in the trapping solution.

  • Ion Chromatography (IC): IC can be used to separate and quantify ammonium ions in the trapping solution.

Q9: How do I prepare soil samples for ammonium analysis?

Soil samples are typically extracted with a salt solution, most commonly 2 M potassium chloride (KCl), to displace the exchangeable ammonium from the soil particles into the solution. The suspension is then shaken, allowed to settle, and filtered. The clear extract can then be analyzed for ammonium concentration using the methods described above.

Data Presentation

Table 1: Efficacy of Urease Inhibitors on Reducing Ammonia Volatilization from Urea-Based Fertilizers

Disclaimer: The following data are primarily from studies using urea, as there is limited published research on the specific efficacy of these inhibitors on this compound. The acidic nature of this compound may alter the performance of these inhibitors.

Urease InhibitorActive IngredientAverage Reduction in NH₃ Volatilization (%)Notes
Agrotain® (and other NBPT products)N-(n-butyl) thiophosphoric triamide53 - 61%[21][22]The most widely studied and commercially available urease inhibitor. Its effectiveness can be influenced by soil pH and temperature.[22]
NBPT + NPPTN-(n-butyl) thiophosphoric triamide + N-(n-propyl) thiophosphoric triamide75%[21]A combination of two inhibitors that may offer a broader spectrum of activity.
2-NPTN-(2-nitrophenyl) phosphoric triamide70%[21]Another effective phosphoramide urease inhibitor.
Hydroquinone (HQ)1,4-dihydroxybenzeneVariable, can be lower than NBPTA less common urease inhibitor, sometimes used in combination with nitrification inhibitors.[18]

Table 2: Efficacy of Controlled-Release Coatings on Reducing Ammonia Volatilization from Urea

Coating MaterialTypeAverage Reduction in NH₃ Volatilization (%)Mechanism of Action
Polymers (e.g., Polyurethane)Synthetic Organic68%[25]Forms a semi-permeable membrane that controls nutrient release based on diffusion, which is often temperature-dependent.[19]
SulfurInorganicVariable, often lower than polymersCreates a physical barrier that is broken down by microbial activity and physical abrasion, releasing the urea.[19]
Gypsum / MineralsInorganicVariableCan be used as a coating material, sometimes in combination with other materials like sulfur to regulate urea release.[19][20]
Palm Stearin / WaxesNatural Organic30 - 67%[26]Biodegradable coatings that can effectively reduce ammonia loss and slow urea hydrolysis.[26]

Experimental Protocols

Protocol 1: Measurement of Ammonia Volatilization using a Dynamic Chamber System

Objective: To quantify the rate and cumulative loss of ammonia from surface-applied this compound fertilizer under controlled laboratory conditions.

Materials:

  • Soil of interest, sieved (<2 mm)

  • This compound fertilizer

  • Incubation vessels (e.g., 2 L glass jars)

  • Dynamic chambers (airtight lids for the jars with an inlet and an outlet port)

  • Air pump and flow meters

  • Gas washing bottles (traps)

  • Acid trapping solution (e.g., 0.02 M phosphoric acid)

  • Analytical equipment for ammonium determination (e.g., spectrophotometer)

Procedure:

  • Soil Preparation: Add a known mass of air-dried soil (e.g., 500 g) to each incubation vessel.

  • Moisture Adjustment: Add deionized water to bring the soil to a desired moisture level (e.g., 60% of water-holding capacity) and pre-incubate for 24-48 hours to stabilize microbial activity.

  • Fertilizer Application: Evenly apply the this compound fertilizer to the soil surface at a rate equivalent to a typical field application. Include an unfertilized control.

  • System Assembly: Immediately seal the vessels with the dynamic chamber lids. Connect the inlet of each chamber to the air pump via a flow meter. Connect the outlet to a series of two gas washing bottles containing a known volume of the acid trapping solution.

  • Incubation: Place the entire setup in a constant temperature environment. Maintain a constant airflow (e.g., 1 L min⁻¹) through each chamber.

  • Sample Collection: At predetermined intervals (e.g., 1, 2, 4, 7, 10, 14, and 21 days), disconnect the gas washing bottles and replace them with a fresh set. Combine the contents of the two traps from each chamber for analysis.

  • Ammonia Analysis: Determine the concentration of ammonium in the trapping solution using a suitable analytical method (e.g., indophenol blue colorimetric assay).

  • Calculation: Calculate the mass of ammonia-N captured in each interval. Sum the amounts over time to determine the cumulative ammonia loss, typically expressed as a percentage of the total N applied.

Protocol 2: Analysis of Ammonium in Acid Trapping Solution (Indophenol Blue Method)

Objective: To determine the concentration of ammonium captured in the acid trapping solution from the volatilization experiment.

Materials:

  • Sample from the acid trap

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • Ammonium standard solutions

  • Spectrophotometer

Procedure:

  • Prepare Standards: Prepare a series of ammonium standards of known concentrations in the same acid matrix as the trapping solution.

  • Sample Preparation: Pipette a suitable aliquot of the sample (and standards) into a test tube. If the concentration is high, dilute the sample with the fresh acid trapping solution.

  • Color Development:

    • Add the phenol-nitroprusside reagent to the test tube and mix.

    • Add the alkaline hypochlorite reagent and mix thoroughly.

    • Allow the color to develop for a specific time at a controlled temperature (e.g., 1 hour at 25°C). A stable blue color will form.

  • Measurement: Measure the absorbance of the standards and samples at a wavelength of approximately 640 nm using the spectrophotometer.

  • Calibration and Calculation: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Use the equation of the calibration curve to determine the ammonium concentration in the samples.

Mandatory Visualizations

Ammonia_Volatilization_Pathway cluster_up This compound Reaction urea Urea CO(NH₂)₂ hydrolysis Urease Enzyme + H₂O urea->hydrolysis Hydrolysis urea_p This compound CO(NH₂)₂·H₃PO₄ urea_p->hydrolysis h_plus Acid (H⁺) from H₃PO₄ urea_p->h_plus ammonium_carbonate (NH₄)₂CO₃ (unstable) hydrolysis->ammonium_carbonate ammonium Ammonium 2NH₄⁺ ammonium_carbonate->ammonium + 2H⁺ ph_increase pH Increases (around granule) ammonium->ph_increase releases OH⁻ ph_neutral pH is Neutralized or Acidified ammonium->ph_neutral ammonia Ammonia Gas 2NH₃ volatilization Volatilization (N Loss) ammonia->volatilization h_plus->ph_neutral neutralizes OH⁻ ph_increase->ammonia favors equilibrium shift retention Soil Retention (Plant Available N) ph_neutral->retention favors NH₄⁺

Caption: Chemical pathways of urea and this compound hydrolysis in soil.

Experimental_Workflow prep 1. Soil Preparation (Sieving, Moisture Adjustment) app 2. Fertilizer Application (this compound ± Inhibitor) prep->app incubation 3. Incubation (Controlled Environment) app->incubation trapping 4. Ammonia Trapping (Dynamic Airflow through Acid Traps) incubation->trapping NH₃ gas evolved sampling 5. Periodic Sampling (Collection of Acid Traps) trapping->sampling analysis 6. Sample Analysis (Spectrophotometry, IC, etc.) sampling->analysis Ammonium-rich samples data 7. Data Calculation (Rate and Cumulative Loss) analysis->data report 8. Reporting & Interpretation data->report

Caption: Workflow for measuring ammonia volatilization in a lab setting.

Mitigation_Logic start This compound Application hydrolysis Urea Hydrolysis (Urease Action) start->hydrolysis nh4_pool Soil Ammonium (NH₄⁺) Pool hydrolysis->nh4_pool nh3_formation Ammonia (NH₃) Formation (High pH dependent) nh4_pool->nh3_formation volatilization Ammonia Volatilization nh3_formation->volatilization inhibitor Urease Inhibitor (e.g., NBPT) inhibitor->hydrolysis Inhibits coating Controlled-Release Coating coating->hydrolysis Slows Rate placement Subsurface Placement placement->volatilization Blocks Escape

Caption: Logical relationships of strategies to mitigate ammonia volatilization.

References

Technical Support Center: Enhancing the Palatability of Animal Feed Containing Urea Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to improve the palatability of animal feed supplemented with urea phosphate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound in animal feed.

Q1: My animals are completely refusing the feed containing this compound. What are the initial troubleshooting steps?

A1: Immediate feed refusal is often due to the bitter taste of this compound or potential neophobia (fear of new things). Here's a logical troubleshooting workflow:

  • Verify Formulation: Double-check your calculations and the mixing process to ensure the this compound concentration is correct. An accidental overdose can significantly increase bitterness and the risk of toxicity.

  • Gradual Introduction: Animals, especially ruminants, require an adaptation period to non-protein nitrogen (NPN) sources. Start with a very low concentration of this compound and gradually increase it over several days or weeks. This allows the rumen microbiome to adapt.[1][2][3]

  • Masking Agents: Introduce a highly palatable ingredient to mask the bitter taste. Molasses is a common and effective choice.[4][5][6] Sweeteners and commercial flavors can also be effective.

  • Check for Spoilage: Ensure the feed is fresh and has not spoiled, which can create additional off-flavors.

Q2: Feed intake is inconsistent and lower than expected with my this compound formulation. What factors could be at play?

A2: Inconsistent intake can be due to several factors beyond initial taste aversion.

  • Rumen Upset: Rapid hydrolysis of this compound can lead to an accumulation of ammonia in the rumen, causing discomfort and reduced appetite. While this compound is more stable than urea, this can still occur, especially at higher concentrations.[7][8]

  • Water Availability: Ensure constant access to fresh, clean water. Adequate water intake is crucial for metabolizing urea and preventing toxicity.[9][10]

  • Feeding Frequency: Increasing the frequency of feeding (e.g., from once to twice daily) can help stabilize the rumen environment and prevent slug feeding, which can exacerbate digestive upset.

  • Ingredient Sorting: Animals may be sorting the feed to avoid the less palatable this compound particles. Consider pelleting the feed or using a liquid supplement to ensure uniform consumption.

Q3: I'm observing signs of mild toxicity (e.g., excessive salivation, teeth grinding) in my experimental animals. What should I do?

A3: These are signs of urea toxicity and require immediate action.

  • Remove the Feed: Immediately withdraw the feed containing this compound.

  • Provide Fresh Feed and Water: Offer fresh, untreated feed and ensure unlimited access to clean water.

  • Veterinary Consultation: Consult with a veterinarian for appropriate treatment. Administration of acetic acid (vinegar) and cold water can help reduce ammonia absorption in the rumen.[9][10]

  • Review Formulation and Management: Once the animals have recovered, thoroughly review your feed formulation, mixing procedures, and adaptation protocols to prevent recurrence. Ensure that the total non-protein nitrogen in the diet does not exceed recommended levels.

Quantitative Data on Palatability Enhancers

The following tables summarize data from studies investigating the effects of various additives and urea levels on feed intake and animal performance.

Table 1: Effect of Molasses and Urea Supplementation on Hay Intake and Cattle Body Weight

Treatment GroupAverage Daily Body Weight Change (lbs)Average Daily Hay Intake (lbs)Percentage Increase in Hay Intake Compared to Control
Hay Only (Control)-1.20Not specified-
Hay + Molasses-0.85Not specifiedNot significant
Hay + Molasses + Urea-0.09Increased38.8%

Source: Adapted from research on supplementing low-quality hay with molasses and urea.[4]

Table 2: Effect of Increasing Urea Concentration in Molasses on Feed Intake and Live Weight Gain in Cattle

Urea in Molasses (g/kg)Daily Urea Intake (g)Daily Molasses Intake (kg)Daily Live Weight Gain (g)
002.1200
10202.0350
20402.0500
25502.0600
30602.0650
35702.0620
45902.0580

Source: Adapted from a study on the effects of different urea levels in molasses for fattening cattle.[11]

Table 3: Impact of Urea Supplementation Level on Dry Matter Intake (DMI) and Average Daily Gain (ADG) in Growing Camels

Urea Supplementation LevelAverage Daily Feed Intake ( kg/d )Average Daily DMI ( kg/d )Total Body Live Weight Gain (kg)Average Daily Gain ( kg/d )
0% (Control)6.445.7024.330.27
1%6.966.2031.670.35
2%7.106.2030.670.34

Source: Adapted from a study on the effects of different levels of urea supplementation in growing camels.[12]

Experimental Protocols

Protocol 1: Two-Choice Preference Test for Palatability Assessment

This protocol is designed to determine the preference of animals between two different feed formulations.

Objective: To quantify the palatability of a test diet containing this compound compared to a control diet.

Materials:

  • Test diet (with this compound)

  • Control diet (without this compound or with a known palatability enhancer)

  • Individual feeding troughs for each animal

  • Calibrated scales for weighing feed

  • Stopwatch

  • Data recording sheets

Methodology:

  • Adaptation Period: For at least 7 days prior to the test, house animals individually and provide them with a standard basal diet. This allows them to acclimate to the housing and feeding routine. For palatability assessments, an adaptation period of more than one day to the feed is necessary.[13]

  • Test Phase:

    • Fast the animals for a short period (e.g., 2-4 hours) to ensure they are motivated to eat.

    • Present each animal with two pre-weighed feed troughs, one containing the control diet and the other containing the test diet. The position of the troughs should be randomized for each animal to avoid side bias.[14]

    • Allow the animals to access the feed for a predetermined period (e.g., 15-30 minutes).[14]

    • During the test period, record the following:

      • The first choice of feed.

      • The time spent eating from each trough.

    • At the end of the test period, remove the troughs and weigh the remaining feed in each to calculate the amount consumed.

  • Data Analysis:

    • Calculate the intake of each diet for each animal.

    • Determine the preference ratio: (Intake of test diet) / (Total intake of both diets). A ratio > 0.5 indicates a preference for the test diet.

    • Statistically analyze the data (e.g., using a t-test or ANOVA) to determine if there is a significant difference in intake between the two diets.

Protocol 2: Measuring Feed Intake and Animal Performance

This protocol outlines the procedure for evaluating the effect of a this compound-supplemented diet on overall feed intake and animal growth over a longer period.

Objective: To assess the impact of a this compound diet on Dry Matter Intake (DMI), Average Daily Gain (ADG), and Feed Conversion Ratio (FCR).

Materials:

  • Experimental diet(s)

  • Individual pens or stalls for each animal

  • Feeding troughs

  • Calibrated scales for weighing animals and feed

  • Drying oven for determining the dry matter content of feed

Methodology:

  • Animal Selection and Allocation: Select a group of uniform animals (in terms of age, weight, and breed) and randomly assign them to different dietary treatment groups (e.g., control vs. This compound diet).

  • Adaptation Period: Allow the animals to adapt to their respective experimental diets for at least 14 days before the data collection period begins.[15]

  • Data Collection Period (minimum 21-28 days):

    • Feed Intake:

      • Provide a known amount of feed to each animal daily, ensuring ad libitum access (approximately 10-20% refusal is ideal).[16][17]

      • Collect and weigh the refused feed from the previous day for each animal before providing the new feed.

      • Daily feed intake = (Feed offered) - (Feed refused).

      • Take daily samples of the feed offered and refused to determine the dry matter content by drying them in an oven at 100-105°C until a constant weight is achieved.

      • Calculate the daily Dry Matter Intake (DMI).

    • Body Weight:

      • Weigh each animal at the beginning of the data collection period and at regular intervals (e.g., weekly) thereafter, at the same time of day and under the same conditions (e.g., before feeding).

      • Calculate the Average Daily Gain (ADG) for each animal.

  • Data Analysis:

    • Calculate the mean DMI, ADG, and Feed Conversion Ratio (FCR = DMI/ADG) for each treatment group.

    • Use appropriate statistical methods (e.g., ANOVA) to compare the performance parameters between the different treatment groups.

Visualizations

Experimental_Workflow_for_Palatability_Assessment cluster_Preparation Preparation Phase cluster_Testing Testing Phase cluster_Analysis Data Analysis Animal_Selection Select Uniform Animals Diet_Formulation Formulate Control & Test Diets Animal_Selection->Diet_Formulation Adaptation Acclimate Animals to Housing & Basal Diet (7-14 days) Diet_Formulation->Adaptation Fasting Short-term Fasting Adaptation->Fasting Presentation Present Pre-weighed Diets (Randomized Position) Fasting->Presentation Observation Record: - First Choice - Time at Each Trough Presentation->Observation Measurement Measure Feed Consumed Observation->Measurement Calculate_Intake Calculate Intake of Each Diet Measurement->Calculate_Intake Calculate_Preference Calculate Preference Ratio Calculate_Intake->Calculate_Preference Statistics Statistical Analysis (e.g., t-test) Calculate_Preference->Statistics

Caption: Workflow for a two-choice palatability preference test.

Troubleshooting_Feed_Refusal Start Problem: Feed Refusal or Low Intake Check_Formulation Is this compound Concentration Correct? Start->Check_Formulation Adaptation Was a Gradual Introduction Protocol Followed? Check_Formulation->Adaptation Yes Solution_Formulation Action: Correct Formulation & Mixing Check_Formulation->Solution_Formulation No Masking Is a Palatability Enhancer (e.g., Molasses) Included? Adaptation->Masking Yes Solution_Adaptation Action: Implement Gradual Introduction Schedule Adaptation->Solution_Adaptation No Toxicity Are there Signs of Toxicity? Masking->Toxicity Yes Solution_Masking Action: Add Molasses, Sweeteners, or Flavors Masking->Solution_Masking No Solution_Toxicity Action: Immediately Withdraw Feed & Consult Vet Toxicity->Solution_Toxicity Yes Further_Investigation Consider Other Factors: - Water Access - Feed Spoilage - Ingredient Sorting Toxicity->Further_Investigation No

Caption: Logical troubleshooting flow for this compound feed refusal.

References

Validation & Comparative

Urea Phosphate Outperforms Diammonium Phosphate for Wheat Growth Under Saline Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and agricultural scientists, optimizing fertilizer strategies in challenging environments is paramount to ensuring global food security. This guide provides an objective comparison of urea phosphate (UP) and diammonium phosphate (DAP), two common phosphorus fertilizers, on the growth and productivity of wheat (Triticum aestivum L.) under saline conditions, supported by experimental data.

Under saline stress, the availability and uptake of essential nutrients like phosphorus are significantly hampered, adversely affecting crop yield. The choice of phosphorus fertilizer can play a pivotal role in mitigating these effects. Experimental evidence demonstrates that this compound is a more effective phosphorus source than diammonium phosphate for wheat cultivation in saline soils, leading to superior growth, yield, and nutrient uptake.

Performance Comparison: this compound vs. Diammonium Phosphate

A pot experiment evaluating the efficiency of this compound (17% N, 44% P₂O₅) and diammonium phosphate (18% N, 46% P₂O₅) on wheat grown in saline soil (ECe 10.05 dS/m, pH 7.64) revealed the superior performance of this compound across several key growth parameters.[1]

Key Findings:

  • Higher Grain Yield with this compound: this compound applied at 60 mg P₂O₅ kg⁻¹ soil produced a higher grain yield (9.24 g/pot ) than DAP applied at a higher rate of 80 mg P₂O₅ kg⁻¹ soil (8.98 g/pot ).[1]

  • Superior Straw Biomass: The straw weights obtained with this compound (ranging from 11.93 to 16 g/pot ) were consistently higher than those with DAP (9.2 to 13.3 g/pot ).[1]

  • Enhanced Phosphorus Uptake: Phosphorus uptake in the grain was notably higher with this compound applications (9.45-13 mg/pot) compared to DAP (7.93-11.23 mg/pot).[1]

  • Increased Plant Height and Spike Length: As the application rate of both fertilizers increased, so did plant height and spike length. However, at the 80 ppm P₂O₅ application rate, this compound resulted in a 6.7% greater plant height and a 7.9% longer spike length compared to DAP at the same concentration.[1]

  • Greater Phosphorus Use Efficiency: this compound demonstrated significantly higher phosphorus fertilizer efficiency (PFE) at all application levels compared to DAP. The highest PFE of 18.95% was recorded with the lowest application rate of this compound.[1]

Quantitative Data Summary
FertilizerApplication Rate (mg P₂O₅ kg⁻¹ soil)Grain Yield ( g/pot )Straw Weight ( g/pot )P Uptake in Grain (mg/pot)
Control 0---
This compound 20-11.939.45
40---
609.24--
80-16.0013.00
Diammonium Phosphate 20-9.207.93
40---
608.56--
808.9813.3011.23

Note: Dashes (-) indicate data not explicitly provided in the cited abstract for that specific parameter and application rate.

Experimental Protocols

The comparative study was conducted as a pot experiment. Below is a detailed methodology based on the available information.

Experimental Setup:

  • Soil: Bulk saline soil (loamy sand) with a pH of 7.64, electrical conductivity (ECe) of 10.05 dS/m, available phosphorus of 4.5 ppm, total nitrogen of 0.04%, and CaCO₃ of 4.85% was collected from a 0-20 cm depth. The soil was ground and passed through a 2mm sieve.

  • Pots: Each pot was filled with 10 kg of the prepared saline soil.

  • Wheat Variety: Bhakkar wheat variety was used.

  • Experimental Design: A completely randomized design was employed with three replications for each treatment.

Fertilizer Treatments:

  • Phosphorus Application: this compound and diammonium phosphate were applied at rates of 0, 20, 40, 60, and 80 mg P₂O₅ kg⁻¹ soil at the time of sowing.

  • Nitrogen Application: Urea was applied at a rate of 150 kg N ha⁻¹ in two split doses (at sowing and anthesis) to ensure nitrogen was not a limiting factor.

Planting and Growth Conditions:

  • Sowing: Six wheat seeds were sown in each pot.

  • Thinning: After germination, three seedlings were maintained in each pot until maturity.

  • Harvesting: At maturity, plants were harvested and separated into grain and straw.

  • Analysis: The dry matter yield of grain and straw was recorded after oven-drying at 70°C for 3-4 days.

Differential Mechanisms of Action

The superior performance of this compound in saline soils can be attributed to its acidic nature, which creates a more favorable microenvironment in the root zone (rhizosphere).

G cluster_UP This compound Application cluster_DAP Diammonium Phosphate Application cluster_Stress Plant Stress Perception & Response UP This compound (Acidic) R_pH_UP Localized Rhizosphere Acidification UP->R_pH_UP P_avail_UP Increased P and Micronutrient Availability R_pH_UP->P_avail_UP Stress_Perception Reduced Ionic & Osmotic Stress Perception P_avail_UP->Stress_Perception DAP Diammonium Phosphate (Alkaline) R_pH_DAP Maintained or Increased Rhizosphere pH DAP->R_pH_DAP P_avail_DAP Reduced P and Micronutrient Availability R_pH_DAP->P_avail_DAP P_avail_DAP->Stress_Perception Ion_Homeostasis Improved Ion Homeostasis (e.g., Reduced Na+ uptake) Stress_Perception->Ion_Homeostasis Antioxidant Enhanced Antioxidant Defense Stress_Perception->Antioxidant Growth Improved Wheat Growth and Yield Ion_Homeostasis->Growth Antioxidant->Growth

Caption: Differential impact of this compound and Diammonium Phosphate on wheat under salinity.

The acidic nature of this compound helps to lower the pH in the immediate vicinity of the roots. This localized acidification can increase the solubility and availability of phosphorus and essential micronutrients, which are often less available in high-pH saline soils. In contrast, diammonium phosphate has an alkaline reaction, which does not provide this acidifying benefit and may even exacerbate nutrient availability issues in already alkaline saline soils.

This improved nutrient availability with this compound likely reduces the overall stress perceived by the wheat plant. A less stressed plant can better maintain ionic homeostasis (e.g., by reducing the uptake of toxic sodium ions) and can mount a more effective antioxidant defense against the oxidative stress induced by salinity. These physiological advantages translate into better growth, development, and ultimately, higher grain and straw yields.

Conclusion

For wheat cultivation under saline conditions, this compound demonstrates clear advantages over diammonium phosphate. Its acidifying property enhances phosphorus and micronutrient availability, leading to improved nutrient uptake, better plant growth, and higher yields. These findings provide a strong basis for recommending this compound as a more efficient phosphorus fertilizer for wheat production in salt-affected agricultural systems. Further field-scale studies are warranted to validate these findings under diverse saline environments and to optimize application rates for sustainable crop management.

References

A Comparative Analysis of Urea Phosphate and Monoammonium Phosphate as Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers, scientists, and drug development professionals in animal nutrition.

This guide provides a detailed comparative analysis of urea phosphate (UP) and monoammonium phosphate (MAP) as dietary supplements, focusing on their efficacy in ruminant and poultry nutrition. This document synthesizes experimental data on animal performance, nutrient utilization, and physiological responses, offering a valuable resource for formulation and research.

Executive Summary

This compound and monoammonium phosphate are both sources of dietary phosphorus (P), an essential nutrient for bone development, energy metabolism, and overall animal productivity. While MAP is a widely utilized inorganic phosphate source, UP offers the unique characteristic of simultaneously providing non-protein nitrogen (NPN) in the form of urea. This dual-nutrient composition makes UP a subject of interest, particularly in ruminant diets where microbial protein synthesis can utilize the provided urea.

This guide reveals that in ruminants, such as sheep, both UP and MAP have demonstrated comparable efficacy in improving phosphorus and nitrogen retention when supplementing diets deficient in these nutrients. However, in monogastric animals like poultry, the benefits of the urea component in UP are negligible and potentially detrimental, as they lack the robust rumen microbial population necessary for efficient urea utilization. For poultry, the focus remains on the bioavailability of phosphorus, where MAP is a well-established and effective option.

Comparative Performance Data

The following tables summarize key performance indicators from experimental studies involving this compound and monoammonium phosphate supplementation in livestock.

Ruminant Performance: Sheep

A direct comparative study in growing wether sheep fed diets inadequate in phosphorus and nitrogen showed that supplementation with either this compound or monoammonium phosphate resulted in similar and significant improvements in nutrient retention.[1]

ParameterBasal Diet (Low P & N)+ this compound+ Monoammonium Phosphate
Phosphorus Retention ( g/day ) LowSignificantly ImprovedSignificantly Improved
Nitrogen Retention ( g/day ) LowSignificantly ImprovedSignificantly Improved
Blood Phosphorus Concentration LowIncreasedIncreased
Blood Urea Concentration LowIncreasedIncreased
Urine Phosphorus Output LowIncreasedIncreased
Urine Nitrogen Output LowIncreasedIncreased
Data synthesized from a study on growing wether sheep. Both supplements provided equivalent amounts of additional phosphorus and nitrogen.[1]
Poultry Performance: Broilers (Synthesized Data)

Direct comparative experimental data for this compound and monoammonium phosphate in poultry is limited. The following table is a synthesis of findings from separate studies on various phosphate sources, including MAP, and studies on the effects of urea in broiler diets. It is important to note that this is not a direct comparison from a single study.

ParameterTypical Response to Monoammonium PhosphateReported Effects of Urea Supplementation
Body Weight Gain IncreasedNo significant improvement, potential decrease at higher levels
Feed Conversion Ratio ImprovedNo significant improvement, potentially poorer
Bone Mineralization (e.g., Tibia Ash) IncreasedNo direct data on bone mineralization with this compound
Phosphorus Digestibility HighNo direct data on phosphorus digestibility of this compound
Nitrogen Utilization Not a primary sourcePoorly utilized, can lead to increased blood urea and potential toxicity
This table is a synthesized representation from multiple sources and does not reflect a head-to-head comparison. The efficacy of MAP as a phosphorus source in broilers is well-documented. Studies on urea in poultry have generally shown it to be an ineffective source of non-protein nitrogen.[2][3][4]

Experimental Protocols

Key Experiment: Nitrogen and Phosphorus Balance in Sheep

Objective: To determine the retention of nitrogen and phosphorus in sheep fed diets supplemented with this compound or monoammonium phosphate.

Methodology:

  • Animal Model: Growing wether sheep are housed in individual metabolism cages to allow for the separate collection of feces and urine.[1]

  • Acclimatization Period: Animals are adapted to the basal diet, which is formulated to be deficient in phosphorus and nitrogen, for a period of 10-14 days.

  • Experimental Periods: The study consists of multiple periods. In each period, a different dietary supplement (this compound, monoammonium phosphate, or a control) is added to the basal diet. Each period lasts for approximately 7-10 days.

  • Sample Collection: During the final 5-7 days of each experimental period, total feces and urine are collected daily. Feed intake is meticulously recorded. Blood samples are drawn at the end of each period.

  • Analysis:

    • Feed, feces, and urine samples are analyzed for their nitrogen and phosphorus content.

    • Serum samples are analyzed for phosphorus and urea concentrations.

    • Nitrogen and Phosphorus Balance Calculation:

      • Intake = Concentration in feed × Total feed intake

      • Fecal Excretion = Concentration in feces × Total fecal output

      • Urinary Excretion = Concentration in urine × Total urine output

      • Retention = Intake - (Fecal Excretion + Urinary Excretion)

Key Experiment: Phosphorus Digestibility in Broilers

Objective: To determine the pre-cecal digestibility of phosphorus from a dietary supplement in broiler chickens.

Methodology:

  • Animal Model: Broiler chickens, typically around 21 days of age, are used.

  • Diet Formulation: A basal diet low in phosphorus is formulated. The test ingredient (e.g., monoammonium phosphate) is added to the basal diet at a known concentration. An indigestible marker, such as titanium dioxide or chromic oxide, is included in the diet.

  • Feeding and Acclimatization: Birds are fed the experimental diet for an adaptation period of at least 5 days.

  • Digesta Collection: At the end of the trial, birds are euthanized, and the contents of the lower ileum (pre-cecal) are collected.

  • Analysis:

    • The experimental diet and the collected ileal digesta are analyzed for their phosphorus and indigestible marker content.

    • Apparent Pre-cecal Phosphorus Digestibility Calculation:

      • Digestibility (%) = [1 - ((Marker in Diet / Marker in Digesta) × (Phosphorus in Digesta / Phosphorus in Diet))] × 100

Signaling Pathways and Logical Relationships

The utilization of this compound and monoammonium phosphate involves distinct physiological pathways, particularly concerning nitrogen metabolism.

nitrogen_metabolism cluster_ruminant Ruminant cluster_poultry Poultry Urea_P_R This compound Rumen Rumen Microbes Urea_P_R->Rumen Urea & Phosphate Phosphate_R Phosphate Urea_P_R->Phosphate_R MAP_R Monoammonium Phosphate MAP_R->Rumen Ammonia & Phosphate MAP_R->Phosphate_R Ammonia_R Ammonia Rumen->Ammonia_R Microbial_Protein Microbial Protein Host_Protein Host Protein Synthesis Microbial_Protein->Host_Protein Ammonia_R->Microbial_Protein Urea_R Urea Urea_R->Rumen Urea_P_P This compound Ammonia_P Ammonia (Toxic) Urea_P_P->Ammonia_P Limited Urea Hydrolysis Urea_P_Excretion Urea Excretion Urea_P_P->Urea_P_Excretion Phosphate_P Phosphate Urea_P_P->Phosphate_P MAP_P Monoammonium Phosphate MAP_P->Phosphate_P Host_Protein_P Host Protein Synthesis Phosphate_P->Host_Protein_P Energy Metabolism Support experimental_workflow start Hypothesis: This compound vs. Monoammonium Phosphate Efficacy Comparison design Experimental Design (e.g., Randomized Block) start->design diet Diet Formulation (Basal Diet + Supplements) design->diet trial Animal Trial (Feeding & Data Collection) diet->trial performance Performance Data (Weight Gain, FCR) trial->performance physiological Physiological Samples (Blood, Bone, Digesta) trial->physiological stats Statistical Analysis performance->stats analysis Laboratory Analysis (P, N, Bone Ash) physiological->analysis analysis->stats conclusion Conclusion & Reporting stats->conclusion

References

A Comparative Analysis of Urea and Urea Phosphate on Soil pH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and agricultural professionals, understanding the impact of nitrogen fertilizers on soil chemistry is paramount for sustainable crop production and maintaining soil health. This guide provides an objective comparison of two common nitrogen sources, urea and urea phosphate, and their distinct effects on soil pH, supported by experimental data.

Urea is the most widely used nitrogen fertilizer globally, prized for its high nitrogen content and relatively low cost. This compound, a compound containing both nitrogen and phosphorus, is recognized for its acidic properties. Their application triggers a series of chemical reactions in the soil that lead to divergent short-term and long-term pH changes.

Immediate and Long-Term Soil pH Alterations

The application of urea to soil initiates a two-step process influencing pH. Initially, the hydrolysis of urea, catalyzed by the enzyme urease, consumes hydrogen ions (H+) from the soil solution, leading to a temporary increase in pH in the immediate vicinity of the fertilizer granule.[1] This localized alkalinity can be significant, especially in soils with low buffering capacity.[1] Subsequently, the ammonium (NH₄⁺) produced from urea hydrolysis undergoes nitrification, a microbial process that releases H+ ions, ultimately causing a long-term decrease in soil pH, or acidification.[2]

In contrast, this compound is inherently acidic. Its dissolution in the soil immediately releases phosphoric acid and urea. This initial acidity can help to counteract the temporary alkaline effect of urea hydrolysis and can be beneficial in neutral to alkaline soils by increasing the availability of micronutrients. The subsequent nitrification of the ammonium derived from the urea component will further contribute to soil acidification, similar to the long-term effect of urea.

Comparative Experimental Data on Soil Acidification

Direct comparative studies quantifying the pH changes from both urea and this compound are limited. However, research comparing urea with other phosphate-containing fertilizers like Diammonium Phosphate (DAP) provides valuable insights into the acidifying potential of such compounds. The following data is from an 8-week incubation study on three different soil types.

FertilizerApplication Rate ( kg/ha )Soil TypeInitial pHFinal pHpH Change
Control 0Nyabisindu5.3205.3200
Urea40Nyabisindu5.3205.133-0.187
Urea80Nyabisindu5.3205.140-0.180
DAP100Nyabisindu5.3205.103-0.217
DAP200Nyabisindu5.3205.117-0.203
Control 0Kajondi4.9034.9030
Urea40Kajondi4.9034.743-0.160
Urea80Kajondi4.9034.710-0.193
DAP100Kajondi4.9034.830-0.073
DAP200Kajondi4.9034.617-0.286
Control 0Gihanga8.1808.1800
Urea40Gihanga8.1807.790-0.390
Urea80Gihanga8.1807.760-0.420
DAP100Gihanga8.1807.813-0.367
DAP200Gihanga8.1807.710-0.470

Data adapted from a study comparing Urea and Diammonium Phosphate (DAP). DAP serves as a proxy for a phosphate-containing acidifying fertilizer.[3][4]

Experimental Protocols

The data presented above was generated from a controlled laboratory incubation study. The general methodology is as follows:

1. Soil Collection and Preparation:

  • Representative soil samples were collected from three different locations (Nyabisindu, Kajondi, and Gihanga).

  • The soils were air-dried, crushed to pass through a 2 mm sieve, and homogenized.

  • Initial physico-chemical properties, including pH, were determined.

2. Incubation Experiment:

  • A predetermined amount of soil was placed in incubation vessels.

  • Urea and DAP were applied at rates equivalent to 40 and 80 kg/ha for urea, and 100 and 200 kg/ha for DAP. A control group with no fertilizer was also included.

  • The moisture content of the soil was adjusted to an optimal level for microbial activity.

  • The vessels were incubated under controlled temperature conditions for a period of 8 weeks.

3. Soil Analysis:

  • At the end of the incubation period, soil samples were taken from each vessel.

  • Soil pH was measured using a pH meter in a soil-water suspension.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided.

soil_reactions cluster_urea Urea Application cluster_urea_phosphate This compound Application Urea Urea CO(NH₂)₂ Hydrolysis Hydrolysis (+ H₂O, Urease) Urea->Hydrolysis Ammonium_Carbonate Ammonium Carbonate (NH₄)₂CO₃ Hydrolysis->Ammonium_Carbonate pH_increase Temporary pH Increase (H⁺ consumed) Hydrolysis->pH_increase Ammonium Ammonium NH₄⁺ Ammonium_Carbonate->Ammonium Nitrification Nitrification (Microbial Oxidation) Ammonium->Nitrification Nitrate Nitrate NO₃⁻ Nitrification->Nitrate pH_decrease_urea Long-term pH Decrease (H⁺ released) Nitrification->pH_decrease_urea Urea_Phosphate This compound CO(NH₂)₂·H₃PO₄ Dissolution Dissolution (+ H₂O) Urea_Phosphate->Dissolution Urea_p Urea Dissolution->Urea_p Phosphoric_Acid Phosphoric Acid H₃PO₄ Dissolution->Phosphoric_Acid Hydrolysis_p Hydrolysis Urea_p->Hydrolysis_p pH_decrease_initial Initial pH Decrease Phosphoric_Acid->pH_decrease_initial Ammonium_p Ammonium NH₄⁺ Hydrolysis_p->Ammonium_p Nitrification_p Nitrification Ammonium_p->Nitrification_p Nitrate_p Nitrate NO₃⁻ Nitrification_p->Nitrate_p pH_decrease_longterm Long-term pH Decrease Nitrification_p->pH_decrease_longterm

Figure 1: Chemical pathways of urea and this compound in soil and their impact on pH.

experimental_workflow start Start soil_prep Soil Preparation (Air-dry, Sieve 2mm) start->soil_prep initial_analysis Initial Soil Analysis (e.g., pH) soil_prep->initial_analysis incubation_setup Incubation Setup (Soil + Fertilizer in Vessels) initial_analysis->incubation_setup incubation Incubation (Controlled Temp. & Moisture) incubation_setup->incubation treatments Treatments: - Control (No Fertilizer) - Urea (Multiple Rates) - this compound (Multiple Rates) treatments->incubation_setup sampling Periodic Sampling incubation->sampling final_analysis Final Soil Analysis (e.g., pH) sampling->final_analysis data_analysis Data Analysis & Comparison final_analysis->data_analysis end End data_analysis->end

Figure 2: Generalized workflow for a soil incubation experiment comparing fertilizer effects.

Conclusion

The choice between urea and this compound can have significantly different consequences for soil pH. Urea application leads to a transient increase in pH followed by a long-term acidifying effect. This compound, being an acidic fertilizer, causes an initial decrease in soil pH upon application, which is compounded by the subsequent nitrification of its urea component.

For soils that are neutral to alkaline, the initial acidity of this compound can be advantageous for nutrient availability. In acidic soils, the acidifying nature of both fertilizers, particularly this compound, necessitates careful management and consideration of liming to maintain optimal pH for crop growth. The selection of the appropriate nitrogen source should, therefore, be guided by the specific soil conditions, crop requirements, and long-term soil health management goals.

References

A Comparative Guide to Analytical Methods for Urea Phosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of urea phosphate is critical for product quality control, formulation development, and research applications. This guide provides a detailed comparison of common analytical methods for this compound quantification, including High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Enzymatic Assays. The performance of each method is supported by experimental data from various studies.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, specificity, sample matrix, available equipment, and desired throughput. The following tables summarize the key performance characteristics of the most prevalent methods.

Table 1: Performance Comparison of Analytical Methods for Urea Quantification
ParameterHPLC-UVSpectrophotometry (p-dimethylaminobenzaldehyde)Enzymatic Assay (Urease-based)
Principle Separation based on polarity, followed by UV detection.Colorimetric reaction between urea and p-dimethylaminobenzaldehyde (PDAB) in an acidic medium.Enzymatic hydrolysis of urea to ammonia and CO2, followed by quantification of ammonia.
Linearity Range 0.5 - 150 µg/mL[1]2.5 - 60 µg/mL[2]0.5 - 50 mg/L[3][4]
Limit of Detection (LOD) 2 mg/kg (HPLC-FLD)[1]~0.1 mg/L[5]0.08 mg/L[3][4]
Limit of Quantification (LOQ) 7 mg/kg (HPLC-FLD)[1]~0.5 mg/L[5]0.13 mg/L[3][4]
Precision (%RSD) < 2%[6]< 5%[7]1.45 - 3.28%[3][4]
Accuracy (% Recovery) 86 - 105%[1]90 - 110%[7]84 - 92%[3][4]
Potential Interferences Co-eluting impurities.Compounds that react with PDAB. High phosphate concentrations may affect the reaction.Substances that inhibit urease activity. Ammonium ions in the sample can cause interference.
Throughput ModerateHighHigh
Cost HighLowModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods found in the literature.

High-Performance Liquid Chromatography (HPLC-UV)

This method provides high specificity and is suitable for the simultaneous quantification of urea and its impurities.

a. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

b. Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Urea reference standard

  • Ultrapure water

c. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol:Phosphate buffer pH 7.0 (90:5:5 v/v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 247 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

d. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve urea reference standard in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.

  • Sample Preparation: Accurately weigh the this compound sample, dissolve it in the mobile phase, and dilute to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

e. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Determine the urea concentration in the samples from the calibration curve.

Spectrophotometry (p-dimethylaminobenzaldehyde Method)

This colorimetric method is simple, rapid, and cost-effective for routine analysis.

a. Instrumentation:

  • UV-Vis Spectrophotometer

b. Reagents:

  • p-dimethylaminobenzaldehyde (PDAB) reagent: Dissolve PDAB in ethanol and add concentrated hydrochloric acid.

  • Ethanol

  • Urea reference standard

c. Procedure:

  • Standard Stock Solution: Prepare a stock solution of urea in water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution.

  • Sample Preparation: Dissolve the this compound sample in water and dilute as necessary.

  • Color Development: To a known volume of standard or sample solution, add the PDAB reagent and mix well. Allow the color to develop for a specified time at a controlled temperature.

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 420-440 nm) against a reagent blank.

d. Analysis:

  • Construct a calibration curve by plotting absorbance against the concentration of the urea standards.

  • Determine the urea concentration in the samples from the calibration curve.

Enzymatic Assay (Urease-based)

This method is highly specific for urea due to the enzymatic reaction.

a. Instrumentation:

  • UV-Vis Spectrophotometer or plate reader

b. Reagents:

  • Urease enzyme solution

  • Phosphate buffer (pH 7.0-8.0)[3][4]

  • Reagents for ammonia quantification (e.g., Berthelot's reagent or Nessler's reagent)

  • Urea reference standard

c. Procedure:

  • Standard and Sample Preparation: Prepare a series of urea standards and the sample solutions in phosphate buffer.

  • Enzymatic Reaction: Add the urease solution to the standard and sample solutions. Incubate at a controlled temperature (e.g., 37°C or 50°C) for a specific time (e.g., 10-20 minutes) to allow for the complete hydrolysis of urea to ammonia.[3][4][8]

  • Ammonia Quantification: After incubation, add the reagents for ammonia detection (e.g., Berthelot's reagent) and allow the color to develop.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 630 nm for Berthelot's method).

d. Analysis:

  • Construct a calibration curve from the absorbance values of the urea standards.

  • Determine the initial urea concentration in the samples from the calibration curve.

Visualizations

The following diagrams illustrate the workflows of the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample/Standard B Dissolve in Mobile Phase A->B C Dilute to Working Concentration B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E Prepared Sample/Standard F Separation on C18 Column E->F G UV Detection F->G H Generate Calibration Curve G->H Peak Area Data I Quantify Urea Concentration H->I

Caption: Workflow for this compound Quantification by HPLC.

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis A Prepare Urea Standards C Add PDAB Reagent A->C B Prepare Sample Solution B->C D Incubate for Color Development C->D E Measure Absorbance D->E F Create Calibration Curve E->F G Determine Concentration F->G

Caption: Workflow for Spectrophotometric Quantification of Urea.

Enzymatic_Assay_Workflow cluster_step1 Step 1: Enzymatic Hydrolysis cluster_step2 Step 2: Ammonia Quantification cluster_step3 Step 3: Data Analysis A Prepare Urea Standards & Samples B Add Urease Enzyme A->B C Incubate B->C D Add Ammonia Detection Reagent C->D Ammonia Produced E Color Development D->E F Measure Absorbance E->F G Plot Calibration Curve F->G H Calculate Urea Concentration G->H

Caption: Workflow for Enzymatic Assay of Urea.

References

A Comparative Analysis of Urea Phosphate and Traditional NPK Fertilizers: Efficacy, Nutrient Uptake, and Soil Impact

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance of urea phosphate against traditional Nitrogen, Phosphorus, and Potassium (NPK) fertilizers. Drawing upon experimental data, it delves into their respective efficacies concerning crop yield, nutrient utilization, and their impact on soil properties. This document is intended for researchers and agricultural scientists seeking a detailed understanding of these fertilization strategies.

Comparative Efficacy on Crop Yield and Growth

This compound (UP) is a compound fertilizer containing both nitrogen (17%) and phosphorus (44% P2O5). Its acidic nature often provides distinct advantages, particularly in alkaline or saline soil conditions, when compared to traditional NPK fertilizers, which are typically blends of individual nutrient sources like urea, diammonium phosphate (DAP), and potassium chloride.

Experimental data consistently demonstrates the potential for this compound to outperform or match traditional fertilizers, especially when phosphorus availability is a limiting factor. In a study on wheat grown in saline soil, this compound showed superiority over DAP (a common component of NPK blends) for grain yield.[1] Notably, UP applied at a rate of 60 ppm P2O5 produced a higher grain yield than DAP applied at a higher rate of 80 ppm P2O5.[1] Similar positive effects have been observed in other crops. For instance, in maize, the application of this compound significantly increased plant height, the number of leaves, and ultimately, grain yield, with soil application and fertigation methods proving most effective.[2] In rice, foliar sprays of 2% this compound combined with a 100% recommended dose of fertilizer (RDF) resulted in the highest grain and straw yields.[3]

Conversely, traditional NPK fertilizers provide a balanced nutrient profile that can be tailored to specific crop needs and growth stages, supporting everything from root development to fruit production.[4][5] The combined application of NPK with urea or organic manure has been shown to significantly increase crop yields in various studies.[6][7]

Table 1: Comparison of Crop Yield and Growth Parameters

Crop Fertilizer Application Rate Observed Effect Source
Wheat This compound 60 ppm P₂O₅ Grain Yield: 9.24 g/pot [1]
DAP (NPK component) 80 ppm P₂O₅ Grain Yield: 8.98 g/pot [1]
This compound 80 ppm P₂O₅ Plant Height Increase: 6.7% over DAP [1]
Maize This compound (Fertigation) Recommended Rate Highest grain yield among tested methods [2]
NPK + Manure ¾ NPK + 1500 kg/ha manure Cob Weight Increase: 31% over standard NPK [8]
NPK/Urea Combination N/A Produced the largest expected crop yield on average in a long-term study (1994-2007) [6]
Rice 100% RDF + 2% UP Foliar Spray Twice during growth Grain Yield: 4579.33 kg/ha (highest among treatments) [3]

| | NPK + FYM | Full dose P&K + 75% N (Urea) + 25% N (FYM) | Grain Yield: 8.90 t/ha |[9] |

Nutrient Uptake and Use Efficiency

A key advantage of this compound lies in its high Phosphorus Use Efficiency (PUE), especially in calcareous and alkaline soils where phosphorus can become "fixed" and unavailable to plants. The acidity of this compound helps to lower the pH in the immediate vicinity of the fertilizer granule, solubilizing phosphorus and making it more readily available for plant uptake.[10]

A study on wheat in saline soil found that the PUE of this compound was significantly higher than that of DAP at all application levels. The highest PUE (18.95%) was recorded at the lowest application rate of this compound.[1] This increased efficiency means that lower application rates of this compound can achieve comparable or even better results than higher rates of traditional phosphate sources.[1] This efficiency can lead to cost savings and reduced environmental impact from nutrient runoff.[2] In contrast, traditional NPK fertilizers, while providing essential nutrients, can have lower nutrient-use efficiency, particularly for nitrogen from urea, which can be lost through volatilization.[4][5]

Table 2: Comparison of Nutrient Uptake and Use Efficiency

Parameter This compound DAP (NPK Component) Crop Source
Phosphorus Use Efficiency (PUE) Up to 18.95% (at 20 ppm) Lower than UP at all levels Wheat [1]
Phosphorus Uptake in Grain 9.45 - 13 mg/pot 7.93 - 11.23 mg/pot Wheat [1]
Soil Available Phosphorus Increased by 24.41% N/A (Compared to DAP) Maize [10]

| Nitrogen Use Efficiency (NUE) | N/A | Often 30-50% for the Urea component due to volatilization and leaching | General |[5] |

Impact on Soil Properties

The choice of fertilizer can have significant long-term effects on soil health. The primary distinguishing impact of this compound is its acidifying effect. In alkaline and saline-sodic soils, this is a considerable advantage. This compound can effectively reduce soil pH, which in turn helps to decrease soil salinity and alkalinity by improving the leaching of sodium.[10][11]

However, the long-term application of any acidifying fertilizer, including this compound or ammonium-based NPK fertilizers, in neutral or acidic soils can lead to excessive soil acidification.[12] This can reduce the availability of other essential nutrients and harm beneficial soil microorganisms.[12][13] Traditional urea application can also lead to soil compaction and reduced aeration and water holding capacity.[14] In contrast, some studies suggest that balanced NPK application can improve soil aeration and lower pH to a suitable range for crops like maize.[14]

Table 3: Comparative Impact on Soil Properties

Soil Property This compound Traditional NPK/Urea Source
Soil pH Decreases pH; beneficial in alkaline soils.[10] Urea component can cause long-term acidification.[12][13] Some NPK blends can lower pH.[14]
Salinity/Alkalinity Effective in reducing soil salinity and alkalinity.[11] Less effective; depends on specific components.
Soil Structure N/A Urea can lead to soil compaction and lowered aeration.[14] NPK application improved aeration in one study.[14]

| Nutrient Balance | Provides only N and P. | Provides a balanced N, P, and K profile.[4] Over-reliance on urea alone can cause imbalances.[13] | |

Methodologies and Mechanisms

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below is a summary of the methodology used in the comparative study of this compound and DAP on wheat in saline conditions.[1]

  • Experimental Design: A pot experiment was conducted. Each pot contained 10 kg of saline soil (ECe 10.05 dS/m & pH 7.64).

  • Treatments:

    • Phosphorus Sources: this compound (UP) and Di-ammonium Phosphate (DAP).

    • Application Rates: 0, 20, 40, 60, and 80 mg P₂O₅ per kg of soil from each source.

    • Nitrogen Application: A basal dose of urea was applied to all pots to ensure nitrogen was not a limiting factor, totaling 150 kg N/ha applied in two splits.

  • Crop: Wheat.

  • Data Collection: Agronomic parameters such as plant height, spike length, grain yield, and straw weight were measured. Plant samples (grain and straw) were analyzed to determine phosphorus uptake.

  • Calculation: Phosphorus Fertilizer Efficiency (PFE) was calculated based on the phosphorus uptake in the fertilized pots versus the control pots.

Experimental_Workflow Experimental Workflow for Fertilizer Comparison prep Soil Preparation (10kg saline soil per pot) treat Treatment Application - P Sources: UP vs DAP - Rates: 0, 20, 40, 60, 80 ppm - Basal N application prep->treat 1 sow Sowing (Wheat seeds) treat->sow 2 grow Growth Period (Standard irrigation & conditions) sow->grow 3 harvest Harvesting (Separation of grain and straw) grow->harvest 4 measure Data Measurement - Agronomic traits (yield, height) - Chemical analysis (P-uptake) harvest->measure 5 analyze Data Analysis - Statistical comparison - P-Fertilizer Efficiency (PFE) calculation measure->analyze 6

Caption: A workflow diagram of the pot experiment comparing this compound and DAP.
Mechanism of Action in Alkaline Soils

The enhanced efficiency of this compound in alkaline soils is primarily due to its acidic reaction. When UP dissolves in the soil water, it releases phosphoric acid and urea. The phosphoric acid creates a zone of lower pH around the fertilizer granule, which has a significant effect on nutrient availability.

  • Acidification: The release of H+ ions from phosphoric acid counteracts the high pH of alkaline and calcareous soils.

  • Phosphate Solubilization: In high pH soils, calcium ions (Ca²⁺) react with phosphate to form insoluble calcium phosphates, making phosphorus unavailable to plants. The localized acidic zone created by UP dissolves these precipitates, converting them back into soluble phosphate ions (H₂PO₄⁻, HPO₄²⁻) that plant roots can absorb.

  • Micronutrient Availability: The lower pH also increases the solubility and availability of essential micronutrients like Zinc (Zn), Iron (Fe), and Manganese (Mn), which are often deficient in alkaline conditions.

Mechanism_of_Action This compound's Mechanism in Alkaline Soil cluster_soil High pH Soil Environment UP This compound (H₃PO₄·CO(NH₂)₂) AcidZone Localized Acidic Zone (Low pH) UP->AcidZone Dissolves & releases H⁺ InsolubleP Insoluble Nutrients (e.g., Calcium Phosphate, Fe/Zn oxides) AcidZone->InsolubleP Acts upon SolubleP Soluble Nutrients (H₂PO₄⁻, Fe²⁺, Zn²⁺) InsolubleP->SolubleP Solubilizes Plant Plant Root SolubleP->Plant Nutrient Uptake

Caption: Logical flow of this compound's action on nutrient availability in alkaline soils.

References

A Comparative Analysis of Urea Phosphate and Ammonium Nitrate on Crop Yield

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the agronomic performance of two key nitrogen and phosphorus fertilizers, detailing their effects on the yield of maize, barley, and grass. This guide synthesizes experimental findings to provide researchers and agricultural scientists with a clear comparison of these inputs.

Introduction

The selection of an appropriate fertilizer is a critical determinant of crop productivity. Among the myriad of choices available, urea phosphate (CO(NH₂)₂·H₃PO₄) and ammonium nitrate (NH₄NO₃) are two prominent sources of nitrogen, with this compound also supplying phosphorus. This guide provides a comparative analysis of their effects on crop yield, drawing upon key experimental data. While both are effective nutrient sources, their chemical properties and interactions with the soil environment can lead to differential impacts on plant growth and final yield.

Chemical and Agronomic Properties at a Glance

PropertyThis compoundAmmonium Nitrate
Nutrient Content Contains both nitrogen (amide form) and phosphorus (phosphate form).High concentration of nitrogen in both ammonium and nitrate forms.
Nitrogen Availability Nitrogen becomes available after the hydrolysis of urea to ammonium.Provides immediately available nitrate and a slightly more slowly available ammonium.[1]
Phosphorus Availability Provides a readily available source of phosphorus.Does not contain phosphorus.
Soil Reaction Acidifying effect, which can be beneficial in alkaline soils.Can have a slightly acidifying effect over time due to nitrification of ammonium.[2]
Volatility Risk The urea component is susceptible to ammonia volatilization if not incorporated into the soil.Lower risk of ammonia volatilization compared to urea-based fertilizers.[3]

Comparative Experimental Data on Crop Yield

Maize (Zea mays L.)

A field study was conducted to evaluate the comparative advantage of cogranulated urea-urea phosphate (UUP), urea, and ammonium nitrate (AN) on maize yield. The fertilizers were applied at rates of 67, 134, and 202 kg N ha⁻¹ either by surface broadcast or soil incorporation.[4][5]

Table 1: Effect of Fertilizer Source on Maize Grain Yield (Mg ha⁻¹) [5]

FertilizerYear 1 Yield (Mg ha⁻¹)Year 2 Yield (Mg ha⁻¹)
Urea-Urea Phosphate (UUP)8.427.39
Urea8.377.32
Ammonium Nitrate (AN)8.087.15

The results indicated that while all fertilizer applications increased crop yields and nitrogen uptake compared to a control, there were no statistically significant differences between the fertilizer sources themselves.[4][5] Maize responded similarly to cogranulated urea-urea phosphate, urea, and ammonium nitrate.[5]

Table 2: Effect of Nitrogen Rate on Maize Grain Yield (Mg ha⁻¹) (Averaged across sources) [5]

N Rate (kg ha⁻¹)Year 1 Yield (Mg ha⁻¹)Year 2 Yield (Mg ha⁻¹)
0 (Control)5.315.25
678.047.02
1349.047.52
2028.967.49

Increasing the nitrogen supply up to 134 kg N ha⁻¹ improved maize yield.[5]

Barley and Grass

An earlier study compared this compound and a this compound-urea mixture with ammonium nitrate for barley and grass grown in clay-loam and sandy-loam soils. In these tests, this compound combined with urea resulted in better plant performance than when ammonium nitrate was used.[5] However, another part of the same study noted that on a light sandy-loam soil, the early growth of barley was least favorable with urea nitrate, which also had a damaging effect on the early growth of grass.[6] A separate field experiment on permanent grassland found that urea nitrate at a high application rate produced less dry matter with lower nitrogen content compared to ammonium nitrate.[6]

Experimental Protocols

Maize Field Study Protocol[4][5]
  • Objective: To evaluate the comparative advantage of cogranulated urea-urea phosphate over urea and ammonium nitrate as nitrogen fertilizers for maize.

  • Experimental Design: A field study with treatments including three fertilizer sources (cogranulated urea-urea phosphate, urea, and ammonium nitrate), three nitrogen application rates (67, 134, and 202 kg N ha⁻¹), and two application methods (surface-broadcast and soil-incorporated).

  • Fertilizer Composition:

    • Cogranulated urea-urea phosphate: 340 g N kg⁻¹, 73 g P kg⁻¹

    • Urea: 460 g N kg⁻¹

    • Ammonium Nitrate: 350 g N kg⁻¹

  • Data Collection: Maize grain yield and nitrogen uptake were measured.

  • Key Findings: Fertilizer application significantly increased crop yields and nitrogen uptake. However, no significant differences were observed between the different fertilizer sources. Increasing nitrogen rates up to 134 kg N ha⁻¹ led to improved maize yield. The method of application (surface-broadcast vs. soil-incorporated) did not significantly affect the outcomes.

Logical Flow of Fertilizer Comparison

The following diagram illustrates the key factors to consider when comparing this compound and ammonium nitrate for crop production.

G cluster_fertilizer Fertilizer Choice cluster_properties Chemical & Agronomic Properties cluster_factors Influencing Factors cluster_outcome Agronomic Outcome UreaPhosphate This compound NutrientContent Nutrient Content (N+P vs. N only) UreaPhosphate->NutrientContent NAvailability N Availability (Hydrolysis vs. Immediate) UreaPhosphate->NAvailability SoilReaction Soil Reaction (Acidifying) UreaPhosphate->SoilReaction Volatility Volatility Risk UreaPhosphate->Volatility AmmoniumNitrate Ammonium Nitrate AmmoniumNitrate->NutrientContent AmmoniumNitrate->NAvailability AmmoniumNitrate->SoilReaction AmmoniumNitrate->Volatility CropType Crop Type & Nutrient Demand NutrientContent->CropType NAvailability->CropType SoilProperties Soil Properties (pH, texture) SoilReaction->SoilProperties ApplicationMethod Application Method (Incorporation vs. Surface) Volatility->ApplicationMethod CropYield Crop Yield CropType->CropYield SoilProperties->CropYield ApplicationMethod->CropYield

Caption: Decision factors for choosing between this compound and Ammonium Nitrate.

Signaling Pathways and Nutrient Uptake

The primary difference in nutrient signaling and uptake pathways between these two fertilizers lies in the form of nitrogen supplied and the presence of phosphorus in this compound.

NutrientUptake cluster_UP This compound cluster_AN Ammonium Nitrate cluster_Plant Plant Root Urea Urea Urease Urease (Soil Enzyme) Urea->Urease Hydrolysis Phosphate Phosphate (H2PO4- / HPO4^2-) RootUptake Nutrient Uptake Phosphate->RootUptake P Transporters Ammonium_UP Ammonium (NH4+) Urease->Ammonium_UP Ammonium_UP->RootUptake NH4+ Transporters Nitrification Nitrification (Soil Microbes) Ammonium_UP->Nitrification Ammonium_AN Ammonium (NH4+) Ammonium_AN->RootUptake NH4+ Transporters Ammonium_AN->Nitrification Nitrate_AN Nitrate (NO3-) Nitrate_AN->RootUptake NO3- Transporters Nitrate_Plant Nitrate (NO3-) Nitrification->Nitrate_Plant Nitrate_Plant->RootUptake NO3- Transporters

Caption: Nutrient transformation and uptake pathways for this compound and Ammonium Nitrate.

Conclusion

Based on the available direct comparative data, cogranulated urea-urea phosphate and ammonium nitrate have shown similar performance in terms of maize yield, with no statistically significant differences observed between the two.[5] For barley and grass, some evidence suggests that this compound, particularly in combination with urea, can be more effective than ammonium nitrate, although soil type and specific formulations play a crucial role.[5][6]

The choice between this compound and ammonium nitrate should be guided by several factors:

  • Phosphorus Requirement: this compound is a dual-nutrient fertilizer and is advantageous when both nitrogen and phosphorus are required.

  • Soil pH: The acidifying nature of this compound can be beneficial in neutral to alkaline soils by improving the availability of micronutrients.

  • Nitrogen Availability: Ammonium nitrate provides a portion of its nitrogen in the immediately available nitrate form, which can be beneficial for crops requiring a rapid nitrogen supply.[1]

  • Application Method: To mitigate the risk of ammonia volatilization from the urea component, this compound should ideally be incorporated into the soil, especially in warm and moist conditions.

Further research with direct comparisons across a wider range of crops and environmental conditions is necessary to provide more definitive recommendations.

References

A Comparative Guide to Phosphorus Availability from Urea Phosphate Versus Other Phosphate Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of urea phosphate (UP) as a phosphorus (P) fertilizer against other common phosphate sources, namely monoammonium phosphate (MAP), diammonium phosphate (DAP), and triple superphosphate (TSP). The information is supported by experimental data to assist researchers in understanding the nuances of phosphorus availability from these varied sources.

Executive Summary

This compound distinguishes itself primarily through its acidic nature, which can enhance phosphorus availability, particularly in alkaline and calcareous soils. This acidic property influences rhizosphere pH, potentially increasing the solubility of soil phosphates and the uptake of micronutrients. Experimental data, although not exhaustive across all crops and soil types, suggests that this compound can offer comparable or even superior agronomic performance to other common phosphate fertilizers, especially under specific soil conditions. However, the choice of the most suitable phosphate source remains dependent on soil characteristics, crop type, and specific research or cultivation objectives.

Comparative Agronomic Performance

The efficacy of a phosphorus fertilizer is ultimately determined by its ability to provide available phosphate to the plant, which is reflected in crop yield, phosphorus uptake, and overall phosphorus use efficiency (PUE).

Wheat (Triticum aestivum)

A study conducted on wheat grown in saline soil demonstrated the superior performance of this compound compared to DAP.[1] At a 60 ppm P₂O₅ application rate, this compound produced a higher grain yield than DAP applied at 80 ppm P₂O₅.[1] Furthermore, phosphorus uptake in the grain was consistently higher with this compound across all application levels.[1] The phosphorus use efficiency of this compound was also significantly higher than that of DAP, particularly at lower application rates.[1]

Table 1: Comparison of this compound and DAP on Wheat Yield and Phosphorus Uptake in Saline Soil [1]

FertilizerApplication Rate (ppm P₂O₅)Grain Yield ( g/pot )P Uptake in Grain (mg/pot)Phosphorus Use Efficiency (%)
This compound 20--18.95
40---
609.24--
80-13.00-
DAP 20---
40---
608.56--
808.9811.23-

Note: Dashes indicate data not explicitly provided in the cited source for that specific parameter and application rate.

Maize (Zea mays)

In a two-year field experiment on coastal calcareous saline-alkali soils, this compound application significantly increased maize yield by 13.55%-18.89% and phosphorus utilization efficiency by 7.09–7.21 percentage points compared to conventional P fertilizer.[2] Notably, a 50% reduced application of this compound resulted in a yield that was not significantly different from the full-rate conventional P treatment.[2]

Soybean (Glycine max)

Foliar application studies on soybean have shown that 2% this compound spray was on par with 2% DAP spray in terms of influencing haulm yield.[3] Another study highlighted that substituting MAP and DAP with TSP for soybean cultivation maintained similar yields while avoiding nitrogen loss.[4][5] This suggests that for leguminous crops with nitrogen-fixing capabilities, the nitrogen component in ammonium phosphates may not be necessary.[6]

Cotton (Gossypium hirsutum)

Direct comparative studies on the performance of this compound versus other phosphate sources in cotton are limited in the available research. However, studies comparing DAP and SSP in cotton have shown that while higher doses of both fertilizers increased seed cotton yield, DAP was relatively more effective for better plant growth and overall P uptake.[7]

Mechanisms of Action and Soil Interactions

The chemical composition of phosphate fertilizers dictates their immediate and long-term interactions within the soil environment, influencing phosphorus availability.

Soil pH Modification

One of the most significant properties of this compound is its acidic reaction in the soil.[2] Upon dissolution, it releases phosphoric acid, leading to a localized decrease in soil pH. This acidification is particularly beneficial in neutral to alkaline soils where phosphorus can be precipitated as insoluble calcium phosphates. By lowering the pH in the rhizosphere, this compound can increase the solubility of these precipitated forms, making phosphorus more available for plant uptake.[2]

In contrast, DAP has an alkaline reaction around the fertilizer granule, which can be less favorable in high pH soils. MAP has a moderately acidic reaction. The acidic nature of this compound can also enhance the availability of micronutrients like zinc and manganese, which are more soluble at lower pH.

Table 2: Chemical Properties and Soil Reactions of Different Phosphate Fertilizers

FertilizerChemical FormulaN-P-K FormulaInitial Soil pH Reaction
This compound (UP) CO(NH₂)₂·H₃PO₄17-44-0Strongly Acidic
Monoammonium Phosphate (MAP) NH₄H₂PO₄11-52-0Acidic
Diammonium Phosphate (DAP) (NH₄)₂HPO₄18-46-0Alkaline
Triple Superphosphate (TSP) Ca(H₂PO₄)₂·H₂O0-46-0Acidic
Influence on Soil Microbial Activity

Phosphate fertilizers can influence soil microbial communities and their activities. The application of phosphate fertilizers can alter the carbon-to-phosphorus ratio, potentially leading to carbon and phosphorus co-limitation for microbial metabolism in some soils.[8] Some studies have shown an initial decrease in microbial respiration after the application of phosphate fertilizers, which recovers over time.[3] The long-term application of P fertilizers, however, can lead to an increase in microbial biomass C.[3] The acidic nature of this compound may also selectively influence microbial populations in the rhizosphere.

Enzyme Activity

Soil enzymes such as urease and phosphatase are critical for nutrient cycling. Urease hydrolyzes urea into ammonia, and its activity can be influenced by the fertilizer formulation.[9] Phosphatases are enzymes that mineralize organic phosphorus into plant-available inorganic phosphate. The application of this compound has been shown to enhance soil phosphatase activity, which contributes to increased phosphorus availability.[2]

Experimental Protocols

Soil Phosphorus Bioavailability Assessment: Hedley Fractionation

The Hedley fractionation method is a sequential extraction procedure used to partition soil phosphorus into different pools with varying degrees of bioavailability.

Methodology:

  • Sample Preparation: Air-dry soil samples and sieve them through a 2 mm mesh.

  • Sequential Extraction: A soil sample is sequentially extracted with a series of reagents of increasing strength. A common sequence includes:

    • Resin strip: Extracts readily available, labile inorganic P.

    • 0.5 M Sodium Bicarbonate (NaHCO₃): Extracts labile inorganic and organic P associated with microbial biomass and mineral surfaces.

    • 0.1 M Sodium Hydroxide (NaOH): Extracts inorganic and organic P associated with amorphous and crystalline aluminum and iron oxides.

    • 1.0 M Hydrochloric Acid (HCl): Extracts P associated with calcium minerals (apatite).

    • Residual P: The remaining phosphorus is determined by acid digestion of the soil residue.

  • Phosphorus Determination: The phosphorus content in each extract is determined colorimetrically.

This method provides a detailed picture of how different phosphate fertilizers contribute to various soil phosphorus pools over time.

Hedley_Fractionation_Workflow Soil_Sample Air-dried, sieved soil sample Resin_Extraction Anion Exchange Resin Strip Extraction Soil_Sample->Resin_Extraction NaHCO3_Extraction 0.5 M NaHCO3 Extraction Resin_Extraction->NaHCO3_Extraction Labile_Pi Labile Inorganic P Resin_Extraction->Labile_Pi Extracts NaOH_Extraction 0.1 M NaOH Extraction NaHCO3_Extraction->NaOH_Extraction Labile_Pi_Po Labile Inorganic & Organic P NaHCO3_Extraction->Labile_Pi_Po Extracts HCl_Extraction 1.0 M HCl Extraction NaOH_Extraction->HCl_Extraction Fe_Al_P Fe & Al associated P NaOH_Extraction->Fe_Al_P Extracts Residual_Digestion Acid Digestion of Residue HCl_Extraction->Residual_Digestion Ca_P Ca associated P HCl_Extraction->Ca_P Extracts Residual_P Residual P Residual_Digestion->Residual_P Determines

Hedley Fractionation Workflow
Plant Phosphorus Uptake and Translocation Quantification

Radioactive tracers like ³³P can be used to visualize and quantify phosphorus uptake and translocation in plants.

Methodology:

  • Plant Growth: Grow plants in rhizoboxes with a defined soil or substrate.

  • Labeling: Introduce a solution containing ³³P-labeled phosphate to a specific part of the root system.

  • Imaging: Use phosphor imaging at different time points to visualize the movement of ³³P from the roots to the shoots.

  • Quantification: After harvesting, quantify the amount of ³³P in different plant parts (roots, stems, leaves) using a scintillation counter to determine the efficiency of uptake and translocation.

Plant Physiological and Signaling Responses

The availability and form of phosphorus in the soil can trigger a cascade of physiological and molecular responses in plants aimed at optimizing P acquisition.

Root System Architecture

Plants can modify their root system architecture to explore the soil more effectively for immobile nutrients like phosphorus. Common responses to low phosphorus availability include:

  • Inhibition of primary root growth.

  • Increased growth and density of lateral roots and root hairs to enhance the surface area for absorption.

The acidic microenvironment created by this compound could potentially influence these root architectural changes, although direct comparative studies are limited.

Phosphorus Signaling Pathway

The central signaling pathway for phosphate starvation response in plants involves the transcription factor PHR1 and SPX domain-containing proteins.

Simplified Signaling Pathway:

  • High Phosphate Status: When cellular phosphate levels are sufficient, inositol pyrophosphates (IPPs) bind to SPX proteins. The SPX-IPP complex then binds to and inhibits the PHR1 transcription factor.

  • Low Phosphate Status: Under phosphate deficiency, IPP levels decrease, leading to the dissociation of the SPX-PHR1 complex. The now active PHR1 can then enter the nucleus and activate the expression of phosphate starvation-induced (PSI) genes.

  • PSI Gene Activation: These genes include those encoding for:

    • High-affinity phosphate transporters (PHT1 family) to increase P uptake from the soil.

    • Acid phosphatases to mineralize organic P in the rhizosphere.

    • Factors that promote changes in root architecture.

While this is a generalized pathway, the localized chemical environment created by different P fertilizers could potentially modulate the activity of these signaling components. For instance, the acidification from this compound might enhance the activity of acid phosphatases, synergizing with the plant's own response to P limitation. However, direct experimental evidence differentiating the signaling responses to various P fertilizer forms is currently lacking.

Phosphorus_Signaling_Pathway cluster_soil Soil cluster_root Root Cell cluster_nucleus Nucleus P_Fertilizers Phosphate Fertilizers (UP, MAP, DAP, TSP) Soil_P Soil Solution P (H₂PO₄⁻, HPO₄²⁻) P_Fertilizers->Soil_P Dissolution PHT1 PHT1 Transporters Soil_P->PHT1 Uptake Organic_P Organic P Organic_P->Soil_P Mineralization (Phosphatases) Pi_cytosol Cytosolic Pi PHT1->Pi_cytosol SPX SPX protein Pi_cytosol->SPX High Pi status: Inositol Pyrophosphates (IPPs) promote PHR1_inactive Inactive PHR1-SPX complex SPX->PHR1_inactive Binding to PHR1 PHR1_active Active PHR1 PHR1_inactive->PHR1_active Low Pi status: IPPs decrease, complex dissociates PSI_genes Phosphate Starvation Induced (PSI) Genes PHR1_active->PSI_genes Activates PSI_response PSI Response (↑PHT1, ↑Phosphatases, Root Architecture Changes) PSI_genes->PSI_response

Generalized Phosphorus Uptake and Signaling Pathway

Conclusion

This compound presents a viable and, in certain conditions, advantageous alternative to other common phosphate fertilizers. Its acidic nature is a key differentiator, offering potential benefits for nutrient availability in alkaline and calcareous soils. The available data suggests competitive agronomic performance, particularly in wheat and maize grown under saline-alkaline conditions. However, a comprehensive understanding of its comparative efficacy across a broader range of crops, especially cotton, and in diverse soil types requires further research. Additionally, while the general mechanisms of phosphorus uptake and signaling in plants are well-understood, future studies are needed to elucidate the specific molecular and physiological responses of plants to different chemical forms of phosphate fertilizers, including this compound. This will enable a more precise and tailored approach to phosphorus nutrition in various agricultural and research settings.

References

Urea Phosphate: A Comparative Guide for Livestock Non-Protein Nitrogen Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of urea phosphate's performance as a non-protein nitrogen (NPN) source for livestock against other common alternatives, supported by experimental data.

Executive Summary

This compound presents itself as a viable non-protein nitrogen (NPN) source for livestock, offering a unique combination of nitrogen and phosphorus. Its key advantage lies in its chemical stability within the rumen, leading to a slower release of ammonia compared to feed-grade urea. This characteristic can potentially reduce the risk of ammonia toxicity and improve nitrogen utilization, especially in diets with fluctuating carbohydrate availability. However, its efficacy in terms of animal performance, including growth and milk production, requires careful consideration against other NPN sources like traditional urea, biuret, and slow-release urea products. This guide synthesizes available experimental data to facilitate an informed evaluation of this compound for livestock nutrition research and feed formulation.

Comparative Performance of NPN Sources

The following tables summarize quantitative data from various studies on the effects of different NPN sources on livestock performance. It is important to note that the data are compiled from different experiments and direct, head-to-head comparisons under identical conditions are limited in the available literature.

Table 1: Effect of NPN Source on Dry Matter Intake (DMI), Nutrient Digestibility, and Nitrogen Retention in Ruminants

NPN SourceAnimal ModelDMI ( kg/d )Dry Matter Digestibility (%)Crude Protein Digestibility (%)Nitrogen Retention (g/d)Reference(s)
This compound SheepNo significant effect reportedNo significant effect reportedNo significant effect reportedSimilar to Mono-ammonium phosphate[1]
Urea SheepIncreased with supplementationIncreased with supplementationIncreased with supplementationIncreased with supplementation[2]
LambsNo significant effectNo significant effectLower than soybean mealLower than soybean meal[3]
Biuret Cows---Numerically higher than urea[4]
Slow-Release Urea LambsNo significant effectNo significant effectSimilar to control (without urea)Lower than soybean meal and urea[3]
SteersNo significant difference from urea---[5]

Table 2: Effect of NPN Source on Growth Performance of Beef Cattle

NPN SourceAverage Daily Gain (ADG) ( kg/d )Feed Conversion Ratio (FCR)Reference(s)
This compound Data not availableData not available
Urea 1.53 (at 0.8% of diet DM)Not reported[6]
Biuret 3.15 (compared to 3.09 for urea)Not reported[7]
Slow-Release Urea Reduced at low and high concentrations compared to ureaReduced at low and high concentrations compared to urea[5]

Table 3: Effect of NPN Source on Rumen Fermentation Parameters

NPN SourceRumen pHAmmonia-Nitrogen (NH3-N) (mg/dL)Total VFA (mmol/L)Reference(s)
This compound Stable, prevents rapid increaseSlower release, lower peakEnhanced fermentation suggested[8]
Urea Can increase post-feedingRapid increaseNo significant effect[2][9]
Biuret -Slower release than urea-[4]
Slow-Release Urea No significant effectLower peak than ureaNo significant effect[6]

Table 4: Effect of NPN Source on Blood Urea Nitrogen (BUN)

NPN SourceBUN (mg/dL)Reference(s)
This compound Similar to mono-ammonium phosphate[1]
Urea Higher than biuret[10]
Biuret Lower than urea[10]
Slow-Release Urea -

Signaling Pathways and Experimental Workflows

Logical Flow of an In Vivo NPN Source Validation Experiment

The following diagram illustrates a typical experimental workflow for validating a novel non-protein nitrogen source, such as this compound, in ruminant animals.

experimental_workflow cluster_preparation Preparation Phase cluster_experimental Experimental Phase cluster_data_collection Data Collection Points cluster_analysis Analysis Phase Animal_Selection Animal Selection (e.g., Rumen-fistulated steers) Adaptation_Period Adaptation to Basal Diet (e.g., 14 days) Animal_Selection->Adaptation_Period Treatment_Allocation Random Allocation to Treatment Groups (e.g., Control, Urea, this compound) Adaptation_Period->Treatment_Allocation Data_Collection Data and Sample Collection Treatment_Allocation->Data_Collection Feed_Intake Daily Feed Intake Rumen_Fluid Rumen Fluid Sampling (for VFA, pH, NH3-N) Blood_Samples Blood Sampling (for BUN) Feces_Urine Total Feces and Urine Collection (for N Balance) Body_Weight Body Weight Measurements Lab_Analysis Laboratory Analysis Statistical_Analysis Statistical Analysis Lab_Analysis->Statistical_Analysis Conclusion Conclusion on NPN Source Efficacy Statistical_Analysis->Conclusion Interpretation of Results

Caption: A typical in vivo experimental workflow for validating NPN sources in ruminants.

Experimental Protocols

Nitrogen Balance Trial

A common method to evaluate the utilization of dietary nitrogen from NPN sources is the nitrogen balance trial.

Objective: To determine the amount of nitrogen retained by the animal from a specific diet.

Methodology:

  • Animal Selection and Adaptation: Ruminants (e.g., sheep or cattle) are housed in individual metabolism crates that allow for the separate collection of feces and urine. The animals are adapted to the basal diet for a period of 14-21 days to allow the rumen microbial population to stabilize.

  • Experimental Diets: Animals are randomly assigned to different dietary treatment groups. For a comparison of NPN sources, treatments could include:

    • Control (basal diet with no supplemental NPN)

    • Urea-supplemented diet

    • This compound-supplemented diet

    • Other NPN source-supplemented diet (e.g., biuret) All diets are formulated to be isonitrogenous and isocaloric.

  • Collection Period: Following the adaptation period, a collection period of 5-7 days begins. During this time, total feed intake is accurately recorded daily. All feces and urine excreted by each animal are collected, weighed, and subsampled daily.

  • Sample Analysis: Feed, feces, and urine samples are analyzed for their nitrogen content using the Kjeldahl method or a combustion analyzer.

  • Calculations:

    • Nitrogen Intake (NI): Dry matter intake ( kg/day ) × Nitrogen concentration in feed (%)

    • Fecal Nitrogen (FN): Fecal output ( kg/day ) × Nitrogen concentration in feces (%)

    • Urinary Nitrogen (UN): Urine output (L/day) × Nitrogen concentration in urine (g/L)

    • Nitrogen Balance (NB): NB ( g/day ) = NI - (FN + UN) A positive nitrogen balance indicates that the animal is retaining nitrogen, which is used for growth and production.

Analysis of Volatile Fatty Acids (VFAs) in Rumen Fluid

The concentration and molar proportions of VFAs in the rumen fluid are key indicators of rumen fermentation patterns.

Objective: To quantify the major VFAs (acetate, propionate, and butyrate) in rumen fluid samples.

Methodology:

  • Sample Collection: Rumen fluid is collected from rumen-fistulated animals at specific time points before and after feeding. Samples are typically strained through cheesecloth to remove large feed particles.

  • Sample Preparation: A preservative, such as metaphosphoric acid, is added to the rumen fluid sample to stop microbial activity and precipitate proteins. The sample is then centrifuged to obtain a clear supernatant.

  • Gas Chromatography (GC) Analysis:

    • An internal standard (e.g., 2-ethylbutyric acid) is added to the supernatant for accurate quantification.

    • The prepared sample is injected into a gas chromatograph equipped with a flame ionization detector (FID).

    • The VFAs are separated based on their boiling points and retention times as they pass through a capillary column (e.g., a FFAP column).

    • The area under each VFA peak is proportional to its concentration.

  • Quantification: The concentrations of individual VFAs are determined by comparing their peak areas to those of a known standard mixture. Results are typically expressed in mmol/L.

Conclusion

This compound is a promising NPN source for livestock, particularly due to its slower ammonia release in the rumen, which can enhance safety and potentially improve nitrogen utilization. The available data suggests that its performance in terms of nitrogen retention is comparable to other phosphate-containing NPN sources. However, more direct comparative studies with a wider range of NPN alternatives, such as biuret and various slow-release urea products, are needed to fully elucidate its benefits on key production parameters like growth rate and feed efficiency. Researchers are encouraged to conduct comprehensive in vivo trials following standardized protocols to generate the robust data necessary for optimizing livestock nutrition and feed formulations.

References

The Cost-Effectiveness of Urea Phosphate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of optimizing agricultural productivity and nutrient management, the selection of an appropriate fertilizer is a critical decision with significant economic and environmental implications. This guide provides a comprehensive comparison of the cost-effectiveness of urea phosphate (UP) against other common nitrogen and phosphorus fertilizers, namely urea and diammonium phosphate (DAP). By integrating experimental data on crop performance with recent market pricing, this analysis offers researchers and agricultural scientists a data-driven framework for evaluating fertilizer options.

Performance Under Varying Soil Conditions

This compound (17-44-0) is a crystalline fertilizer that supplies both nitrogen and phosphorus to plants. Its acidic nature makes it particularly effective in alkaline and calcareous soils, where the low pH around the fertilizer granule can enhance the availability of phosphorus and micronutrients.

Experimental data consistently demonstrates the agronomic advantages of this compound, particularly in challenging soil environments. In studies on wheat grown in saline soils, this compound has shown superiority over DAP in terms of grain yield and phosphorus fertilizer efficiency.[1] For instance, one pot study revealed that this compound applied at a rate of 60 ppm P₂O₅ produced a higher grain yield (9.24 g/pot ) than DAP at a higher rate of 80 ppm P₂O₅ (8.98 g/pot ).[1] Furthermore, phosphorus uptake by the grain was significantly higher with this compound.[1]

Similar results have been observed in calcareous soils, where the acidic properties of this compound are thought to counteract the yield-limiting effects of high soil pH. A greenhouse study on wheat in calcareous soil showed that this compound application resulted in higher grain yields compared to DAP at the same P₂O₅ application rates.

Quantitative Performance Data

To facilitate a clear comparison, the following table summarizes key performance indicators from comparative studies.

FertilizerCropSoil TypeKey FindingsReference
This compound WheatSalineSuperior grain yield and phosphorus fertilizer efficiency compared to DAP.[1]International Journal of Biology and Biotechnology
Higher straw weight and phosphorus uptake in grain than DAP.[1]
Diammonium Phosphate (DAP) WheatSalineLower grain yield and phosphorus use efficiency compared to this compound.[1]International Journal of Biology and Biotechnology
This compound WheatCalcareousHigher wheat grain yield and phosphorus uptake in grain compared to DAP.International Journal of Biology and Biotechnology
Diammonium Phosphate (DAP) WheatCalcareousLower grain yield and phosphorus uptake compared to this compound.International Journal of Biology and Biotechnology

Cost-Effectiveness Analysis

The economic viability of a fertilizer is determined not only by its agronomic performance but also by its price per unit of nutrient. The following table provides a cost-effectiveness comparison based on recent fertilizer prices. Prices for urea and DAP reflect retail averages from late 2025, while the price for this compound is based on wholesale estimates and may vary.

FertilizerNutrient Content (N-P₂O₅-K₂O)Price (USD/ton)Cost per kg N (USD)Cost per kg P₂O₅ (USD)Total Cost per kg (N+P₂O₅)
This compound17-44-0~$300[2]$1.76$0.68$2.44
Urea46-0-0~$631[3]$1.37-$1.37
Diammonium Phosphate (DAP)18-46-0~$862[3]$4.79$1.87$6.66

Note: Prices are subject to market fluctuations. The price for this compound is based on wholesale listings and may be higher at the retail level.

From this analysis, while urea is the most cost-effective source of nitrogen alone, this compound presents a more economical option for providing both nitrogen and, particularly, phosphorus compared to DAP. The significantly lower cost per kilogram of P₂O₅ in this compound makes it a compelling choice when both nutrients are required.

Experimental Protocols

To ensure the reproducibility and validation of findings, a detailed experimental protocol for comparing fertilizer effectiveness is essential. The following is a representative methodology based on common practices in agronomic field trials.

Objective:

To evaluate the effect of different phosphate fertilizer sources (this compound vs. DAP) and application rates on the growth, yield, and nutrient uptake of wheat.

Experimental Design:
  • Design: Randomized Complete Block Design (RCBD).

  • Treatments:

    • Control (no P fertilizer)

    • This compound at multiple rates (e.g., 20, 40, 60, 80 mg P₂O₅/kg soil)

    • DAP at multiple rates (e.g., 20, 40, 60, 80 mg P₂O₅/kg soil)

  • Replications: 3-4 replications for each treatment.

  • Plot Size: To be determined based on available land and equipment, ensuring a central harvest area to minimize edge effects.

Materials and Methods:
  • Site Selection and Soil Analysis: Select a field with known soil characteristics (e.g., calcareous or saline). Conduct a composite soil sample analysis for baseline nutrient levels, pH, electrical conductivity (EC), and texture.

  • Fertilizer Application:

    • Calculate the required amount of each fertilizer for each plot based on the treatment rates.

    • Apply the phosphorus fertilizers and a basal dose of potassium fertilizer at the time of sowing. Nitrogen fertilizer should be balanced across all treatments (including the control) to ensure that phosphorus is the limiting nutrient being tested. Urea can be used as the nitrogen source for balancing.

    • Fertilizers should be uniformly broadcast and incorporated into the soil or applied in bands according to standard practice for the region.

  • Sowing and Crop Management: Sow a certified wheat variety at a recommended seed rate. Follow standard agronomic practices for irrigation, weed control, and pest management throughout the growing season.

  • Data Collection:

    • Agronomic Parameters: At maturity, measure plant height, number of tillers per plant, spike length, and the number of grains per spike from a designated number of plants per plot.

    • Yield Measurement: Harvest the central area of each plot to determine grain yield and straw (biological) yield.

  • Plant and Soil Analysis:

    • Collect representative grain and straw samples from each plot.

    • Dry the samples to a constant weight and grind them for chemical analysis.

    • Determine the phosphorus concentration in the grain and straw samples using the vanado-molybdate method.[4]

    • Calculate phosphorus uptake by multiplying the P concentration by the respective grain and straw yields.

  • Phosphorus Use Efficiency (PUE) Calculation:

    • PUE (%) = [(P uptake in fertilized plot - P uptake in control plot) / Amount of P applied] x 100

Statistical Analysis:

Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Fisher's LSD) to determine significant differences between treatment means at a specified probability level (e.g., p ≤ 0.05).

Visualizing the Workflow and Logic

To illustrate the logical flow of a fertilizer cost-effectiveness study, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation Phase cluster_field Field Implementation cluster_analysis Analysis Phase cluster_conclusion Conclusion Site Site Selection & Baseline Soil Analysis Design Experimental Design (RCBD) Site->Design Treatments Define Fertilizer Treatments (Control, UP, DAP at various rates) Design->Treatments Application Fertilizer Application & Sowing Treatments->Application Management Crop Management (Irrigation, Pest Control) Application->Management Harvest Data Collection & Harvesting Management->Harvest Lab Plant & Soil Laboratory Analysis Harvest->Lab Yield Yield & Agronomic Data Processing Harvest->Yield Stats Statistical Analysis (ANOVA) Lab->Stats Yield->Stats Eval Evaluate Performance & Nutrient Efficiency Stats->Eval Cost_Effectiveness_Logic cluster_inputs Inputs cluster_analysis Analysis cluster_output Output Agronomic Agronomic Performance Data (e.g., Yield Increase) Benefit Calculate Economic Benefit (Yield Increase x Crop Price) Agronomic->Benefit Cost Fertilizer Cost Data ($/ton) CostPerNutrient Calculate Cost per Unit Nutrient ($/kg N, $/kg P₂O₅) Cost->CostPerNutrient Nutrient Nutrient Content (N%, P₂O₅%) Nutrient->CostPerNutrient Decision Cost-Effectiveness Evaluation CostPerNutrient->Decision Benefit->Decision

References

Comparative Transcriptomics of Plants Fertilized with Urea Phosphate and Urea: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of urea phosphate and standard urea as plant fertilizers. The information is compiled from recent studies to highlight differential gene expression, impacted metabolic pathways, and overall plant physiological responses, supported by experimental data.

While direct comparative transcriptomic studies between this compound and urea are emerging, this guide synthesizes findings from research on urea and phosphate-containing urea formulations, such as urea-doped amorphous calcium phosphate nanoparticles, to provide valuable insights. These advanced formulations often aim to improve nutrient use efficiency and offer a glimpse into the potential molecular advantages over conventional urea.

Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing the effects of modified urea (with phosphate) and conventional urea on plant physiology and gene expression.

Table 1: Physiological and Growth Parameters

ParameterPlant SpeciesUrea TreatmentUrea + Phosphate FormulationPercentage ChangeCitation
Shoot BiomassArabidopsis thalianaStandard UreaNano Urea Formulation+20%[1]
Root BiomassArabidopsis thalianaStandard UreaNano Urea Formulation-[1]
Total Shoot NitrogenArabidopsis thalianaStandard UreaNano Urea Formulation+6.5%[1]
Shoot Amino Acid ContentArabidopsis thalianaStandard UreaNano Urea Formulation+30%[1]
Chlorophyll ContentArabidopsis thalianaStandard UreaNano Urea Formulation+16%[1]
Nitrogen Accumulation (Root)Cucumis sativus L.Bulk UreaUrea-doped Amorphous Calcium Phosphate (U-ACP) NPsHigher with U-ACP NPs[2]
Nitrogen Accumulation (Shoot)Cucumis sativus L.Bulk UreaUrea-doped Amorphous Calcium Phosphate (U-ACP) NPsHigher with Bulk Urea[2]

Table 2: Differential Gene Expression

Gene/Gene FamilyPlant SpeciesObservation with Urea + Phosphate Formulation vs. UreaImplied FunctionCitation
Nitrogen Assimilation GenesArabidopsis thalianaHigher expressionEnhanced nitrogen uptake and metabolism[1]
Chlorophyll Biosynthesis GenesArabidopsis thalianaHigher up-regulationIncreased chlorophyll production[1]
Chlorophyll Catabolism GenesArabidopsis thalianaGreater suppressionReduced chlorophyll degradation[1]
Amino Acid Biosynthesis GenesArabidopsis thalianaHigher expressionIncreased amino acid production[1]
Nucleobase Biosynthesis GenesArabidopsis thalianaHigher expressionEnhanced growth and development[1]
CsDUR3 (Urea Transporter)Cucumis sativus L.Prolonged up-regulation (up to 24h)Extended urea uptake period[2]
Nitrate Transporters (NRT2)Zea maysEnhanced overexpression (with nitrate)Improved nitrate transport[3]
Nitrate ReductaseZea maysEnhanced overexpression (with nitrate)Improved nitrate assimilation[3]
Glutamine Synthetase 2Zea maysEnhanced overexpression (with nitrate)Enhanced nitrogen assimilation[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols from the cited studies.

Study 1: Nano Urea Formulation Effects on Arabidopsis thaliana[1]
  • Plant Material and Growth Conditions: Arabidopsis thaliana (Col-0) seeds were surface-sterilized and germinated on half-strength Murashige and Skoog (MS) medium. Seedlings were grown hydroponically in a controlled environment.

  • Fertilizer Treatment: At the 12-day-old stage, seedlings were transferred to a nitrogen-free nutrient solution for 48 hours to induce nitrogen starvation. Subsequently, they were treated with either 1 mM urea or an equimolar concentration of a nano-urea formulation (NUF). Control plants remained in the nitrogen-free medium.

  • RNA Extraction and Sequencing: Total RNA was extracted from plant tissues at 12 hours and 7 days post-treatment. RNA quality and quantity were assessed, followed by library preparation and sequencing using an Illumina platform.

  • Bioinformatics Analysis: Raw sequencing reads were quality-filtered and mapped to the Arabidopsis thaliana reference genome. Differentially expressed genes (DEGs) were identified based on fold-change and false discovery rate (FDR) thresholds (log2 fold-change > 1, FDR < 0.05). Gene Ontology (GO) and pathway enrichment analyses were performed to functionally annotate the DEGs.

Study 2: Urea-Doped Amorphous Calcium Phosphate Nanoparticles in Cucumis sativus L.[2]
  • Nanoparticle Synthesis: Urea-doped amorphous calcium phosphate (U-ACP) nanoparticles were synthesized through a wet-chemical precipitation method.

  • Plant Growth and Treatment: Cucumber (Cucumis sativus L.) seeds were germinated and grown hydroponically. After a period of nitrogen starvation, plants were exposed to nutrient solutions containing either bulk urea or U-ACP nanoparticles at specified concentrations.

  • Urea Uptake and Nitrogen Accumulation Analysis: Urea uptake rates at the root level were monitored. Total nitrogen content in both root and shoot tissues was determined to assess accumulation.

  • Gene Expression Analysis: The expression of the urea transporter gene CsDUR3 was analyzed using quantitative real-time PCR (qRT-PCR) to understand the molecular dynamics of urea uptake.

Visualizing Molecular and Experimental Processes

Diagrams created using Graphviz (DOT language) illustrate key pathways and workflows.

Experimental_Workflow cluster_prep Plant Preparation cluster_treatment Fertilizer Treatment cluster_analysis Downstream Analysis Plant Germination Plant Germination Hydroponic Growth Hydroponic Growth Plant Germination->Hydroponic Growth N Starvation N Starvation Hydroponic Growth->N Starvation Urea Urea N Starvation->Urea This compound This compound N Starvation->this compound RNA Sequencing RNA Sequencing Urea->RNA Sequencing Physiological Measurements Physiological Measurements Urea->Physiological Measurements This compound->RNA Sequencing This compound->Physiological Measurements Transcriptome Analysis Transcriptome Analysis RNA Sequencing->Transcriptome Analysis Differential Gene Expression Differential Gene Expression Transcriptome Analysis->Differential Gene Expression Pathway Analysis Pathway Analysis Differential Gene Expression->Pathway Analysis Identify affected pathways Biomass & Nutrient Analysis Biomass & Nutrient Analysis Physiological Measurements->Biomass & Nutrient Analysis Comparative Performance Comparative Performance Biomass & Nutrient Analysis->Comparative Performance Assess growth effects

Caption: Experimental workflow for comparative transcriptomic analysis.

Nitrogen_Uptake_Pathway Urea Transporter (DUR3) Urea Transporter (DUR3) Intracellular Urea Intracellular Urea Urea Transporter (DUR3)->Intracellular Urea Urease Urease Intracellular Urea->Urease Hydrolysis Ammonia (NH3) Ammonia (NH3) Urease->Ammonia (NH3) Glutamine Synthetase / GOGAT Glutamine Synthetase / GOGAT Ammonia (NH3)->Glutamine Synthetase / GOGAT Assimilation Amino Acids Amino Acids Glutamine Synthetase / GOGAT->Amino Acids Urea_Phosphate Urea + Phosphate Fertilization Urea_Phosphate->Urea Transporter (DUR3) Prolonged Upregulation

Caption: Urea uptake and initial assimilation pathway in plants.

Concluding Remarks

The available evidence suggests that urea formulations containing phosphate can lead to significant changes in gene expression that favor enhanced growth and nitrogen utilization compared to urea alone.[1] Specifically, the up-regulation of genes involved in nitrogen assimilation, chlorophyll biosynthesis, and amino acid production, coupled with the prolonged expression of urea transporters, points to a more efficient and sustained nitrogen uptake and metabolic process.[1][2] These molecular changes are reflected in improved physiological parameters such as biomass and nutrient content.[1]

Researchers are encouraged to consider these transcriptomic differences when designing experiments involving nitrogen fertilization. Future studies directly comparing this compound with urea are needed to further elucidate the specific role of the phosphate component in modulating the plant's transcriptomic response to urea.

References

validation of slow-release urea phosphate performance against conventional urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of slow-release urea phosphate and conventional urea, focusing on key metrics relevant to agricultural and environmental research. The information is supported by experimental data and detailed methodologies to assist in research and development.

Executive Summary

Conventional urea, a widely used nitrogen fertilizer, is susceptible to rapid hydrolysis, leading to significant nitrogen loss through ammonia volatilization and nitrate leaching. These losses reduce nutrient use efficiency and contribute to environmental pollution. Slow-release this compound fertilizers are designed to mitigate these issues by controlling the release of nitrogen and providing essential phosphorus. This guide evaluates the performance of slow-release this compound against conventional urea in terms of nitrogen release kinetics, environmental impact, and crop performance.

Data Presentation

The following tables summarize the quantitative data from various studies, comparing the performance of different slow-release urea formulations with conventional urea. Due to the limited number of studies directly investigating slow-release this compound, data for other slow-release urea types (e.g., polymer-coated, sulfur-coated) are included as a proxy to demonstrate the general performance of slow-release technology.

Table 1: Nitrogen Release Rate

Fertilizer TypeTime to 80% N Release (Days)Experimental Conditions
Conventional Urea< 1-4Soil incubation, fluctuating temperatures.[1]
Polymer-Coated Urea (PCU)35 - 180+Dependent on coating thickness and temperature; soil incorporated.[1]
Sulfur-Coated Urea (SCU)< 7Rapid release after initial delay.[1]
This compound (UP)Not specified as slow-releaseRelease rate is generally rapid, similar to conventional urea unless coated.

Table 2: Ammonia Volatilization

Fertilizer TypeCumulative N Loss (%)Application RateSoil Type / Conditions
Conventional Urea22.0 - 22.8150-400 kg N/haCoffee plantation.[2]
Urea with NBPT (Urease Inhibitor)16.9 - 19.8150-400 kg N/haCoffee plantation.[2]
This compound0 - 1.2260-200 mg N/kg soilAlkaline soil, 25% field moisture capacity.
Co-granulated Urea-Urea Phosphate0 - 7.8860-200 mg N/kg soilAlkaline soil, 25% field moisture capacity.

Table 3: Nitrate Leaching

Fertilizer TypeN Leaching (% of Applied N)Crop/SettingConditions
Conventional Urea12 - 47TurfgrassSandy soil, high rainfall.[3]
Slow-Release Urea (Coated)0 - 12TurfgrassSandy soil, high rainfall.[3]
Conventional Urea6.7CornNot specified.[4]
Urea with Nitrification Inhibitor2.7CornNot specified.[4]

Table 4: Crop Yield and Nitrogen Use Efficiency (NUE)

Fertilizer TypeCropYield Increase vs. Conventional Urea (%)NUE Improvement vs. Conventional Urea (%)
Slow-Release Urea (various)Wheat5 - 1510 - 15
Polymer-Coated UreaCornUp to 11Not specified.
Blended Slow-Release & Conventional UreaRainfed MaizeUp to 80.884.30 - 11.72
This compoundMaizeNot directly comparedNot directly compared.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Nitrogen Release Rate Determination

Objective: To quantify the rate at which nitrogen is released from fertilizer granules into a soil or aqueous medium over time.

Methodology: Soil Incubation Column Leaching

  • Column Preparation: Cylindrical columns (e.g., 30 cm height, 5 cm diameter) are packed with a representative soil or sand-soil mixture to a bulk density that mimics field conditions.[5]

  • Fertilizer Application: A known mass of the fertilizer granules (slow-release this compound and conventional urea) is either mixed into the top layer of the soil or placed in a mesh bag on the soil surface.[6]

  • Incubation: The columns are incubated under controlled temperature and moisture conditions. Temperature can be static or fluctuating to simulate diurnal cycles.[1]

  • Leaching: At specified intervals (e.g., daily, weekly), a set volume of deionized water or a simulated rainwater solution is applied to the top of each column to leach the released nitrogen.[5]

  • Leachate Collection and Analysis: The leachate is collected from the bottom of the columns. The volume is recorded, and the leachate is analyzed for different forms of nitrogen (NH₄⁺-N, NO₃⁻-N, and urea-N) using methods like colorimetry or ion chromatography.

  • Data Calculation: The cumulative amount of nitrogen released at each time point is calculated and expressed as a percentage of the total nitrogen applied.

Ammonia Volatilization Measurement

Objective: To measure the amount of nitrogen lost to the atmosphere as ammonia gas following fertilizer application.

Methodology: Dynamic Chamber Method

  • Chamber Design: Open- or closed-bottom chambers (e.g., PVC or metal cylinders) are placed over the soil surface where the fertilizer has been applied.[7] For a dynamic system, there is a continuous flow of air through the chamber at a known rate.[8]

  • Fertilizer Application: A pre-determined rate of slow-release this compound and conventional urea is applied to the soil surface within the designated measurement plots.

  • Air Sampling: Air is drawn from the chamber outlet through an acid trap (e.g., a flask containing a known concentration of sulfuric or phosphoric acid) to capture the volatilized ammonia.

  • Sample Collection and Analysis: The acid traps are replaced at regular intervals (e.g., every few hours for the first few days, then daily). The amount of ammonium trapped in the acid solution is determined by titration or colorimetric analysis.

  • Flux Calculation: The ammonia flux (rate of loss per unit area) is calculated based on the concentration of ammonia in the trap, the airflow rate through the chamber, and the area covered by the chamber. Cumulative ammonia loss is determined by integrating the flux over the measurement period.

Nitrate Leaching Assessment

Objective: To evaluate the potential for nitrate to move through the soil profile and below the root zone.

Methodology: Soil Column Leaching Study

  • Column Setup: Large, intact or repacked soil columns (lysimeters) are used. The columns should be deep enough to represent the root zone and the soil layer below.[9][10]

  • Fertilizer Application: Slow-release this compound and conventional urea are applied to the soil surface or incorporated into the topsoil at agronomically relevant rates.

  • Irrigation/Rainfall Simulation: A controlled amount of water, simulating rainfall or irrigation events, is applied to the top of the columns.

  • Leachate Collection: Leachate is collected from the bottom of the columns at regular intervals. The volume of leachate is measured.

  • Nitrate Analysis: The concentration of nitrate (NO₃⁻) in the leachate is determined using ion chromatography or a nitrate-selective electrode.

  • Data Analysis: The total mass of nitrate leached is calculated by multiplying the nitrate concentration by the leachate volume for each collection period. This is then expressed as a percentage of the total nitrogen applied.[11]

Crop Yield and Nitrogen Use Efficiency (NUE) Evaluation

Objective: To determine the effect of the fertilizers on crop productivity and the efficiency with which the applied nitrogen is utilized by the crop.

Methodology: Field Plot Trial

  • Experimental Design: A randomized complete block design is typically used with multiple replications for each fertilizer treatment (slow-release this compound, conventional urea, and a zero-nitrogen control).

  • Fertilizer Application: Fertilizers are applied at different rates (e.g., 50%, 75%, 100% of the recommended N rate) at the appropriate time for the crop being grown.

  • Crop Management: Standard agronomic practices for the specific crop are followed throughout the growing season.

  • Harvesting and Yield Measurement: At maturity, the crop from a designated area within each plot is harvested. The grain and straw (or other plant parts) are separated and weighed to determine the total biomass and economic yield.

  • Plant Tissue Analysis: Sub-samples of the harvested plant material are dried, ground, and analyzed for total nitrogen content using methods like the Kjeldahl or Dumas combustion method.

  • NUE Calculation: Nitrogen Use Efficiency can be calculated in several ways, including:

    • Agronomic Efficiency (AE): (Grain yield in fertilized plot - Grain yield in control plot) / Amount of N applied.

    • Apparent N Recovery (ANR): (N uptake in fertilized plot - N uptake in control plot) / Amount of N applied.

Mandatory Visualization

Below are diagrams generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Plant_Nitrogen_Uptake cluster_soil Soil Environment cluster_root Plant Root cluster_assimilation Nitrogen Assimilation Conventional Urea Conventional Urea Urease Urease Conventional Urea->Urease Ammonium (NH4+) Ammonium (NH4+) Conventional Urea->Ammonium (NH4+) Rapid Hydrolysis SR_Urea_Phosphate Slow-Release This compound SR_Urea_Phosphate->Ammonium (NH4+) Slow Release Nitrate (NO3-) Nitrate (NO3-) Ammonium (NH4+)->Nitrate (NO3-) Nitrification NH4_Transporter Ammonium Transporters (AMT) Ammonium (NH4+)->NH4_Transporter Uptake NO3_Transporter Nitrate Transporters (NRT) Nitrate (NO3-)->NO3_Transporter Uptake Nitrifying Bacteria Nitrifying Bacteria Root_Cell Root Cell Glutamine_Synthetase Glutamine Synthetase (GS) NH4_Transporter->Glutamine_Synthetase Assimilation NO3_Transporter->Glutamine_Synthetase Reduction & Assimilation GOGAT Glutamate Synthase (GOGAT) Glutamine_Synthetase->GOGAT Amino_Acids Amino_Acids GOGAT->Amino_Acids Plant_Growth Plant_Growth Amino_Acids->Plant_Growth Protein Synthesis

Caption: Plant Nitrogen Uptake and Assimilation Pathway.

Experimental_Workflow cluster_data Data Streams Start Start Fertilizer_Treatments Prepare Fertilizer Treatments (Slow-Release UP vs. Conventional Urea) Start->Fertilizer_Treatments Experimental_Setup Set up Experimental Units (Field Plots, Soil Columns, etc.) Fertilizer_Treatments->Experimental_Setup Application Apply Fertilizers Experimental_Setup->Application Data_Collection Data Collection Over Time Application->Data_Collection N_Release Nitrogen Release (Leachate Analysis) Data_Collection->N_Release Volatilization Ammonia Volatilization (Air Sampling) Data_Collection->Volatilization Leaching Nitrate Leaching (Lysimeter Leachate) Data_Collection->Leaching Crop_Performance Crop Yield & NUE (Harvest & Tissue Analysis) Data_Collection->Crop_Performance Analysis Sample Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion N_Release->Analysis Volatilization->Analysis Leaching->Analysis Crop_Performance->Analysis

Caption: General Experimental Workflow for Fertilizer Comparison.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Urea Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling urea phosphate, ensuring its safe and compliant disposal is a critical aspect of laboratory management. Adherence to proper protocols not only prevents potential environmental contamination but also safeguards the health and safety of laboratory personnel. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling practices.

Immediate Safety and Handling Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Therefore, stringent safety measures must be observed during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical safety goggles and a face shield.[4]

  • Chemical-resistant gloves (nitrile gloves are a common recommendation).

  • A fully-buttoned lab coat or apron.[4]

Handling:

  • Work in a well-ventilated area, preferably within a fume hood, especially when dealing with dust or solutions.[2][5]

  • Avoid the formation of dust.[2][6]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Always wash hands thoroughly after handling the substance.[2]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[7]

  • Containment: For solid spills, carefully sweep or scoop up the material to avoid generating dust.[8] Do not use combustible materials like paper towels for dry cleanup. For liquid spills, contain the spill with an inert absorbent material.

  • Collection: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for disposal.[9][10]

  • Decontamination: Clean the spill area with water and dispose of the cleaning materials as hazardous waste.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on whether it is in solid form or an aqueous solution and if it is contaminated with other hazardous materials. The primary principle is to never dispose of untreated this compound directly into the regular trash or down the sanitary sewer.[9]

Disposal of Solid this compound Waste
  • Containerization: Collect solid this compound waste in a designated, compatible, and sealable container.[5] The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area.[3] Ensure it is stored away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[11]

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8][12]

Disposal of Aqueous this compound Solutions

This compound solutions are strongly acidic and must be neutralized before any further disposal steps are considered.[10] Corrosivity is a hazardous waste characteristic that can often be treated on-site by the generator.[4]

Experimental Protocol: Neutralization of Aqueous this compound Solutions

This protocol outlines the steps to neutralize acidic this compound solutions to a pH range that may be acceptable for sewer disposal, pending local regulations.

Materials:

  • Aqueous this compound waste solution

  • A weak base for neutralization (e.g., sodium carbonate or a dilute solution of sodium hydroxide)

  • pH indicator strips or a calibrated pH meter

  • Large beaker or container (at least twice the volume of the waste solution)

  • Stir bar and magnetic stir plate

  • Ice bath

Procedure:

  • Preparation: Conduct the neutralization process in a fume hood while wearing all required PPE. Place the beaker containing the this compound solution in an ice bath to dissipate any heat generated during the reaction.[4]

  • Dilution: If the solution is concentrated, slowly dilute it by adding it to a large volume of cold water (a 1:10 dilution is a good starting point) in the larger beaker with continuous stirring.[4]

  • Neutralization: Slowly and carefully add the weak base to the stirring this compound solution. Add the base in small increments to control the reaction rate and prevent excessive heat generation or splashing.[4]

  • pH Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a pH meter.

  • Endpoint: Continue adding the base until the pH of the solution is within the neutral range of 5.5 to 9.0.[4]

  • Final Disposal:

    • Check Local Regulations: Before proceeding, confirm with your institution's EHS department and local wastewater authority if the neutralized solution is permitted for drain disposal.

    • Sewer Disposal (if permitted): If permitted, slowly pour the neutralized solution down the sanitary sewer drain, followed by a large volume of running water (at least 20 parts water to the neutralized solution).[4]

    • Hazardous Waste Disposal: If drain disposal is not permitted, or if the this compound was contaminated with other hazardous materials, collect the neutralized solution in a properly labeled hazardous waste container for disposal by a licensed contractor.

Quantitative Data for Disposal
ParameterGuidelineSource
pH for Neutralization Endpoint 5.5 - 9.5[4]
Water Flush for Drain Disposal 20 parts water to 1 part neutralized solution[4]
Hazardous Waste Storage Limit Up to 55 gallons[13]
Acute Hazardous Waste Storage Up to 1 quart of liquid or 1 kg of solid[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

UreaPhosphateDisposal cluster_start cluster_assessment Waste Assessment cluster_solid Solid Waste Disposal cluster_aqueous Aqueous Solution Disposal start Start: this compound Waste Generated assess_state Determine Physical State (Solid or Aqueous) start->assess_state solid_container Package in a Labeled, Sealed Hazardous Waste Container assess_state->solid_container Solid assess_contamination Contaminated with Other Hazardous Waste? assess_state->assess_contamination Aqueous solid_storage Store in Designated Satellite Accumulation Area solid_container->solid_storage solid_disposal Dispose via Licensed Hazardous Waste Contractor solid_storage->solid_disposal neutralize Neutralize Solution to pH 5.5 - 9.0 assess_contamination->neutralize No hazardous_disposal Collect as Hazardous Waste for Licensed Disposal assess_contamination->hazardous_disposal Yes check_regs Check Local Regulations for Drain Disposal neutralize->check_regs drain_disposal Dispose Down Sanitary Sewer with Copious Amounts of Water check_regs->drain_disposal Permitted check_regs->hazardous_disposal Not Permitted

Caption: Workflow for the proper disposal of this compound waste.

By following these detailed procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always prioritize consulting your institution's specific safety guidelines and waste disposal protocols.

References

Safeguarding Your Research: Essential Protocols for Handling Urea Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. Urea phosphate, a compound utilized in various applications from agriculture to laboratory settings, requires specific personal protective equipment (PPE) and handling protocols to mitigate risks of exposure. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3][4][5] Therefore, strict adherence to safety protocols is crucial.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[6]To protect against dust, splashes, and direct contact that can cause severe eye damage.[1][4]
Skin Protection Wear fire/flame resistant and impervious clothing.[6] Protective clothing for use against solid particulates is also recommended.[1]To prevent skin contact which can result in severe burns.[1][2][3]
Handle with gloves that have been inspected prior to use.[6] The specific glove material should be selected in consultation with the glove supplier to ensure chemical resistance.To provide a direct barrier against skin contact and absorption.
Respiratory Protection In case of inadequate ventilation or if exposure limits are exceeded, use a full-face respirator.[2][6] A particulate filter device (EN 143) is also suggested.[4]To prevent inhalation of dust which can cause burns to the respiratory tract.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and ensures a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated area, utilizing local and general ventilation.[1][2][4]

  • An eye wash station and a safety shower must be readily available and accessible.[3]

  • Keep the substance away from incompatible materials such as bases, strong oxidizing agents, and metals.[1][2]

2. Handling Procedure:

  • Avoid direct contact with the substance.[2]

  • Do not breathe in the dust.[1][3]

  • Wear the appropriate PPE as detailed in the table above.

  • Wash hands thoroughly after handling.[1][4][6]

  • Do not eat, drink, or smoke in the work area.[1][4]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly closed and store in the original packaging.[2]

  • Store locked up and away from food, drink, and animal feed.[1][3][4]

4. Accidental Release Measures:

  • In case of a spill, clear the area of personnel and move upwind.[7]

  • Avoid generating dust.[2][7]

  • Clean up spills immediately using dry procedures such as sweeping or vacuuming.[7]

  • Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[7]

  • Prevent the spillage from entering drains, sewers, or water courses.[3][7]

5. First Aid:

  • If in eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical advice/attention.[1][3][6]

  • If on skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[1][3][6]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing. If breathing is irregular or stopped, provide artificial respiration and seek immediate medical assistance.[1][3][6]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[1][3][6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of the contents and container in accordance with local, regional, national, and international regulations.[3]

  • The substance should be disposed of at a regulated landfill site or another approved method for hazardous or toxic wastes.[2]

  • Contaminated packaging should be handled in the same way as the substance itself and completely emptied before recycling.[4]

Below is a workflow diagram illustrating the safe handling and disposal process for this compound.

Safe Handling and Disposal Workflow for this compound A Preparation & Engineering Controls - Good Ventilation - Eye Wash & Safety Shower - Check Incompatibilities B Wear Appropriate PPE - Goggles/Face Shield - Impervious Clothing & Gloves - Respirator (if needed) A->B C Handling Procedure - Avoid Direct Contact & Dust Inhalation - No Eating, Drinking, or Smoking - Wash Hands After Handling B->C D Storage - Cool, Dry, Ventilated Area - Tightly Closed Original Container - Store Locked Up C->D After Use E Accidental Release - Evacuate & Move Upwind - Avoid Dust Generation - Dry Clean-up - Contain & Label for Disposal C->E If Spill Occurs G Disposal - Follow Local/National Regulations - Use Licensed Waste Disposal Contractor - Dispose of Container as Hazardous Waste C->G After Experiment D->B For Next Use F First Aid - Eyes: Rinse with Water - Skin: Remove Clothing, Rinse with Water - Inhalation: Fresh Air - Ingestion: Rinse Mouth, Do NOT Induce Vomiting - Seek Immediate Medical Attention E->F If Exposure Occurs E->G After Clean-up H End of Process F->H After Medical Attention G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.